molecular formula C7H8ClNO3S B1367421 5-Chloro-2-methoxybenzenesulfonamide CAS No. 82020-51-7

5-Chloro-2-methoxybenzenesulfonamide

Cat. No.: B1367421
CAS No.: 82020-51-7
M. Wt: 221.66 g/mol
InChI Key: SGRRWXZGKYYCCC-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRRWXZGKYYCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528072
Record name 5-Chloro-2-methoxybenzene-1-sulfonamide
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Molecular Weight

221.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82020-51-7
Record name 5-Chloro-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82020-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxybenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the physicochemical properties of 5-Chloro-2-methoxybenzenesulfonamide revealed a significant lack of available data in scientific literature and chemical databases. To provide a comprehensive and technically accurate guide, this document will focus on its structural isomer, 2-Chloro-5-methoxybenzenesulfonamide (CAS RN: 502187-53-3) . This compound is well-documented, allowing for a thorough analysis of its properties, which can offer valuable insights for researchers and drug development professionals working with related chemical structures.

Introduction

2-Chloro-5-methoxybenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The unique arrangement of the chloro, methoxy, and sulfonamide functional groups on the benzene ring imparts specific electronic and steric properties that govern its interactions with biological targets. This guide provides a detailed examination of its core physicochemical characteristics, analytical profile, and synthetic considerations, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its solubility, permeability, and ultimately, its potential as a therapeutic agent.

Structural and Molecular Data

A summary of the key identification and structural data for 2-Chloro-5-methoxybenzenesulfonamide is presented in Table 1.

PropertyValueSource
IUPAC Name 2-chloro-5-methoxybenzenesulfonamide[1]
CAS Number 502187-53-3[1][2][3][4][5][6][7]
Molecular Formula C₇H₈ClNO₃S[1][3][4][6]
Molecular Weight 221.66 g/mol [1][3][5]
Canonical SMILES COC1=CC(=C(C=C1)Cl)S(=O)(=O)N[1]
InChI Key IARIOWWBALBFKZ-UHFFFAOYSA-N[1][2]
Physical Form Powder[2]
Predicted Physicochemical Parameters

Computational models provide valuable estimates of a compound's properties, aiding in early-stage drug discovery and development.

PropertyPredicted ValueSource
XLogP3 0.7[1]
Topological Polar Surface Area (TPSA) 77.8 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Expert Insight: The predicted XLogP3 value of 0.7 suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for oral drug candidates. The topological polar surface area (TPSA) of 77.8 Ų is also within a range typically associated with good cell permeability.

Synthesis and Purification

Understanding the synthetic route to 2-Chloro-5-methoxybenzenesulfonamide is crucial for ensuring its purity and for scaling up its production. A plausible synthetic pathway is outlined below.

Synthesis of 2-Chloro-5-methoxybenzenesulfonamide A 2-Chloro-5-methoxyaniline B Diazotization (NaNO₂, HCl) A->B C Sulfur Dioxide / Copper(I) Chloride B->C Sandmeyer-type reaction D 2-Chloro-5-methoxybenzenesulfonyl chloride C->D E Ammonolysis (NH₄OH) D->E F 2-Chloro-5-methoxybenzenesulfonamide E->F

Caption: Synthetic pathway for 2-Chloro-5-methoxybenzenesulfonamide.

Experimental Protocol: A General Approach
  • Diazotization of 2-Chloro-5-methoxyaniline: 2-Chloro-5-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. This reaction, a variation of the Sandmeyer reaction, yields 2-chloro-5-methoxybenzenesulfonyl chloride.

  • Ammonolysis: The resulting sulfonyl chloride is carefully treated with aqueous ammonia (ammonium hydroxide) to form the sulfonamide. The reaction is typically exothermic and requires cooling.

  • Purification: The crude 2-Chloro-5-methoxybenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a solid product.

Rationale for Experimental Choices: The Sandmeyer-type reaction is a robust and widely used method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. The choice of ammonolysis in the final step is a standard and efficient method for converting sulfonyl chlorides to primary sulfonamides. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring the removal of residual starting materials and by-products.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-5-methoxybenzenesulfonamide.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the sulfonamide protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. The methoxy group would appear as a singlet, and the sulfonamide protons would also likely be a singlet, although its chemical shift could be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for each of the seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the sulfonamide group, S=O stretching vibrations (asymmetric and symmetric), C-O stretching for the methoxy group, and C-Cl stretching.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-Chloro-5-methoxybenzenesulfonamide. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Safety and Handling

Based on available data for 2-Chloro-5-methoxybenzenesulfonamide, the following GHS hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Conclusion

2-Chloro-5-methoxybenzenesulfonamide is a valuable building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and key analytical considerations. While a lack of extensive experimental data in the public domain for this specific isomer presents a challenge, the information compiled here, based on reliable database entries and predictive models, serves as a solid foundation for researchers and scientists. Further experimental validation of the properties outlined in this guide will be crucial for its successful application in future research endeavors.

References

  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. [Link]

  • ChemBK. 2-Chloro-5-methoxybenzenesulfonamide. [Link]

  • Angene Chemical. 2-Chloro-5-methoxybenzenesulfonamide. [Link]

Sources

Spectral Data Analysis of 5-Chloro-2-methoxybenzenesulfonamide: A Synergistic Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this molecule. This document is designed to serve as a practical reference for researchers and drug development professionals, emphasizing the synergy between these analytical techniques. The narrative moves beyond mere data reporting to explain the causal links behind experimental choices and interpretative reasoning, ensuring a robust and self-validating analytical workflow.

Introduction: The Compound in Context

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs, including antibacterial agents and diuretics.[1] The precise characterization of intermediates like this is paramount to ensure the identity, purity, and safety of final active pharmaceutical ingredients (APIs). Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint essential for regulatory submission and quality control. This guide will systematically dissect the expected spectral output from NMR, IR, and MS, demonstrating how each technique provides unique and complementary pieces of the structural puzzle.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all NMR peak assignments.

Figure 1: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can map the precise connectivity of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those on the sulfonamide group (-SO₂NH₂).

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections to obtain the final spectrum.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to H3, H4, and H6. The electron-withdrawing sulfonamide group and chlorine atom will shift adjacent protons downfield (to a higher ppm value), while the electron-donating methoxy group will cause an upfield shift, particularly for ortho and para protons.[2] The protons of the sulfonamide group are expected to appear as a broad singlet due to exchange with trace water and quadrupole broadening from the adjacent nitrogen atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
~7.60d~2.51HH6Ortho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in a significant downfield shift. Coupled only to H4 (meta-coupling).
~7.55dd~8.8, 2.51HH4Ortho to the chlorine and meta to the -SO₂NH₂ group. Coupled to H3 (ortho-coupling) and H6 (meta-coupling).
~7.20d~8.81HH3Ortho to the electron-donating -OCH₃ group, causing an upfield shift. Coupled only to H4 (ortho-coupling).
~7.15br s-2H-NH₂Exchangeable protons on the sulfonamide group. The chemical shift is solvent and concentration-dependent.
~3.90s-3H-OCH₃ (C7)Protons of the methoxy group, appearing as a sharp singlet in a typical region for methoxy groups attached to an aromatic ring.

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for carbon). A standard acquisition uses a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Processing: Process the data similarly to the ¹H spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

The spectrum is expected to show 7 distinct signals, corresponding to the 6 aromatic carbons and the 1 methoxy carbon. The carbon attached to the methoxy group (C2) will be the most shielded (furthest upfield) among the ring carbons, while the carbon attached to the sulfonamide group (C1) will be significantly deshielded. Aromatic carbons typically resonate in the 110-160 ppm range.[3][4]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~155.0C2Attached to the strongly electron-donating oxygen of the methoxy group, causing a significant downfield shift (deshielding).
~138.0C1Attached to the electron-withdrawing sulfonamide group.
~131.0C4Carbon in the aromatic ring.
~129.0C6Carbon in the aromatic ring.
~127.0C5Attached to the electronegative chlorine atom.
~114.0C3Ortho to the electron-donating methoxy group, resulting in significant shielding.
~56.5C7 (-OCH₃)Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat sample.[5]

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands.

The IR spectrum will confirm the presence of the key functional groups: the sulfonamide (-SO₂NH₂), the aromatic ring, the ether linkage (Ar-O-CH₃), and the aryl-chloride bond (Ar-Cl).

**Wavenumber (cm⁻¹) **Intensity Vibrational Mode Assignment
3400-3200Medium, DoubletN-H Asymmetric & Symmetric Stretch-SO₂NH₂
3100-3000Medium-WeakAromatic C-H StretchAr-H
2980-2850Medium-WeakAliphatic C-H Stretch-OCH₃
1600-1450Medium-StrongC=C Ring StretchingAromatic Ring
~1350 & ~1160StrongS=O Asymmetric & Symmetric Stretch-SO₂ NH₂
~1250StrongC-O Asymmetric StretchAr-O -CH₃
~900StrongS-N StretchS-N H₂
800-600Medium-StrongC-Cl StretchAr-Cl

Table 3: Predicted characteristic IR absorption bands for this compound. The strong S=O stretching bands are particularly diagnostic for the sulfonamide group.[6] Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]

  • Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF). Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization. The molecular formula of this compound is C₇H₈ClNO₃S, with a monoisotopic mass of approximately 221.0 g/mol .[10]

  • Tandem MS (MS/MS): To probe fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller, characteristic fragment ions.

In positive-ion ESI-MS, the compound is expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z ≈ 222.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak at m/z ≈ 224.0 ([M+2+H]⁺) with roughly one-third the intensity of the [M+H]⁺ peak.

The fragmentation of aromatic sulfonamides is well-documented and often involves the neutral loss of sulfur dioxide (SO₂).[11][12] This occurs via a rearrangement mechanism.[11] Another common fragmentation is the cleavage of the S-N bond.[13]

G parent [M+H]⁺ m/z 222 frag1 [M+H - SO₂]⁺ m/z 158 parent->frag1 - SO₂ (64 Da) frag2 [C₆H₅ClNO]⁺ m/z 142 frag1->frag2 - NH₂

Figure 2: Proposed key fragmentation pathway for this compound in ESI-MS/MS.

  • [M+H]⁺ (m/z 222): The protonated parent molecule.

  • Loss of SO₂ (m/z 158): A characteristic fragmentation pathway for aromatic sulfonamides involves the extrusion of SO₂ to form an [M+H-SO₂]⁺ ion.[11][14] Electron-withdrawing groups, such as the chlorine atom on the aromatic ring, can promote this SO₂ extrusion.[11]

  • Further Fragmentation: The ion at m/z 158 can undergo further fragmentation, potentially losing the amine group to yield other fragments.

Synergistic Analysis and Structural Confirmation

While each spectroscopic technique provides valuable data, their combined interpretation offers unambiguous structural proof.

  • MS establishes the correct molecular weight (221 g/mol ) and elemental composition (presence of Cl and S from isotopic patterns and fragmentation).

  • IR confirms the presence of all key functional groups: -NH₂, -SO₂, Ar-O-CH₃, and the aromatic ring.

  • ¹³C NMR shows the presence of 7 unique carbon atoms, consistent with the proposed structure (6 aromatic + 1 methoxy).

  • ¹H NMR provides the final, definitive proof of connectivity. It confirms the 1,2,4-trisubstitution pattern on the aromatic ring through the observed splitting patterns (ortho and meta couplings) and integrates to the correct number of protons for each unique environment.

The data from these independent analyses converge on a single, consistent structure: this compound. This multi-faceted approach forms a self-validating system, providing the high degree of confidence required in pharmaceutical research and development.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-43. [Link]

  • Hu, Y., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(13), 6724-6731. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Hu, Y., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Abdelaziz, A. M., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

  • McMurry, J. (2023). Spectroscopy of Aromatic Compounds. OpenStax, Organic Chemistry: A Tenth Edition. [Link]

  • McMurry, J. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Department of Physical Chemistry. [Link]

  • Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

  • PubChem. 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Synthesis and characterization of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxybenzenesulfonamide

Introduction

This compound is a valuable substituted aromatic sulfonamide that serves as a key intermediate and building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of therapeutics, exhibiting a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[1] The specific substitution pattern of this molecule, featuring a chloro and a methoxy group, allows for tailored modifications to influence pharmacokinetic and pharmacodynamic properties such as solubility, bioavailability, and target binding.[2] Notably, this compound is structurally related to intermediates used in the synthesis of prominent drugs and is identified as an impurity in the antidiabetic medication Glibenclamide.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It details the underlying chemical principles, a step-by-step experimental protocol, and a complete workflow for the structural and purity verification of the final product. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the experimental causality.

Synthesis Strategy: A Two-Step Approach

The most direct and industrially relevant pathway to aryl sulfonamides is a two-step process commencing with an activated aromatic precursor.[1] This strategy leverages the robust and well-established reactions of chlorosulfonation followed by amination.

  • Electrophilic Aromatic Substitution (Chlorosulfonation): The synthesis begins with 4-chloroanisole (p-chloroanisole), a readily available starting material.[5][6] This compound undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the chlorine atom, the incoming chlorosulfonyl group (-SO₂Cl) is directed to one of the ortho positions. This reaction yields the key intermediate, 5-chloro-2-methoxybenzenesulfonyl chloride.[7] Using an excess of chlorosulfonic acid is common practice, as it serves as both the reagent and the solvent.[8]

  • Nucleophilic Substitution (Amination): The resulting sulfonyl chloride is a potent electrophile.[9] It readily reacts with a nucleophilic nitrogen source, in this case, aqueous ammonia (ammonium hydroxide), to form the desired sulfonamide. The sulfonyl chloride is carefully added to a cold solution of ammonia to control the exothermic reaction and yield this compound.[10][11]

Synthesis_Pathway Start 4-Chloroanisole Intermediate 5-Chloro-2-methoxybenzenesulfonyl chloride Start->Intermediate 1) Chlorosulfonic Acid (ClSO₃H) Excess, 0°C to RT Product This compound Intermediate->Product 2) Aqueous Ammonia (NH₄OH) Ice Bath

Fig 1. Reaction scheme for the synthesis of this compound.

Experimental Protocols: Synthesis

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Supplier
4-ChloroanisoleC₇H₇ClO142.58623-12-1Standard Supplier
Chlorosulfonic AcidClSO₃H116.527790-94-5Standard Supplier
Ammonium Hydroxide (28-30%)NH₄OH35.041336-21-6Standard Supplier
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Standard Supplier
Sodium BicarbonateNaHCO₃84.01144-55-8Standard Supplier
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Standard Supplier
Deionized WaterH₂O18.027732-18-5N/A
Crushed IceH₂O (s)18.02N/AN/A
Part 1: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried to prevent violent reactions with chlorosulfonic acid.

  • Reagent Addition: Place the flask in an ice/water bath. Carefully charge the flask with chlorosulfonic acid (58.3 g, 0.5 mol, ~33.5 mL).

  • Reaction: Begin stirring and slowly add 4-chloroanisole (14.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: Maintaining a low temperature is critical to minimize the formation of undesired side products, such as sulfones, and to control the exothermic nature of the reaction.[14]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing at least 500 g of crushed ice. This step is highly exothermic and will generate a large amount of HCl fumes; perform this in the back of the fume hood.

    • Safety Insight: Pouring the acid into ice/water, not the other way around, is a critical safety measure to manage the heat generated and prevent dangerous splashing.[15]

  • Isolation: The 5-chloro-2-methoxybenzenesulfonyl chloride will precipitate as a solid. Isolate the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the isolated solid under vacuum. The intermediate can be used directly in the next step without further purification.

Part 2: Synthesis of this compound
  • Setup: In a 500 mL beaker or flask, place concentrated ammonium hydroxide solution (28-30%, ~150 mL) and cool it in a large ice/salt bath.

  • Reaction: While stirring the cold ammonia solution vigorously, add the crude, dry 5-chloro-2-methoxybenzenesulfonyl chloride from Part 1 in small portions. Maintain the temperature below 10°C throughout the addition.

    • Causality Insight: Adding the sulfonyl chloride to an excess of cold ammonia solution ensures that the primary reaction is amination. The excess base neutralizes the HCl byproduct, and the low temperature prevents hydrolysis of the sulfonyl chloride back to the sulfonic acid.[10]

  • Reaction Progression: After all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for another hour.

  • Isolation: The product, this compound, will precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of cold deionized water. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.

Synthesis Data & Results
ParameterValue
Starting Material4-Chloroanisole (14.25 g, 0.1 mol)
Final ProductThis compound
Molecular FormulaC₇H₈ClNO₃S[16]
Molecular Weight221.66 g/mol [16]
Theoretical Yield22.17 g
Typical Actual Yield 17.7 - 19.9 g
Typical % Yield 80 - 90%
AppearanceWhite crystalline solid

Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides orthogonal data, ensuring a self-validating and trustworthy characterization.

Characterization_Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_output Data Interpretation cluster_final Conclusion product Synthesized White Solid nmr 1H & 13C NMR Spectroscopy product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (MS) product->ms nmr_out Proton/Carbon Environment Structural Confirmation nmr->nmr_out ir_out Functional Group Identification ir->ir_out ms_out Molecular Weight & Formula Verification ms->ms_out final Identity & Purity Confirmed nmr_out->final ir_out->final ms_out->final

Fig 2. Workflow for the analytical characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be prepared by dissolving ~10-15 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: The proton NMR spectrum will confirm the number and connectivity of protons.

    • Expected Peaks:

      • Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting doublet and doublet of doublets splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

      • Methoxy Protons (3H): A sharp singlet at ~3.9-4.1 ppm.

      • Sulfonamide Protons (2H): A broad singlet corresponding to the -SO₂NH₂ protons, typically around 7.2-7.5 ppm (this peak is exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will verify the carbon skeleton of the molecule.

    • Expected Peaks: Seven distinct signals are expected. Six in the aromatic region (~110-160 ppm) and one for the methoxy carbon (~55-60 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch (Sulfonamide): Two distinct bands typically in the range of 3350-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

    • S=O Stretch (Sulfonamide): Two strong, characteristic bands for asymmetric and symmetric stretching, located at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

    • C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[17]

  • Expected Results:

    • Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): A peak at m/z ≈ 222.

    • Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with ~32% the intensity of the M peak) and one sulfur atom ([M+2] peak with ~4% the intensity of the M peak) should be clearly visible, providing strong evidence for the elemental composition.

Summary of Expected Characterization Data
TechniqueFeatureExpected Value/Range
¹H NMR Aromatic Protons~7.0 - 8.0 ppm (3H, m)
Methoxy Protons~3.9 - 4.1 ppm (3H, s)
Sulfonamide Protons~7.2 - 7.5 ppm (2H, br s)
FT-IR N-H Stretch3350 - 3250 cm⁻¹
S=O Stretch1350 - 1310 cm⁻¹ & 1170 - 1150 cm⁻¹
C-O Stretch~1250 cm⁻¹
Mass Spec. Molecular Ion (m/z)[M+H]⁺ ≈ 222
Key Isotope Peak[M+2] peak at ~33% relative intensity

Conclusion

This guide outlines a reliable and efficient two-step synthesis of this compound from 4-chloroanisole. The described protocol, rooted in fundamental principles of electrophilic and nucleophilic substitution, provides a high-yield pathway to this important chemical intermediate. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, establishes a robust system for verifying the structural integrity and purity of the final product. By understanding the causality behind each procedural step and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize this valuable compound for applications in drug discovery and development.

References

[18] An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [19] The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 18, 2026, from Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). BOC Sciences. Retrieved January 18, 2026, from [1] Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry. Retrieved January 18, 2026, from [9] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [20] Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1971, May 21). Google Patents. Retrieved January 18, 2026, from [12] Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 18, 2026, from [21] Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [22] Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [3] 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved January 18, 2026, from [13] CHLOROSULFONIC ACID. (n.d.). CAMEO Chemicals. Retrieved January 18, 2026, from [15] CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie. Retrieved January 18, 2026, from [16] 5-Chloro-2-methoxybenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [4] Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015, June). ResearchGate. Retrieved January 18, 2026, from SAFETY DATA SHEET - Chlorosulfonic acid. (2024, July 3). Sigma-Aldrich. Retrieved January 18, 2026, from [23] SAFETY DATA SHEET - Chlorosulfonic acid. (2012, May 9). Fisher Scientific. Retrieved January 18, 2026, from [10] Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (2008, December 25). Google Patents. Retrieved January 18, 2026, from [11] A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Google Patents. Retrieved January 18, 2026, from [5] 4-Chloroanisole. (n.d.). Biosynth. Retrieved January 18, 2026, from _ [8] Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [7] 5-Chloro-2-methoxybenzenesulfonyl chloride. (n.d.). Santa Cruz Biotechnology. Retrieved January 18, 2026, from [2] Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved January 18, 2026, from [6] 4-Chloroanisole. (n.d.). PubChem. Retrieved January 18, 2026, from [14] Process for the preparation of aromatic sulfonyl chlorides. (1990, June 14). Google Patents. Retrieved January 18, 2026, from [17] In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. (n.d.). Benchchem. Retrieved January 18, 2026, from

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-2-methoxybenzenesulfonamide in Medicinal Chemistry

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of second-generation sulfonylurea drugs. Notably, it is a key building block in the production of Glibenclamide (Glyburide), a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] The structural features of this molecule, specifically the chlorinated and methoxy-substituted benzene ring coupled with a sulfonamide functional group, make it a versatile synthon in the development of various pharmacologically active compounds. This guide provides a comprehensive overview of the prevalent and alternative synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Primary Synthetic Route: A Two-Step Synthesis from 4-Chloroanisole

The most economically viable and industrially adopted method for the synthesis of this compound commences with the readily available starting material, 4-chloroanisole. This route is favored for its directness and relatively high yields. The synthesis proceeds in two key stages: electrophilic chlorosulfonation of the aromatic ring, followed by amination of the resultant sulfonyl chloride.

Step 1: Chlorosulfonation of 4-Chloroanisole

The introduction of the chlorosulfonyl group (-SO₂Cl) onto the 4-chloroanisole ring is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a potent activating group, directing the incoming electrophile to the ortho and para positions. As the para position is already occupied by a chlorine atom, the substitution occurs predominantly at the ortho position to the methoxy group.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the solvent in many procedures. It is a highly reactive reagent that readily generates the electrophile.[2]

  • Temperature Control: The reaction is highly exothermic and requires careful temperature management, typically conducted at low temperatures (e.g., -10 to 0 °C) to minimize the formation of by-products, such as the corresponding sulfonic acid and sulfones.[3]

  • Solvent: While the reaction can be performed neat, an inert solvent like chloroform or dichloromethane can be used to improve stirring and temperature control.[3]

Experimental Protocol: Synthesis of 2-Methoxy-5-chlorobenzenesulfonyl chloride

  • To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (e.g., 4 molar equivalents).

  • Cool the chlorosulfonic acid to -10 °C in an ice-salt bath.

  • Slowly add 4-chloroanisole (1 molar equivalent) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

  • The crude 2-methoxy-5-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amination of 2-Methoxy-5-chlorobenzenesulfonyl chloride

The second step involves the conversion of the sulfonyl chloride to the desired sulfonamide through a nucleophilic substitution reaction with ammonia. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia.

Causality of Experimental Choices:

  • Reagent: Aqueous ammonia is the most common and cost-effective source of the amino group. An excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid by-product.

  • Temperature: The reaction is typically carried out at a controlled temperature, often starting at a low temperature and allowing it to warm to room temperature to manage the exothermicity of the reaction.

Experimental Protocol: Synthesis of this compound

  • The crude 2-methoxy-5-chlorobenzenesulfonyl chloride is added portion-wise to a stirred, cooled (0-5 °C) solution of concentrated aqueous ammonia (e.g., 10 molar equivalents).

  • The mixture is stirred vigorously, and the temperature is maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

  • The precipitated solid product, this compound, is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a white crystalline solid.

Visualizing the Primary Synthetic Workflow

Synthesis of this compound from4-Chloroanisole Start 4-Chloroanisole Intermediate 2-Methoxy-5-chlorobenzenesulfonyl chloride Start->Intermediate Chlorosulfonic Acid (-10 to 0 °C) Product This compound Intermediate->Product Aqueous Ammonia (0 °C to RT)

Caption: Primary synthetic route to this compound.

Alternative Synthetic Routes

While the route from 4-chloroanisole is dominant, alternative synthetic pathways exist, which may be advantageous under specific circumstances or for the synthesis of related analogues.

Route 2: Synthesis from 5-Chlorosalicylic Acid

This pathway involves the methylation of the phenolic hydroxyl group of 5-chlorosalicylic acid, followed by conversion to the corresponding benzoyl chloride, amidation, chlorosulfonation, and finally amination. A key consideration in this route is the initial methylation step.

  • Methylation: The methylation of the phenolic hydroxyl group can be achieved using reagents such as dimethyl sulfate in the presence of a base.[3] The conditions of the methylation (anhydrous vs. aqueous) can influence whether the carboxylic acid is also esterified.[3]

Alternative Synthesis from5-Chlorosalicylic Acid Start 5-Chlorosalicylic Acid Step1 Methylation Start->Step1 Intermediate1 2-Methoxy-5-chlorobenzoic Acid Step1->Intermediate1 Step2 Formation of Acid Chloride Intermediate1->Step2 Intermediate2 2-Methoxy-5-chlorobenzoyl chloride Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 Intermediate3 N-Substituted-2-methoxy- 5-chlorobenzamide Step3->Intermediate3 Step4 Chlorosulfonation Intermediate3->Step4 Intermediate4 Corresponding Sulfonyl Chloride Step4->Intermediate4 Step5 Amination Intermediate4->Step5 Product This compound Step5->Product

Caption: Multi-step synthesis starting from 5-Chlorosalicylic Acid.

Route 3: Synthesis from 2-Methoxybenzoic Acid

Another approach begins with 2-methoxybenzoic acid. This route involves chlorination of the aromatic ring, followed by chlorosulfonation and amination. A procedure for the chlorination of 2-methoxybenzoic acid using a mixture of hydrochloric acid and hydrogen peroxide has been reported.[4]

Data Summary and Comparison

Starting MaterialKey ReagentsNumber of Steps (to sulfonamide)AdvantagesDisadvantages
4-Chloroanisole Chlorosulfonic acid, Aqueous ammonia2High atom economy, readily available starting material, straightforward procedure.Use of highly corrosive chlorosulfonic acid requires careful handling.
5-Chlorosalicylic Acid Methylating agent (e.g., Dimethyl Sulfate), Thionyl chloride, Amine, Chlorosulfonic acid, Ammonia>4Allows for the introduction of various amide functionalities early in the synthesis.Longer synthetic route, potentially lower overall yield.
2-Methoxybenzoic Acid Chlorinating agent, Chlorosulfonic acid, Ammonia3Utilizes a different commercially available starting material.May involve less regioselective chlorination, potentially leading to isomeric impurities.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the route starting from 4-chloroanisole being the most efficient and widely used in industrial settings. The choice of synthetic route is ultimately dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. For research and development professionals, understanding the nuances of each synthetic pathway, from the underlying reaction mechanisms to the practical experimental considerations, is crucial for the successful and efficient production of this vital pharmaceutical intermediate. Future research may focus on developing greener and more sustainable synthetic methodologies, potentially involving catalytic C-H activation or flow chemistry to enhance safety and efficiency.

References

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
  • Zentiva, a.s. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. U.S.
  • Zentiva, a.s. (2005). A method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Yamanouchi Pharmaceutical Co., Ltd. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-214.
  • Mndzhoyan, A. L., et al. (1994). Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
  • Shandong Xinhua Pharmaceutical Factory. (2011). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Shandong Chemical Industry, 40(6), 1-3.
  • Taslimi, P., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 80(7), 847-858.
  • BenchChem. (2025).
  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • ResearchGate. (2015). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)...
  • Su, W., et al. (2016). Synthesis of sulfonyl chloride substrate precursors.
  • Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(21), 5088.
  • Ihara Chemical Industry Co., Ltd. (1986). Process for the preparation of 4-chlorobenzenesulfonyl chloride.

Sources

Navigating the Synthesis and Characterization of a Key Glibenclamide Intermediate: A Technical Guide to 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise identification and control of impurities and synthetic intermediates are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide addresses the ambiguity surrounding the chemical entity "5-Chloro-2-methoxybenzenesulfonamide" and focuses on a structurally related, well-characterized, and pharmaceutically relevant compound: 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide . Initial inquiries for "this compound" did not yield a unique Chemical Abstracts Service (CAS) number, suggesting it is not a commonly available or well-documented compound. In contrast, 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is a recognized impurity and key synthetic intermediate of Glibenclamide (also known as Glyburide), a widely used second-generation sulfonylurea medication for the management of type 2 diabetes. This guide provides an in-depth exploration of its identification, synthesis, physicochemical properties, and its critical role in the context of drug development.

Compound Identification and Synonyms

The unambiguous identification of a chemical substance is the foundation of all scientific and regulatory documentation. The subject of this guide is definitively identified by the following:

  • Chemical Name: 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide[1][2][3][4]

  • CAS Number: 16673-34-0[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₆H₁₇ClN₂O₄S[2][3][6]

  • Molecular Weight: 368.84 g/mol [1][3][6]

This compound is also known by several synonyms, which are frequently encountered in pharmaceutical literature and supplier catalogs:

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide[3][4][6][7]

  • Glibenclamide Impurity A[4][6][8]

  • Glyburide Related Compound A[6][8]

  • N-{2-[4-(Sulfamoyl)phenyl]ethyl}-5-chloro-2-methoxybenzamide[2]

  • 5-Chloro-N-(p-sulfamoylphenethyl)-o-anisamide[9][10]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and analytical method development. The key properties of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1][2]
Melting Point 209-214 °C[1][2]
Density 1.356 g/cm³[2]
Solubility Soluble in DMSO
Storage Temperature 2-8°C[1][5]

Synthesis Pathway and Protocol

The synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is a multi-step process that is integral to the production of Glibenclamide. A common synthetic route starts from salicylic acid.[2] The key transformations involve chlorination, methylation, amidation, chlorosulfonation, and finally, amination.

Conceptual Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

G A Salicylic Acid B 5-Chlorosalicylic Acid A->B Chlorination (e.g., Cl2, light) C 5-Chloro-2-methoxybenzoic Acid B->C Methylation (e.g., Dimethyl sulfate) D 5-Chloro-2-methoxybenzoyl Chloride C->D Chlorination (e.g., Thionyl chloride) E N-Phenylethyl-5-chloro-2-methoxybenzamide D->E Amidation (with Phenethylamine) F 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride E->F Chlorosulfonation (e.g., Chlorosulfonic acid) G 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (CAS: 16673-34-0) F->G Amination (e.g., Ammonia)

Caption: Synthesis pathway of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Exemplary Synthesis Protocol

The following is a representative, step-by-step protocol for the synthesis, based on established methodologies.[2]

Step 1: Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

  • Chlorination of Salicylic Acid: Salicylic acid is chlorinated, for instance using chlorine gas under light, to produce 5-chlorosalicylic acid.

  • Methylation: The resulting 5-chlorosalicylic acid is then methylated using a reagent such as dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.

  • Acid Chloride Formation: 5-chloro-2-methoxybenzoic acid is subsequently treated with a chlorinating agent like thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride.

Step 2: Synthesis of N-Phenylethyl-5-chloro-2-methoxybenzamide

  • Amidation: The 5-chloro-2-methoxybenzoyl chloride is reacted with phenethylamine in a suitable solvent to produce N-phenylethyl-5-chloro-2-methoxybenzamide.

Step 3: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

  • Chlorosulfonation: N-phenylethyl-5-chloro-2-methoxybenzamide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring of the phenethyl moiety, yielding 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride.

  • Amination: The final step involves the amination of the sulfonyl chloride with ammonia to furnish the desired product, 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Role in Drug Development and as a Pharmaceutical Standard

The primary significance of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in drug development lies in its role as a key intermediate in the synthesis of Glibenclamide. Furthermore, it is recognized as a process-related impurity in the final Glibenclamide API.[2][4][6][8]

As an impurity, its presence and concentration in the final drug product are strictly controlled by pharmacopeial monographs. Regulatory bodies like the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) list it as "Glibenclamide Impurity A".[4][5][8] Consequently, highly purified reference standards of this compound are essential for:

  • Analytical Method Development and Validation: To accurately detect and quantify its presence in Glibenclamide batches.

  • Quality Control (QC) Testing: For routine release testing of Glibenclamide to ensure it meets the stringent purity requirements.

  • Stability Studies: To monitor the potential for degradation of Glibenclamide or the formation of this impurity over time.

Analytical Methodologies

The detection and quantification of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide as an impurity in Glibenclamide are typically performed using high-performance liquid chromatography (HPLC). The British Pharmacopoeia specifies the use of this compound as a reference standard for such analyses.[1][11]

A typical analytical workflow for impurity profiling would involve the following steps:

G A Glibenclamide API Sample Preparation C HPLC Analysis A->C B Reference Standard Preparation (4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide) B->C D Peak Identification and Quantification C->D E Comparison with Specification Limits D->E

Sources

Topic: Discovery and Synthesis of 5-Chloro-2-methoxybenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] Within this broad class, the benzenesulfonamide framework has emerged as a "privileged scaffold," a molecular structure that is capable of binding to a wide range of biological targets.[2] This versatility has led to the development of benzenesulfonamide-based drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and diuretic properties.[1][2][3][4]

This guide provides a comprehensive technical exploration of a specific, highly valuable benzenesulfonamide core: 5-Chloro-2-methoxybenzenesulfonamide . We will delve into the strategic rationale for its selection, detail robust synthetic pathways for the creation of its analogs, outline essential characterization techniques, and discuss the principles of structure-activity relationship (SAR) that guide the development of potent and selective therapeutic candidates. The narrative is designed to bridge foundational chemistry with practical application, offering field-proven insights for professionals engaged in drug discovery and development.

The Core Directive: Rationale for Focusing on this compound

The selection of a core scaffold in a drug discovery campaign is a critical decision driven by established biological activity and synthetic tractability. The this compound structure is not arbitrary; it is a well-defined starting point for analog development, most notably as a key structural component of Glibenclamide (also known as Glyburide), a widely used anti-diabetic drug.[5][6]

The specific substitutions on the phenyl ring impart distinct physicochemical properties that are crucial for molecular recognition and function:

  • 2-Methoxy Group (-OCH₃): This electron-donating group influences the electronic environment of the aromatic ring and can act as a hydrogen bond acceptor. Its position can also enforce a specific conformation upon the molecule, which can be critical for binding to a target protein.

  • 5-Chloro Group (-Cl): As a halogen, the chloro group is an electron-withdrawing group that significantly modulates the lipophilicity and metabolic stability of the compound. It can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The combination of these substituents on the benzenesulfonamide core creates a unique electronic and steric profile, providing a validated foundation for the systematic synthesis of analogs to explore new therapeutic applications.

Scaffold This compound Core Methoxy 2-Methoxy Group (-OCH3) - H-bond acceptor - Influences conformation Scaffold->Methoxy Chloro 5-Chloro Group (-Cl) - Modulates lipophilicity - Enhances metabolic stability - Potential for halogen bonding Scaffold->Chloro Rationale Rationale for Analog Development (Proven scaffold in Glibenclamide) Scaffold->Rationale

Caption: Key features of the this compound scaffold.

Synthetic Strategies: From Starting Materials to Diverse Analogs

The synthesis of this compound analogs is a multi-step process that can be logically divided into two main phases: the construction of a key sulfonyl chloride intermediate and the subsequent diversification through reaction with a library of amines.

Phase 1: Synthesis of the Key Intermediate: p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride

A robust and scalable synthesis of the core intermediate is paramount. The following protocol is adapted from established patent literature, providing a reliable pathway from commercially available starting materials.[5]

Step 1: Methylation of 5-Chlorosalicylic Acid

  • To a stirred solution of 5-Chlorosalicylic acid (100 g) in acetone (1 L), add anhydrous potassium carbonate (315 g).[5]

  • Heat the mixture to reflux and stir for 20 minutes.

  • Add dimethyl sulphate (215 g) and continue to reflux. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 5-chloro-2-methoxybenzoate, can be purified by distillation under reduced pressure.[5]

    • Causality: The potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Dimethyl sulphate is a potent methylating agent that reacts via an SN2 mechanism to form the methyl ester and methyl ether in a single, efficient step.

Step 2: Aminolysis to form N-phenethyl-5-chloro-2-methoxybenzamide

  • Dissolve methyl 5-chloro-2-methoxybenzoate (from Step 1) in a suitable solvent such as benzene.

  • Slowly add a solution of phenethylamine (1.1 equivalents) in the same solvent.[5]

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, if a precipitate (phenethylamine hydrochloride, if any starting material was an acid salt) forms, filter it off.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude amide, which can be purified by distillation or recrystallization.[5]

    • Causality: This is a classic nucleophilic acyl substitution reaction. The nitrogen of phenethylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable amide bond.

Step 3: Chlorosulfonation to Yield the Sulfonyl Chloride Intermediate

  • Cool chlorosulfonic acid (approx. 2.5-3 equivalents) to -10°C in a flask equipped with a stirrer and a drying tube.[5]

  • Slowly and carefully add N-phenethyl-5-chloro-2-methoxybenzamide (from Step 2) to the cold chlorosulfonic acid, maintaining the temperature below 0°C.[5]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for approximately 45-60 minutes.[5]

  • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

  • The solid precipitate, p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

    • Causality: Chlorosulfonic acid is a powerful electrophilic reagent. It performs an electrophilic aromatic substitution on the electron-rich phenethyl ring, installing the chlorosulfonyl (-SO₂Cl) group, predominantly at the para position due to steric hindrance.

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Phase 2: Synthesis of Final Sulfonamide Analogs

With the key sulfonyl chloride intermediate in hand, a diverse library of analogs can be generated through a straightforward and high-yielding nucleophilic substitution reaction.

  • Amine Solubilization: Dissolve the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as triethylamine or pyridine (1.5 eq), to the stirred solution.[1]

  • Sulfonyl Chloride Addition: Dissolve the p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride intermediate (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.[1]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide analog.[1]

    • Causality: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

cluster_reactants Reactants cluster_products Products Intermediate Sulfonyl Chloride Intermediate Analog Final Sulfonamide Analog Intermediate->Analog Nucleophilic Substitution (+ Base, e.g., Pyridine) Amine Primary or Secondary Amine (R1R2-NH) Amine->Analog

Caption: General reaction scheme for the synthesis of sulfonamide analogs.

Structural Characterization and Purity Analysis

Rigorous characterization is essential to confirm the identity and purity of each synthesized analog. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Technique Purpose and Expected Observations
¹H NMR Spectroscopy Confirms the proton framework of the molecule. Expect characteristic signals for aromatic protons, the methoxy group, ethyl bridge protons, and protons from the newly introduced amine moiety. The N-H proton of the sulfonamide typically appears as a broad singlet.[1]
¹³C NMR Spectroscopy Confirms the carbon skeleton. Shows signals for all unique carbon atoms in the molecule.[1]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the successful incorporation of the amine fragment.[1]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups. Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
HPLC Assesses the purity of the final compound, typically aiming for >95% for biological screening.[7]

Structure-Activity Relationship (SAR) and Biological Evaluation

The primary goal of synthesizing a library of analogs is to establish a Structure-Activity Relationship (SAR).[8] SAR studies systematically correlate changes in a molecule's structure with its effect on a specific biological target, guiding the optimization of lead compounds. For the this compound series, the key point of diversification is the amine moiety attached to the sulfonyl group.

By introducing a variety of amines (aliphatic, aromatic, cyclic, heterocyclic), researchers can probe the target's binding pocket to identify which structural features enhance potency and selectivity. For instance, benzenesulfonamide analogs have shown promise as anticancer agents, kinase inhibitors, and anti-influenza agents, with their activity being highly dependent on the nature of the substituents.[9][10][11]

Core Core Scaffold (5-Chloro-2-methoxy...) - Constant Region Modification Systematic Modification (Varying the Amine Group) - R1, R2...Rn Core->Modification Screening Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) Modification->Screening SAR Structure-Activity Relationship (SAR) - Identify key features for activity Screening->SAR Lead Lead Optimization SAR->Lead Lead->Modification Iterative Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A common initial step in evaluating the potential of new analogs, particularly for oncology, is to assess their cytotoxicity against cancer cell lines using the MTT assay.[12]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs. Treat the cells with these various concentrations (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutic agents, validated by its presence in existing pharmaceuticals. This guide has provided a detailed, technically grounded framework for the rational design, synthesis, and evaluation of its analogs. By leveraging robust and scalable synthetic protocols, researchers can efficiently generate diverse chemical libraries. The subsequent systematic evaluation through biological assays and the establishment of clear structure-activity relationships are the critical next steps in translating these chemical entities into lead compounds for preclinical development.

Future work in this area could focus on expanding the diversity of the amine library, exploring bioisosteric replacements for the core scaffold, and employing computational modeling to predict binding interactions and guide the design of next-generation analogs with enhanced potency and optimized pharmacokinetic profiles.[13]

References

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  • Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21323-21330. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 21(11), 1461. Available from: [Link]

  • Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. Available from: [Link]

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  • RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
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  • Nawrocka, W., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(12), 2329. Available from: [Link]

  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433-440. Available from: [Link]

  • 4-Amino-5-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzenesulfonamide. CAS Common Chemistry. Available from: [Link]

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  • Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(10), 1993. Available from: [Link]

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A Senior Application Scientist's Guide to Theoretical and Computational Analysis of Sulfonamide Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group, –S(=O)₂–NH–, is a cornerstone of modern medicinal chemistry. Since the discovery of sulfanilamide, the first clinically effective antimicrobial agent, this versatile scaffold has been incorporated into a vast array of therapeutics, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The enduring success of sulfonamides stems from their unique electronic properties and their ability to engage in specific, high-affinity interactions with a multitude of biological targets.[4][5]

In the contemporary drug discovery landscape, moving from a hit compound to a clinical candidate is a process fraught with high costs and attrition rates. This is where theoretical and computational chemistry provides an indispensable advantage. By simulating molecular behavior, we can predict a compound's properties, binding modes, and potential liabilities before a single gram is synthesized. This guide serves as a comprehensive technical manual, grounded in field-proven insights, on the application of a multi-layered computational workflow to the study of sulfonamide compounds. We will move from the foundational quantum mechanical properties of a single molecule to its dynamic interactions within a protein active site and finally to the prediction of its viability as a therapeutic agent. The causality behind each methodological choice will be explained, providing a framework for robust, self-validating computational research.

Part 1: Foundational Quantum Chemical Analysis: Understanding the Molecule Itself

Core Concept: Before predicting how a sulfonamide will interact with a biological target, we must first understand its intrinsic electronic and structural characteristics. These fundamental properties, governed by the laws of quantum mechanics, dictate the molecule's stability, reactivity, and the nature of the intermolecular forces it can exert. A thorough quantum chemical analysis is the bedrock upon which all subsequent predictions are built.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for quantum chemical calculations in drug discovery. Causally, it is chosen for its exceptional balance of computational cost and accuracy in describing the electronic structure of organic molecules like sulfonamides.[6][7] Functionals such as B3LYP, paired with a sufficiently flexible basis set like 6-311++G(d,p), have been repeatedly shown to yield results that correlate well with experimental data for geometry, vibrational frequencies, and electronic properties.[2][8][9][10]

Key Analyses & Their Scientific Significance
  • Optimized Molecular Geometry: The initial output of a DFT calculation is the lowest-energy three-dimensional arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles.[8] This calculated structure serves as the primary input for docking and molecular dynamics and can be directly validated against experimental X-ray crystallography data, providing a crucial check on the accuracy of the chosen theoretical level.[11]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy gap between them (the HOMO-LUMO gap) is a powerful indicator of molecular stability; a larger gap implies lower chemical reactivity.[6][8][12]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It allows for the intuitive identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[8] For sulfonamides, the MEP map immediately highlights the hydrogen-bond-donating potential of the sulfonamide N-H and the hydrogen-bond-accepting potential of the sulfonyl oxygens, which are crucial for receptor binding.

  • Vibrational Analysis: Calculating the vibrational frequencies serves two purposes. First, the absence of imaginary frequencies confirms that the optimized geometry is a true energy minimum. Second, the calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra.[2][8] A strong correlation provides robust validation of the computed structure.[13]

Experimental Protocol: Single Molecule DFT Calculation
  • Structure Preparation: Draw the 2D structure of the sulfonamide derivative in a molecular editor and convert it to a 3D structure. Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Input File Generation: Using software like Gaussian or ORCA, set up the calculation.

    • Route Section: Specify the job type (Opt Freq for optimization and frequency calculation), the DFT functional (e.g., B3LYP), and the basis set (e.g., 6-311++G(d,p)).

    • Solvent Effects: If desired, include a solvent model like the Polarizable Continuum Model (PCM) to simulate an aqueous environment.[2]

  • Execution: Submit the calculation to a high-performance computing cluster.

  • Post-Processing and Analysis:

    • Geometry Verification: Confirm the optimization converged and check the output for the final coordinates.

    • Frequency Check: Verify that no imaginary frequencies are present.

    • Orbital Analysis: Visualize the HOMO and LUMO to understand their spatial distribution.[8]

    • MEP Surface Generation: Generate and visualize the molecular electrostatic potential map.

    • Spectral Comparison: Compare the calculated vibrational frequencies (after applying a scaling factor, typically ~0.96 for B3LYP) with experimental IR data.

Visualization: DFT Analysis Workflow

cluster_dft Part 1: Foundational DFT Analysis cluster_outputs Key Outputs mol_build 1. Build 3D Structure (Molecular Editor) dft_setup 2. Setup Calculation (Functional: B3LYP Basis Set: 6-311++G(d,p)) mol_build->dft_setup dft_run 3. Run Optimization & Frequency Calculation dft_setup->dft_run dft_analysis 4. Analyze Outputs dft_run->dft_analysis geom Optimized Geometry dft_analysis->geom homo HOMO-LUMO (Reactivity) dft_analysis->homo mep MEP Surface (Interaction Sites) dft_analysis->mep vib Vibrational Spectra (Validation) dft_analysis->vib

Caption: Workflow for foundational quantum chemical analysis using DFT.

Part 2: Elucidating Protein-Ligand Interactions: The Basis of Biological Activity

Core Concept: The therapeutic action of a sulfonamide drug is contingent upon its precise and stable binding to a biological target, such as an enzyme or receptor. Computational methods allow us to model this "lock-and-key" interaction, predicting not only if a molecule will bind but how it binds. This mechanistic insight is paramount for rational drug design.

Methodology 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex.[14] The causality is straightforward: by sampling a multitude of possible binding poses and evaluating them with a scoring function, we can identify the most energetically favorable conformation and estimate the binding affinity.[4] This allows for the rapid screening of virtual libraries of sulfonamide derivatives to prioritize candidates for synthesis.

Data Presentation: Comparative Docking Scores of Sulfonamide Derivatives

The following table summarizes results from a study where sulfonamide derivatives were docked against Penicillin-Binding Protein 2X (PBP-2X), a key bacterial enzyme. A more negative docking score typically indicates a more favorable binding affinity.[4]

CompoundTarget ProteinDocking Score (kcal/mol)Reference Compound
4M3NPBSPBP-2X-7.47Cefuroxime
4M2HPBSPBP-2X-7.17Cefuroxime
4MNBSPBP-2X-6.63Cefuroxime
1CDHPS-8.10p-amino benzoic acid

Data sourced from multiple studies.[1][4]

Methodology 2: Molecular Dynamics (MD) Simulation

While molecular docking provides a valuable static snapshot of the binding pose, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular dynamics (MD) simulations address this limitation.[15] By applying Newton's laws of motion to all atoms in the system over time, MD provides a dynamic view of the protein-ligand complex, allowing us to assess its stability and characterize the persistence of key interactions.[16] A stable complex in an MD simulation provides much higher confidence in the docking result.

Experimental Protocol: Integrated Docking and MD Workflow
  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using a molecular modeling suite (e.g., Schrödinger, MOE), prepare the protein: remove water molecules and co-crystallized ligands, add hydrogen atoms, assign protonation states, and perform a constrained energy minimization to relieve steric clashes.[4]

  • Ligand Preparation:

    • Use the DFT-optimized geometry from Part 1 for the sulfonamide ligand.

    • Generate possible ionization states at physiological pH and assign partial atomic charges using a suitable force field (e.g., MMFF94 or OPLS).[4]

  • Grid Generation & Docking:

    • Define the active site for docking, typically centered on the position of a known co-crystallized ligand.[4]

    • Execute the docking algorithm (e.g., Glide, AutoDock) to generate a set of binding poses.

  • Pose Selection & Analysis:

    • Select the best-scoring pose. Critically analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the sulfonamide and active site residues.[17]

  • MD System Setup:

    • Take the selected protein-ligand complex from docking as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • MD Simulation Execution:

    • Perform energy minimization of the entire solvated system.

    • Gradually heat the system to physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system's density under constant pressure (NPT ensemble).

    • Run the production MD simulation for a duration sufficient to observe system stability (typically 50-100 nanoseconds).

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) of residues to identify flexible regions.

    • Analyze the persistence of key hydrogen bonds and other interactions identified during docking over the course of the simulation.

Visualization: Interaction Analysis Workflow

cluster_interaction Part 2: Protein-Ligand Interaction Analysis prep_protein 1. Receptor Preparation (from PDB) docking 3. Molecular Docking (Static Binding Pose) prep_protein->docking prep_ligand 2. Ligand Preparation (from DFT) prep_ligand->docking md_setup 4. MD System Setup (Solvation & Ionization) docking->md_setup Best Pose md_run 5. MD Simulation (Dynamic Stability) md_setup->md_run analysis 6. Trajectory Analysis (RMSD, H-Bonds) md_run->analysis

Caption: Integrated workflow from molecular docking to molecular dynamics.

Part 3: Predicting Activity and Druglikeness

Core Concept: Identifying a potent and stable binder is only part of the journey. We must also predict the compound's biological activity across a series of analogues and evaluate its potential to become a safe and effective drug. This involves building predictive models and assessing pharmacokinetic properties.

Methodology 1: Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities.[18] The causality is based on the principle that the structure of a molecule determines its properties, which in turn determine its biological activity. By calculating numerical values, or "descriptors," that represent various aspects of a molecule's structure (e.g., size, polarity, electronic properties), we can build a statistical model that predicts the activity of new, unsynthesized sulfonamide derivatives.[19] This is invaluable for guiding which analogues to synthesize next.

Data Presentation: QSAR Model Validation Parameters

A robust QSAR model must be predictive. Its quality is assessed using several statistical parameters. R² measures how well the model fits the training data, while Q² (from cross-validation) measures its internal predictive power. An external validation set is used to assess its ability to predict new compounds.[15][20]

QSAR Model TypeTargetR² (Training Set)Q² (Cross-Validation)
2D/3D CombinedMcl-1 Inhibitors> 0.94> 0.86
HQSARBRD4 Inhibitors0.9580.704
CoMFABRD4 Inhibitors0.9850.701

Data sourced from multiple studies.[15][20][21]

Methodology 2: ADMET Prediction

A compound that binds its target tightly but is poorly absorbed, rapidly metabolized, or toxic will fail in development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico filtering step.[22] By using models trained on vast datasets of experimental results, we can predict key pharmacokinetic and toxicity properties, such as oral bioavailability and potential for cardiotoxicity (hERG inhibition), directly from the molecular structure.[23][24]

Experimental Protocol: Integrated Design and Filtering Workflow
  • QSAR Model Building:

    • Dataset Curation: Assemble a dataset of sulfonamide compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target. Divide this into a training set (~80%) and a test set (~20%).

    • Descriptor Calculation: For each molecule, calculate a wide range of 2D and 3D molecular descriptors.

    • Model Generation: Use a statistical method, like Multiple Linear Regression (MLR) or an Artificial Neural Network (ANN), to build a model correlating the descriptors with activity.[19]

    • Validation: Validate the model using cross-validation on the training set and by predicting the activities of the test set compounds.

  • Virtual Library Design: Based on the insights from the QSAR model (e.g., a contour map from CoMFA showing where bulky groups increase activity), design a library of new, virtual sulfonamide derivatives.[15]

  • Virtual Screening:

    • Activity Prediction: Use the validated QSAR model to predict the biological activity of the newly designed compounds.

    • Docking: Dock the most promising candidates into the target's active site to confirm a viable binding mode.

  • ADMET Profiling:

    • Submit the structures of the top-ranked candidates to an ADMET prediction server or software (e.g., SwissADME, preADMET).[21][23]

    • Analyze key parameters:

      • Druglikeness: Check for violations of Lipinski's Rule of Five.[1]

      • Absorption: Predict human oral absorption percentage.

      • Toxicity: Predict potential for hERG inhibition, mutagenicity (AMES test), and other toxicities.[25]

  • Candidate Prioritization: Select the final set of candidate molecules that exhibit a balanced profile of high predicted potency, a good binding mode, and favorable ADMET properties for synthesis and experimental testing.

Visualization: The Computational Drug Design Cycle

cluster_design Part 3: The Iterative Design Cycle start Initial Hits / Known Actives qsar 1. Build QSAR Model start->qsar design 2. Design New Analogs qsar->design Structure-Activity Insights predict 3. Predict Activity (QSAR) & Docking Confirmation design->predict admet 4. ADMET Filter predict->admet Potent Binders synthesis 5. Prioritize for Synthesis & Experimental Test admet->synthesis Good Drug-like Properties synthesis->start New Data

Caption: The iterative cycle of computational drug design and filtering.

Conclusion

The theoretical and computational study of sulfonamide compounds is a powerful, multi-faceted discipline that significantly de-risks and accelerates the drug discovery process. This guide has outlined a logical, integrated workflow that progresses from the fundamental quantum mechanics of a single molecule to the complex, dynamic interplay within a biological system, and culminates in the prediction of a compound's potential as a viable drug.

By grounding our research in this structured approach—validating DFT calculations with experimental spectra, confirming static docking poses with dynamic simulations, and filtering potent compounds through the lens of pharmacokinetics and toxicity—we adhere to the principles of scientific integrity. The synergy between these computational methods and traditional experimental validation is not merely beneficial; it is the modern paradigm for efficient and rational drug design. As artificial intelligence and machine learning continue to evolve, these workflows will become even more predictive and integrated, ensuring that the remarkable therapeutic journey of the sulfonamide scaffold continues long into the future.[26][27]

References

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics.
  • Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives. Benchchem.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH.
  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate.
  • QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate.
  • QSAR Analysis and Molecular Docking Studies of Aryl Sulfonamide Derivatives as Mcl-1 Inhibitors and the Influence of Structure and Chirality on the Inhibitory Activity. Bentham Science Publishers.
  • In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online.
  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar.
  • Structure of sulfonamide derivatives for developing the QSAR model. ResearchGate.
  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. PubMed.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. PMC - PubMed Central.
  • Quantum chemical parameters for neutral sulfonamide molecules in the aqueous and gaseous phase. ResearchGate.
  • Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations. MDPI.
  • A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. ResearchGate.
  • Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Bentham Science.
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. PubMed.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Semantic Scholar.
  • Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. PMC - PubMed Central.
  • Prediction of ADME properties for sulfonamide compound. ResearchGate.
  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Anti-COVID-19 Sulfonamides: A DFT, docking and ADMET study. ResearchGate.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC - NIH.
  • A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. PMC - NIH.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central.
  • prediction of potential sulfonamide-like antimicrobial phytochemicals using knime and machine learning-based approach. ResearchGate.
  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory | Request PDF. ResearchGate.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. SpringerLink.
  • Roney MIAH | PhD Student | Doctor of Philosophy | Universiti Malaysia Pahang Al-Sultan Abdullah, Pekan | ump | Faculty of Industrial Sciences and Technology | Research profile. ResearchGate.
  • Software and resources for computational medicinal chemistry. PMC - PubMed Central.

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An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloro-2-methoxybenzenesulfonamide, a key intermediate and potential active pharmaceutical ingredient (API). In the absence of extensive public data, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals. It outlines the scientific rationale and detailed experimental protocols necessary to generate reliable solubility and stability profiles. Adherence to these methodologies will ensure data integrity and support regulatory submissions by following established principles from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative of Physicochemical Characterization

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The solubility and stability of any potential drug candidate are critical quality attributes that profoundly influence its biopharmaceutical properties, formulation development, and ultimately, its therapeutic efficacy and safety.[1][2][3] A comprehensive understanding of these parameters is not merely a scientific exercise but a regulatory necessity for advancing a compound through the drug development pipeline.[2][4]

This guide provides the foundational knowledge and actionable protocols to:

  • Determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

  • Establish its intrinsic stability profile through systematic forced degradation studies.

  • Identify potential degradation pathways and products.

  • Develop a stability-indicating analytical method crucial for quality control.

The subsequent sections are designed to empower the researcher with the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and fit for purpose.

Strategic Solvent Selection for Solubility Assessment

The choice of solvents for solubility screening is a critical first step, guided by the intended application of the compound and regulatory acceptability.[1][5] Solvents in pharmaceutical manufacturing are chosen based on their ability to dissolve the API, safety, environmental impact, and compliance with pharmacopeial standards.[1][6][7][8]

2.1 Rationale for Solvent Choice

A well-curated panel of solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. This allows for the construction of a comprehensive solubility profile. The American Chemical Society Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable has developed solvent selection guides that are invaluable in this process.[5][7]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsRationale
Aqueous Purified Water, pH 1.2 HCl, pH 6.8 Phosphate BufferTo assess solubility in biorelevant media.
Alcohols Methanol, Ethanol, IsopropanolCommon protic solvents used in synthesis and formulation.
Ketones Acetone, Methyl Ethyl KetoneAprotic solvents with moderate polarity.
Esters Ethyl AcetateA common solvent in extraction and purification.
Aprotic Polar Acetonitrile, Dimethyl Sulfoxide (DMSO)High polarity solvents for challenging compounds.
Non-polar Heptane, TolueneTo assess solubility in lipophilic environments.

2.2 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To quantify the concentration of this compound in a saturated solution at a defined temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (as per Table 1)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate mobile phase

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to individual vials for each solvent. The presence of undissolved solid is crucial for ensuring equilibrium.

    • Add a known volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method.

    • Construct a calibration curve using standard solutions of this compound at known concentrations.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Settle and Centrifuge C->D E Withdraw Supernatant D->E F Dilute Sample E->F G HPLC Analysis F->G H Calculate Solubility G->H G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis F Time-Point Sampling A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal (Dry Heat) D->F E Photostability (UV/Vis) E->F G Stability-Indicating HPLC Analysis F->G H Identify & Quantify Degradants G->H I Structure Elucidation (MS, NMR) H->I J Propose Degradation Pathway I->J

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways of Sulfonamides

While specific data for this compound is unavailable, the general degradation pathways for sulfonamides can provide insights into potential transformations. [9][10][11]Common degradation reactions for the sulfonamide functional group include:

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The aromatic amine or other susceptible parts of the molecule can be oxidized. [12]* Photodegradation: Exposure to light can induce cleavage of the S-N bond or modifications to the aromatic rings. [11]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method. [13]This method must be able to separate the parent compound from all potential degradation products and any process impurities.

Key characteristics of a stability-indicating method:

  • Specificity: The method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy and Precision: The method provides results that are close to the true value and are reproducible.

  • Linearity and Range: The method produces results that are directly proportional to the concentration of the analyte over a defined range.

  • Robustness: The method is unaffected by small, deliberate variations in method parameters.

The validation of such a method should be performed according to ICH Q2(R1) guidelines.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data. This information is paramount for making informed decisions in the drug development process, from formulation design to ensuring the safety and efficacy of the final drug product. The provided workflows and methodologies are designed to be adaptable, forming a solid foundation for the comprehensive physicochemical characterization of this and other novel chemical entities.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

  • Solvent Selection Guides. ACS GCI Pharmaceutical Roundtable. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]

  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. PharmTech. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. American Chemical Society. [Link]

  • Solvent Selection Guide. University of York. [Link]

  • Research progress on biodegradation of sulfonamides. Huanjing Gongcheng. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2-methoxybenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of sulfonamide-containing compounds, with a specific focus on 5-Chloro-2-methoxybenzenesulfonamide. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages detailed crystallographic data from the closely related analog, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, to elucidate the probable structural characteristics, intermolecular interactions, and crystal packing phenomena. This guide is designed to equip researchers in drug design and materials science with the foundational knowledge and technical insights necessary to conduct and interpret similar crystallographic studies. We will delve into the synthesis of the target compound, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of the resulting structural data, including hydrogen bonding and π–π stacking interactions.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with biological targets. Crystal structure analysis, therefore, is an indispensable tool in the rational design and development of new sulfonamide-based drugs. By providing precise atomic coordinates, bond lengths, and bond angles, this technique offers unparalleled insight into the conformational preferences and packing arrangements of these molecules in the solid state. This information is crucial for understanding structure-activity relationships (SAR) and for optimizing the physicochemical properties of drug candidates.

Synthesis and Crystallization: The Gateway to High-Resolution Structural Data

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound begins with the chlorosulfonation of 4-chloroanisole. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. Subsequent treatment of the resulting 5-chloro-2-methoxybenzenesulfonyl chloride with ammonia affords the desired primary sulfonamide.

Experimental Protocol: Synthesis

  • Chlorosulfonation: To a stirred solution of 4-chloroanisole in a suitable solvent (e.g., chloroform or dichloromethane) at 0°C, slowly add chlorosulfonic acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-methoxybenzenesulfonyl chloride.

  • Amination: Dissolve the crude sulfonyl chloride in a suitable solvent and add an excess of aqueous ammonia.

  • Isolation: Stir the reaction mixture vigorously. The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization

  • Solvent Selection: Dissolve the synthesized this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethanol/water) with gentle heating to achieve a saturated solution.

  • Slow Evaporation: Filter the hot solution to remove any particulate matter and transfer it to a clean vial.

  • Crystal Growth: Cover the vial with a perforated parafilm to allow for slow evaporation of the solvent at room temperature.

  • Harvesting: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process involves irradiating a single crystal with a monochromatic X-ray beam and collecting the resulting diffraction pattern. The intensities and positions of the diffracted beams are then used to reconstruct the electron density map of the molecule, from which the atomic positions can be determined.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound crystallization Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solve Structure Solution xray->solve refine Structure Refinement solve->refine analysis Structural Analysis refine->analysis

Caption: Experimental workflow for crystal structure analysis.

Structural Analysis of a Close Analog: N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

In the absence of a published crystal structure for this compound, we turn our attention to the closely related secondary sulfonamide, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. The crystallographic analysis of this analog provides valuable insights into the likely structural features of our target compound.[1]

Crystallographic Data

The crystal structure of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₁₂ClNO₃S
Crystal SystemTriclinic
Space Group
a (Å)8.2201 (2)
b (Å)8.9395 (2)
c (Å)10.5544 (2)
α (°)77.206 (1)
β (°)76.366 (1)
γ (°)66.408 (1)
Volume (ų)683.65 (3)
Z2

Data sourced from the crystallographic study of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.[1]

Molecular Conformation

The dihedral angle between the two aromatic rings in N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is 73.94 (9)°.[1] This twisted conformation is a common feature in N-arylsulfonamides and is influenced by steric and electronic factors. An intramolecular C—H···O hydrogen bond is also observed.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into centrosymmetric dimers, forming an R₂²(8) ring motif.[1] The packing is further stabilized by C—H···O hydrogen bonds and weak π–π stacking interactions, with centroid-centroid distances of 3.81 (3) Å.[1]

intermolecular_interactions A Molecule A B Molecule B (Inversion Center) A->B N-H...O Hydrogen Bond (R2,2(8) Dimer) C Molecule C A->C π-π Stacking D Molecule D A->D C-H...O Interaction B->A N-H...O Hydrogen Bond (R2,2(8) Dimer) B->D π-π Stacking

Caption: Key intermolecular interactions in sulfonamide crystals.

Based on this analysis, it is highly probable that the crystal structure of this compound would also be characterized by strong N—H···O hydrogen bonds, leading to the formation of similar dimeric or catemeric motifs. The presence of the chloro and methoxy substituents on the benzene ring will also influence the potential for other non-covalent interactions, such as halogen bonding and C—H···π interactions, which would contribute to the overall stability of the crystal lattice.

Conclusion and Future Directions

This technical guide has outlined the essential steps and considerations for the crystal structure analysis of this compound. While a definitive structure for this compound remains to be determined, the analysis of its close analog, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, provides a robust framework for predicting its structural properties. The elucidation of the precise crystal structure of this compound through future experimental work would be a valuable contribution to the field, offering further insights into the subtle interplay of intermolecular forces that govern the solid-state architecture of this important class of compounds. Such knowledge is paramount for the continued development of novel sulfonamide-based therapeutics with enhanced efficacy and tailored physicochemical properties.

References

  • Aziz-ur-Rehman, Siddiqui, H. L., Parvez, M., Khan, I. U., & Chohan, Z. H. (2010). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2855. [Link]

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Methodological & Application

Synthetic Strategies for 5-Chloro-2-methoxybenzenesulfonamide Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-2-methoxybenzenesulfonamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence stems from the favorable physicochemical properties conferred by the sulfonamide group, which can act as a hydrogen bond donor and acceptor, and engage in crucial interactions with biological targets, such as the zinc-binding group in various enzymes.[1] This guide provides a detailed exploration of the synthetic routes to access this compound and its derivatives, offering experimentally validated protocols and insights into key reaction steps for researchers in drug discovery and development.

Introduction to a Versatile Pharmacophore

Benzenesulfonamides are integral to the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] The specific substitution pattern of a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzenesulfonamide core imparts a unique electronic and steric profile, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the synthetic accessibility of this core and its derivatives is therefore of paramount importance for medicinal chemists aiming to explore structure-activity relationships (SAR) and develop novel drug candidates.

Core Synthetic Strategy: From Anisole to Sulfonamide

The most direct and widely employed synthetic route to this compound initiates from the commercially available and relatively inexpensive starting material, 4-chloroanisole. The synthesis can be conceptually divided into two primary stages: the introduction of the sulfonyl chloride functionality and the subsequent formation of the sulfonamide.

Part 1: Synthesis of the Key Intermediate: 5-Chloro-2-methoxybenzenesulfonyl Chloride

The cornerstone of this synthetic approach is the electrophilic aromatic substitution reaction, specifically chlorosulfonation, on 4-chloroanisole. Chlorosulfonic acid is a powerful and versatile reagent for this transformation.[3]

Protocol 1: Chlorosulfonation of 4-Chloroanisole

This protocol details the synthesis of 5-chloro-2-methoxybenzenesulfonyl chloride, a critical intermediate.

Materials:

  • 4-Chloroanisole (1-chloro-4-methoxybenzene)[4][5][6]

  • Chlorosulfonic acid[3]

  • Dichloromethane (DCM)

  • Ice

  • 25% Aqueous ammonia solution[7]

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroanisole in dichloromethane.

  • Cool the solution to -5 to -10 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid dropwise to the cooled solution, ensuring the reaction temperature does not exceed +5 °C.[7]

  • After the addition is complete, stir the reaction mixture at 0 to 10 °C for 1 hour.[7]

  • Carefully pour the reaction mixture onto a mixture of crushed ice and 25% aqueous ammonia solution with vigorous stirring to neutralize the excess acid and form the sulfonamide in situ (for direct conversion) or onto ice alone to quench the reaction and isolate the sulfonyl chloride.[7]

  • For isolation of the sulfonyl chloride, the precipitated solid can be filtered, washed with cold water, and dried. For direct conversion to the sulfonamide, proceed with extraction.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Expected Outcome: This procedure yields 5-chloro-2-methoxybenzenesulfonyl chloride as a white to off-white crystalline solid.[8][9]

PropertyValueReference
CAS Number 22952-32-5[8]
Molecular Formula C₇H₆Cl₂O₃S[8]
Molecular Weight 241.09 g/mol [8]
Melting Point 100-104 °C[8]
Appearance White to orange to green powder to crystal[9]

Visualization of the Core Synthetic Pathway:

G cluster_0 Part 1: Sulfonyl Chloride Formation cluster_1 Part 2: Sulfonamide Formation 4-Chloroanisole 4-Chloroanisole 5-Chloro-2-methoxybenzenesulfonyl chloride 5-Chloro-2-methoxybenzenesulfonyl chloride 4-Chloroanisole->5-Chloro-2-methoxybenzenesulfonyl chloride Chlorosulfonic Acid DCM, -5 to 10 °C This compound This compound 5-Chloro-2-methoxybenzenesulfonyl chloride->this compound Ammonia or Primary/Secondary Amine Base (e.g., Na2CO3), Solvent

Caption: General synthetic route to this compound.

Part 2: Formation of the Sulfonamide Moiety

The conversion of the synthesized 5-chloro-2-methoxybenzenesulfonyl chloride to the corresponding sulfonamide is a nucleophilic substitution reaction at the sulfur atom. This is a versatile step that allows for the introduction of a wide range of substituents on the sulfonamide nitrogen, enabling the creation of a library of derivatives for biological screening.

Protocol 2: General Procedure for the Synthesis of this compound Derivatives

This protocol outlines the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with an amine to form the desired sulfonamide derivative.

Materials:

  • 5-Chloro-2-methoxybenzenesulfonyl chloride

  • Appropriate primary or secondary amine

  • Sodium carbonate or other suitable base[10]

  • Tetrahydrofuran (THF)/Water mixture (2:1) or other suitable solvent[10]

Procedure:

  • Dissolve 5-chloro-2-methoxybenzenesulfonyl chloride in a suitable solvent system, such as a THF/water mixture.[10]

  • Add the desired primary or secondary amine to the solution.

  • Add a base, such as sodium carbonate, to neutralize the HCl generated during the reaction.[10]

  • Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.[10]

  • Upon completion, perform a standard aqueous work-up. Typically, this involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound derivative.

Expected Outcome: The physical properties and yield of the final product will vary depending on the specific amine used. Purity is typically assessed by HPLC and the structure confirmed by NMR and mass spectrometry.[11]

Advanced Synthetic Routes and Derivatizations

For the synthesis of more complex derivatives, multi-step synthetic sequences are often required. These can involve the preparation of more elaborate amine building blocks prior to the sulfonamide formation step or modifications to the aromatic ring.

One notable example is the synthesis of p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide, a precursor to the antidiabetic drug glibenclamide. This synthesis involves the initial preparation of N-phenethyl-5-chloro-2-methoxybenzamide, followed by chlorosulfonation and subsequent amination.[12]

Visualization of a Multi-step Synthesis Workflow:

G Start Start Prepare N-phenethyl-5-chloro-2-methoxybenzamide Prepare N-phenethyl-5-chloro-2-methoxybenzamide Start->Prepare N-phenethyl-5-chloro-2-methoxybenzamide 5-Chloro-2-methoxybenzoyl chloride + Phenethylamine Chlorosulfonation Chlorosulfonation Prepare N-phenethyl-5-chloro-2-methoxybenzamide->Chlorosulfonation Chlorosulfonic Acid Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis Aqueous Ammonia Final Product Final Product Ammonolysis->Final Product

Caption: Workflow for a multi-step synthesis of a complex derivative.

Conclusion

The synthetic routes to this compound and its derivatives are well-established and highly adaptable, providing a robust platform for the generation of diverse compound libraries in drug discovery programs. The key transformation relies on the efficient chlorosulfonation of 4-chloroanisole, followed by a versatile amidation step. By understanding and applying the protocols and principles outlined in this guide, researchers can effectively access this important class of compounds for the development of new and improved therapeutic agents.

References

  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols - Benchchem.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications.
  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
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  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts.
  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed.
  • US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents.
  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO.
  • 5-Chloro-2-methoxybenzenesulfonyl chloride CAS#: 22952-32-5 - ChemicalBook.
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  • 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00.
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  • 4-Chloroanisole | 623-12-1 | FC64630 - Biosynth.
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Sources

Application Notes and Protocols for the Synthesis of Glibenclamide using 5-Chloro-2-methoxybenzenesulfonamide as a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Glibenclamide, also known as Glyburide, is a potent second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy is attributed to its ability to stimulate insulin secretion from pancreatic β-cells by binding to and inhibiting ATP-sensitive potassium channels.[3] The intricate molecular architecture of Glibenclamide necessitates a multi-step synthetic approach, where the strategic selection of intermediates is paramount to achieving high yields and purity of the final Active Pharmaceutical Ingredient (API).

This document provides a detailed technical guide on the synthesis of Glibenclamide, with a specific focus on the application of p-[5-chloro-2-methoxy-benzamidoethyl]-benzene sulfonamide as the pivotal intermediate. We will explore the causal relationships behind the chosen reaction conditions, present validated, step-by-step protocols, and discuss the analytical methods required to ensure the integrity of the synthetic process. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of pharmaceutical compounds.

Physicochemical and Spectroscopic Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is fundamental for process control and characterization.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
GlibenclamideC₂₃H₂₈ClN₃O₅S494.010238-21-8White or almost white, crystalline powder[4]
p-[5-chloro-2-methoxy-benzamidoethyl]-benzene sulfonamideC₁₆H₁₇ClN₂O₄S384.84Not explicitly found, intermediateWhite to yellowish crystalline powder[5]
N-phenethyl-5-chloro-2-methoxybenzamideC₁₆H₁₆ClNO₂289.7633924-49-1Crystalline solid
5-Chlorosalicylic acidC₇H₅ClO₃172.57321-14-2White to off-white crystalline powder

Overall Synthetic Pathway

The synthesis of Glibenclamide from 5-chlorosalicylic acid is a well-established route that proceeds through several key transformations. The initial steps involve the formation of an amide linkage, followed by the introduction of the sulfonamide group, which is the precursor to the final sulfonylurea moiety.

Glibenclamide_Synthesis A 5-Chlorosalicylic acid B Methyl 5-chloro-2-methoxybenzoate A->B Methylation (Dimethyl sulfate, K₂CO₃) C 5-Chloro-2-methoxybenzoyl chloride B->C Chlorination (Thionyl chloride) D N-phenethyl-5-chloro- 2-methoxybenzamide C->D Amidation (Phenethylamine) E p-(5-chloro-2-methoxybenzamidoethyl)- benzenesulfonyl chloride D->E Chlorosulfonation (Chlorosulfonic acid) F p-[5-chloro-2-methoxy-benzamidoethyl]- benzene sulfonamide (Key Intermediate) E->F Aminolysis (Ammonia) G Glibenclamide F->G Urea Formation (Cyclohexyl isocyanate, Potassium tert-butoxide)

Sources

Application Notes & Protocols: The Utility of the 5-Chloro-2-methoxybenzenesulfonamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. Within this class, the 5-Chloro-2-methoxybenzenesulfonamide scaffold and its precursors have emerged as particularly versatile building blocks. The strategic placement of the chloro and methoxy groups modulates the physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[1] This guide provides an in-depth exploration of the applications of this scaffold, detailing its role in the synthesis of drugs for benign prostatic hyperplasia, cancer, and diabetes, and presenting actionable protocols for its utilization in a research setting.

Part 1: Foundational Insights into the this compound Scaffold

The unique substitution pattern of this scaffold is key to its utility. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating methoxy group at the 2-position create a distinct electronic environment on the phenyl ring. This influences the reactivity of the sulfonyl group and provides specific points of interaction for target binding. The methoxy group, in particular, can act as a hydrogen bond acceptor and its metabolic lability can be a site for modification to fine-tune pharmacokinetic properties.[1][2]

The primary applications of this scaffold do not typically involve the this compound molecule itself as the final active pharmaceutical ingredient (API). Instead, its true value lies in its role as a key intermediate or as a foundational fragment for building more complex, biologically active molecules. Its derivatives, particularly the corresponding benzoyl chloride and benzamide analogs, are instrumental in the synthesis of several marketed drugs and clinical candidates.

Part 2: Core Applications in Drug Discovery & Development

Synthesis of Selective α1-Adrenoceptor Antagonists: The Tamsulosin Case

The 2-methoxybenzenesulfonamide moiety is the defining feature of Tamsulosin, a highly selective α1A-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[3] While Tamsulosin itself does not contain the 5-chloro substituent, the synthetic routes to Tamsulosin and its analogs often involve intermediates that share this substituted benzenesulfonamide core. The synthesis underscores the importance of this class of compounds as precursors to pharmacologically active agents.[4][5][6]

A generalized workflow for synthesizing the core of Tamsulosin, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, often starts from D-alanine and methoxybenzene, proceeding through a Friedel-Crafts reaction, followed by chlorosulfonation and ammonolysis.[7][8] This highlights the robustness of these chemical transformations on this scaffold.

G cluster_0 Phase 1: Backbone Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Final Intermediate A Methoxybenzene C Friedel-Crafts Acylation A->C B N-Protected D-Alanine B->C D Protected Aminopropiophenone C->D E Reduction of Ketone D->E F Protected 1-(4-methoxyphenyl)propan-2-amine E->F G Chlorosulfonation F->G H Sulfonyl Chloride Intermediate G->H I Ammonolysis H->I J Protected Benzenesulfonamide I->J K Deprotection J->K L (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide K->L M Tamsulosin L->M Coupling with 2-(2-ethoxyphenoxy)ethyl bromide

Caption: Generalized synthetic workflow for a key Tamsulosin intermediate.

A Scaffold for Novel Anticancer Agents

Recent research has demonstrated the potential of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives as potent anticancer agents.[9][10] In this context, the 5-chloro-2-methoxybenzoyl moiety acts as a key pharmacophore. A study detailed the synthesis of a series of these compounds and evaluated their antiproliferative activity against various cancer cell lines.[10]

One of the most potent compounds from the series, 4j , was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in pancreatic carcinoma cells (MIA PaCa-2).[10] This mechanism is consistent with agents that target tubulin polymerization.[9]

Table 1: Antiproliferative Activity of Selected 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

Compound Modification on Sulfonamide HCT-116 IC₅₀ (µM) A2780 IC₅₀ (µM) MIA PaCa-2 IC₅₀ (µM)
4j N-(2-(dimethylamino)ethyl) 0.9 ± 0.1 1.1 ± 0.2 0.6 ± 0.05
4n N-propyl 3.5 ± 0.4 4.2 ± 0.5 2.8 ± 0.3
4l N-(tetrahydrofuran-2-ylmethyl) 2.1 ± 0.3 2.5 ± 0.2 1.5 ± 0.1

Data synthesized from Abdelaziz et al., Medicinal Chemistry, 2015.[10]

G A Compound 4j B Tubulin Polymerization Inhibition A->B Binds to C Disruption of Mitotic Spindle B->C D G2/M Phase Cell Cycle Arrest C->D E Induction of Apoptosis D->E

Caption: Proposed mechanism of action for anticancer compound 4j.

Intermediate in the Synthesis of Antidiabetic Drugs: Glibenclamide (Glyburide)

The 5-chloro-2-methoxybenzoyl scaffold is a critical component of Glibenclamide (also known as Glyburide), a widely used sulfonylurea drug for treating type 2 diabetes. The synthesis involves coupling N-phenethyl-5-chloro-2-methoxybenzamide with a sulfonyl chloride derivative.[11][12] This demonstrates the utility of the scaffold in creating drugs for metabolic disorders. The starting material for this process is often methyl 5-chloro-2-methoxybenzoate, which is readily prepared from 5-chlorosalicylic acid.[11]

G A 5-Chlorosalicylic Acid B Methylation (Dimethyl Sulfate) A->B C Methyl 5-chloro-2- methoxybenzoate B->C D Aminolysis (Phenethylamine) C->D E N-phenethyl-5-chloro-2- methoxybenzamide D->E F Chlorosulfonation E->F G p-(5-chloro-2-methoxybenzamidoethyl) -benzenesulfonyl chloride F->G H Aminolysis (Ammonia) G->H I Glibenclamide Intermediate (Sulfonamide) H->I

Caption: Synthetic pathway to a key Glibenclamide intermediate.

Building Block for Novel Antimicrobial Agents

Derivatives of the related 5-chloro-2-hydroxybenzoic acid scaffold have been explored for their antimicrobial properties.[13][14] By creating Schiff bases and benzamide derivatives containing various sulfonamides, researchers have identified compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and certain species of Mycobacterium.[13] This line of research suggests that the 5-chloro-2-alkoxy/hydroxy benzamide/sulfonamide framework is a promising starting point for the development of new anti-infective agents.

Table 2: Antimicrobial Activity of Selected 5-Chloro-2-hydroxybenzamide Derivatives

Compound Target Organism MIC (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide S. aureus (MRSA) 15.62 - 31.25
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide M. kansasii 1 - 4

Data synthesized from Doležal et al., European Journal of Medicinal Chemistry, 2012.[13][14]

Part 3: Experimental Protocols

The following protocols are generalized methodologies based on published procedures.[9][10][11] Researchers should adapt them to their specific substrates and laboratory conditions. Safety Precaution: These reactions involve corrosive and hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 5-Chloro-2-methoxy-N-phenylbenzamide (A Precursor) [10]

This protocol describes the amidation of 5-chloro-2-methoxybenzoic acid, which can be derived from its corresponding sulfonyl chloride.

  • Reagents & Materials:

    • 5-Chloro-2-methoxybenzoic acid (1.0 eq)

    • Aniline (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Ethyl chloroformate (1.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, ice bath, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve 5-chloro-2-methoxybenzoic acid and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add ethyl chloroformate dropwise to the solution while stirring. Maintain the temperature at 0 °C.

    • After the addition is complete, add aniline to the reaction mixture.

    • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 5-chloro-2-methoxy-N-phenylbenzamide.

Protocol 2: Chlorosulfonation of an Activated Benzene Ring [11]

This protocol outlines the general procedure for introducing a sulfonyl chloride group onto an activated benzene ring, such as N-phenethyl-5-chloro-2-methoxybenzamide.

  • Reagents & Materials:

    • N-phenethyl-5-chloro-2-methoxybenzamide (1.0 eq)

    • Chlorosulfonic acid (excess, typically 3-5 eq)

    • Magnetic stirrer, round-bottom flask, ice bath, dropping funnel.

  • Procedure:

    • In a fume hood, cool a flask containing chlorosulfonic acid to 0 °C in an ice bath.

    • Slowly and carefully add the N-phenethyl-5-chloro-2-methoxybenzamide substrate in portions to the cooled chlorosulfonic acid while stirring vigorously. Caution: This reaction is highly exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours.

    • Monitor the reaction by quenching a small aliquot in water and analyzing by TLC or HPLC.

    • Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice. This step is also highly exothermic.

    • The sulfonyl chloride product will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

    • The resulting p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride can be used in the next step without further purification.

Protocol 3: Sulfonamide Formation via Ammonolysis [9][10]

This protocol describes the conversion of a sulfonyl chloride to a primary sulfonamide.

  • Reagents & Materials:

    • Sulfonyl chloride intermediate (1.0 eq)

    • Ammonium hydroxide solution (excess) or a suitable amine

    • Tetrahydrofuran (THF) / Water mixture

    • Magnetic stirrer, round-bottom flask.

  • Procedure:

    • Dissolve the sulfonyl chloride intermediate in a suitable solvent like THF.

    • Add the solution dropwise to a stirred, cooled (0 °C) solution of excess ammonium hydroxide.

    • If reacting with a different amine, dissolve the amine and a base (e.g., sodium carbonate) in a THF/water mixture.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the organic solvent (THF) under reduced pressure.

    • The aqueous residue will contain the precipitated sulfonamide product.

    • Filter the solid, wash with water, and dry to obtain the crude product.

    • Purify by recrystallization if necessary.

Part 4: Data Interpretation & Troubleshooting

  • Reaction Monitoring: TLC is an indispensable tool. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of starting material and the appearance of the product spot.

  • Product Characterization:

    • NMR (¹H and ¹³C): Confirm the structure by checking for characteristic peaks. For example, the methoxy group should appear as a singlet around 3.9-4.1 ppm in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): Verify the molecular weight of the product. Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio).

    • HPLC: Assess the purity of the final compound. For chiral compounds like Tamsulosin intermediates, a chiral HPLC column is necessary to determine enantiomeric excess.[4][15]

  • Troubleshooting:

    • Low Yields in Amidation: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate.

    • Incomplete Chlorosulfonation: The substrate may be insufficiently activated or deactivated. Longer reaction times or slightly elevated temperatures (use with caution) may be required. Ensure the substrate is fully dissolved or suspended in the chlorosulfonic acid.

    • Side Reactions: Overheating during chlorosulfonation can lead to charring and side product formation. Maintaining low temperatures is critical.

Conclusion

The this compound scaffold and its direct chemical precursors represent a privileged and highly versatile platform in medicinal chemistry. Its demonstrated utility in the synthesis of drugs for diverse therapeutic areas—from urology and oncology to metabolic and infectious diseases—cements its importance for drug discovery professionals. The synthetic protocols provided herein offer a starting point for researchers to harness the potential of this valuable building block in the creation of novel therapeutic agents.

References

  • US20090234154A1 - Process for the preparation of tamsulosin and intermediates thereof - Google P
  • US8273918B2 - Process for preparing tamsulosin hydrochloride - Google P
  • Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... - ResearchGate. [Link]

  • US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google P
  • Abdelaziz AM, et al. (2015) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5:253-260. [Link]

  • Gizur T, et al. (2008) New practical synthesis of Tamsulosin. Chirality, 20(6):790-5. [Link]

  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
  • Doležal M, et al. (2012) Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50:433-40. [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide - PubChem. [Link]

  • RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)
  • Zajdel P, et al. (2024) Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151:108076. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. [Link]

  • Ishihara, Y. (2024) Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors - PMC - PubMed Central. [Link]

  • The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology - PMC - PubMed Central. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for 5-Chloro-2-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Its utility stems from the sulfonamide moiety's ability to act as a bioisostere of carboxylic acids and to form key hydrogen bonding interactions with various biological targets. Historically, this class is renowned for its antimicrobial properties, but its therapeutic reach has since expanded dramatically.[1] Derivatives are now known to target enzymes, ion channels, and receptors, leading to treatments for conditions ranging from glaucoma and cancer to central nervous system disorders.[1][2]

The subject of this guide, 5-Chloro-2-methoxybenzenesulfonamide and its derivatives, represents a chemical space with significant therapeutic potential. While specific biological activities for this exact substitution pattern are diverse, the general class is well-documented to inhibit carbonic anhydrases (CAs), a family of zinc metalloenzymes.[3][4] Specifically, tumor-associated isoforms like Carbonic Anhydrase IX (CA IX) have emerged as high-value targets for anticancer therapeutics.[5][6] CA IX is overexpressed in many solid tumors in response to hypoxia, contributing to acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[6][7][8]

This document provides a comprehensive guide for researchers on developing and executing high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of CA IX from a library of this compound derivatives. We will detail two robust, orthogonal assay methodologies: a primary biochemical assay for initial hit identification and a secondary cell-based assay for confirming on-target activity in a physiological context.

The High-Throughput Screening (HTS) Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a biological target.[9][10] The overall process is a funnel, starting with a large number of compounds and progressively narrowing down to a few validated, promising leads.

HTS_Workflow cluster_0 Screening Phase cluster_1 Confirmation & Validation Phase Compound_Library Compound Library (Benzenesulfonamide Derivatives) Primary_Screen Primary HTS (Biochemical Assay) Compound_Library->Primary_Screen 10 µM single point Hit_Identification Primary Hits (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Hit Picking Secondary_Assay Secondary Assay (Cell-Based) Dose_Response->Secondary_Assay Potency Confirmed Validated_Hits Validated Hits Secondary_Assay->Validated_Hits On-Target Effect Confirmed

Caption: General workflow for an HTS campaign.

Primary Screening: Biochemical Inhibition of Carbonic Anhydrase IX

Principle: The primary screen aims to rapidly and cost-effectively identify initial "hits" from the compound library. For this, we will employ a fluorescence-based assay that measures the esterase activity of recombinant human CA IX.[4] While the physiological reaction of CA is the hydration of CO₂, many CAs also possess esterase activity, which is far more amenable to HTS.[4][11] The assay uses a non-fluorescent substrate which, when hydrolyzed by CA IX, releases a fluorescent product. Inhibitors of CA IX will prevent this hydrolysis, resulting in a decreased fluorescence signal.[12]

Assay Development and Validation

Before initiating the full screen, the assay must be optimized and validated to ensure it is robust and reliable. The key statistical parameter for this is the Z'-factor (Z-prime), which quantifies the separation between the high (uninhibited) and low (inhibited) signal controls.[13][14]

Z'-Factor Formula:



Where:

  • μp = mean of the positive control (e.g., DMSO, no inhibition)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., Acetazolamide, full inhibition)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentLarge separation between controls; suitable for HTS.[14][15]
0 to 0.5MarginalAssay may be acceptable, but has a higher risk of false negatives/positives.[14]
< 0UnacceptableControl signals overlap; assay is not viable for screening.[14][16]
Detailed Protocol: CA IX Fluorescent Esterase Assay

Objective: To identify derivatives of this compound that inhibit the esterase activity of recombinant human CA IX.

Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase IX (catalytic domain)

  • Substrate: Fluorescein Diacetate (FDA) or similar esterase substrate

  • Assay Buffer: Tris-HCl, pH 7.5

  • Positive Control (Max Signal): DMSO (vehicle)

  • Negative Control (Min Signal): Acetazolamide (a known potent CA inhibitor)[11]

  • Plates: Black, flat-bottom 384-well microplates

  • Instrumentation: Microplate reader with fluorescence detection capabilities

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO into the positive control wells.

    • Dispense 50 nL of a high concentration of Acetazolamide (e.g., 10 mM stock) into the negative control wells.

  • Enzyme Preparation & Dispensing:

    • Dilute the recombinant CA IX enzyme to its optimal concentration (e.g., 10 nM, determined during assay development) in cold Assay Buffer.

    • Dispense 15 µL of the diluted enzyme solution into all wells of the assay plate containing compounds and controls.

    • Scientist's Note: The final concentration of compounds will be 10 µM, and the final DMSO concentration will be maintained at 0.5% across all wells to mitigate solvent effects.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.

  • Substrate Addition & Signal Detection:

    • Prepare the substrate solution by diluting Fluorescein Diacetate to its optimal concentration (e.g., 5 µM, near its Km value) in Assay Buffer.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately transfer the plate to a kinetic-capable microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well by determining the slope of the linear portion of the fluorescence signal over time.[17]

    • Normalize the data using the control wells:

      • Percent Inhibition = 100 * (1 - (V₀_compound - V₀_min) / (V₀_max - V₀_min))

    • Identify "hits" as compounds that exhibit an inhibition level above a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population).

Secondary Screening: Cell-Based Target Engagement

Principle: A primary hit in a biochemical assay does not guarantee activity in a cellular environment. Factors like cell permeability, off-target effects, and cytotoxicity can confound results. Therefore, a secondary, orthogonal assay is crucial to confirm that the hit compounds engage CA IX in a more physiologically relevant context.[8] We will use a cell-based assay that measures the compound's ability to inhibit CA IX-mediated acidification in cancer cells cultured under hypoxic conditions, which mimics the tumor microenvironment and induces CA IX expression.[6][7]

CAIX_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Transcription HIF1a->CAIX_exp CAIX_protein CAIX Protein (on cell membrane) CAIX_exp->CAIX_protein H_HCO3 H+ + HCO3- CAIX_protein->H_HCO3 CO2 CO2 + H2O CO2->CAIX_protein Catalysis Acidification Extracellular Acidification H_HCO3->Acidification H+ Export Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX_protein Inhibition

Caption: Role of CA IX in tumor cell acidosis under hypoxia.

Detailed Protocol: Hypoxia-Induced Extracellular Acidification Assay

Objective: To confirm that primary hits inhibit the function of CA IX in living cancer cells, leading to a reduction in extracellular acidification.

Materials:

  • Cell Line: HT-29 or other cancer cell line known to robustly express CA IX under hypoxia.

  • Culture Medium: Standard cell culture medium (e.g., McCoy's 5A) supplemented with FBS and antibiotics.

  • Assay Medium: Serum-free, low-buffering capacity medium (e.g., Hanks' Balanced Salt Solution without bicarbonate).

  • pH-Sensitive Probe: pH-sensitive fluorescent dye (e.g., BCECF-AM or a commercial extracellular pH probe).

  • Plates: 96-well, black, clear-bottom cell culture plates.

  • Instrumentation:

    • Hypoxia chamber or incubator (1% O₂).

    • Fluorescence plate reader.

Step-by-Step Protocol:

  • Cell Seeding and Hypoxic Induction:

    • Seed HT-29 cells into 96-well plates at a density that will result in an 80-90% confluent monolayer after 48 hours.

    • Culture the cells for 24 hours under standard (normoxic) conditions (21% O₂).

    • Transfer the plates to a hypoxia chamber (1% O₂) for an additional 24 hours to induce CA IX expression.

    • Scientist's Note: It is critical to confirm CA IX expression via a parallel method like Western Blot or immunofluorescence on a representative plate.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the "hit" compounds identified from the primary screen. This is to determine a dose-response curve and calculate the IC₅₀.

    • Remove the culture medium from the cells and wash once with Assay Medium.

    • Add 100 µL of Assay Medium containing the various concentrations of hit compounds (or DMSO for controls) to the wells.

    • Incubate for 1 hour at 37°C in the hypoxia chamber.

  • pH Measurement:

    • Add the pH-sensitive fluorescent probe to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 30 minutes) to allow for dye loading or equilibration.

    • Measure fluorescence at the appropriate excitation/emission wavelengths. The signal will be proportional to the extracellular pH.

  • Data Analysis:

    • The fluorescence signal is inversely related to acidification (higher signal = higher pH = more inhibition).

    • Normalize the data to controls:

      • Percent Activity = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)

      • Where Signal_max is a positive control inhibitor (Acetazolamide) and Signal_min is the vehicle control (DMSO).

    • Plot Percent Activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each validated hit.

Conclusion and Next Steps

This application note outlines a robust, two-tiered screening strategy for identifying and validating novel inhibitors of Carbonic Anhydrase IX from a library of this compound derivatives. The workflow begins with a sensitive biochemical assay suitable for large-scale primary screening and progresses to a physiologically relevant cell-based assay for hit confirmation and characterization. This orthogonal approach ensures that selected hits are not only potent inhibitors of the isolated enzyme but also effective at engaging their target in a complex cellular milieu.

Validated hits from this workflow are prime candidates for further lead optimization studies, including structure-activity relationship (SAR) analysis, selectivity profiling against other CA isoforms, and evaluation in more complex models of cancer biology.

References

  • Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. [Link]

  • Mishra, S. K., & Tiwari, S. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

  • Bartoletti, M., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). PubMed. [Link]

  • H3 Biomedicine. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Baird, S. K., et al. (2014). Measuring carbonic anhydrase IX as a hypoxia biomarker: differences in concentrations in serum and plasma using a commercial enzyme-linked immunosorbent assay due to influences of metal ions. National Institutes of Health. [Link]

  • Xynomilakis, O., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. [Link]

  • Slaninova, V., et al. (2018). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]

  • Williams, S. J., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. National Institutes of Health. [Link]

  • Kumar, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. [Link]

  • Wikipedia. Z-factor. Wikipedia. [Link]

  • PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. [Link]

  • Xynomilakis, O., et al. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Meyer-Almes, F. J., & Auer, M. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. ACS Publications. [Link]

  • Grdina, J. R., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]

  • ResearchGate. Carbonic anhydrase IX (CAIX)‐based cell selection model. ResearchGate. [Link]

  • Głaszcz, P., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • Shapiro, A. (2020). Enzyme inhibition assay calculation. ResearchGate. [Link]

  • Gáspár, S., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health. [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • Haider, M. F., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. MDPI. [Link]

  • University of Colorado Anschutz Medical Campus. HTS/HCS Discovery. CU Anschutz School of Medicine. [Link]

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Protocol for the synthesis of N-substituted 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Synthesis of N-substituted 5-Chloro-2-methoxybenzenesulfonamides

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical insights for the synthesis of N-substituted 5-Chloro-2-methoxybenzenesulfonamides. This class of compounds serves as a crucial scaffold in medicinal chemistry, most notably as key intermediates in the synthesis of pharmaceuticals such as Tamsulosin, an alpha-blocker used to treat benign prostatic hyperplasia.[1][2]

The synthetic strategy is presented as a robust two-stage process. The first stage involves the preparation of the key intermediate, 5-Chloro-2-methoxybenzenesulfonyl chloride, via electrophilic chlorosulfonation of 4-chloroanisole. The second stage details the nucleophilic substitution reaction of this sulfonyl chloride with a diverse range of primary and secondary amines to yield the target N-substituted sulfonamides. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and characterization techniques essential for successful synthesis and validation.

Part 1: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl Chloride

The initial and critical step is the synthesis of the sulfonyl chloride intermediate. This is achieved through the chlorosulfonation of commercially available 4-chloroanisole.

Reaction Principle and Mechanism

The underlying mechanism is an electrophilic aromatic substitution. Chlorosulfonic acid serves as the powerful electrophile. The methoxy group (-OCH₃) on the anisole ring is a potent ortho-, para-director. Since the para position is blocked by the chloro group, the electrophilic attack of the chlorosulfonyl group (–SO₂Cl) occurs at one of the ortho positions, yielding the desired product. The reaction must be performed under anhydrous conditions as the sulfonyl chloride product and the chlorosulfonic acid reagent will both hydrolyze in the presence of moisture.

Experimental Protocol

Materials and Equipment:

  • 4-Chloroanisole (1-chloro-4-methoxybenzene)

  • Chlorosulfonic acid (ClSO₃H)

  • Chloroform or Dichloromethane (anhydrous)

  • Crushed ice

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a drying tube (filled with CaCl₂)

  • Ice-salt bath

Procedure:

  • Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is thoroughly dried.

  • To the three-neck flask, add 4-chloroanisole (1.0 eq) dissolved in a minimal amount of anhydrous dichloromethane.

  • Cool the flask to a temperature between -10°C and 0°C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (approx. 3.0 eq) dropwise via the dropping funnel over a period of 45-60 minutes.[3][4] Caution: The reaction is highly exothermic. Maintain the internal temperature below 5°C throughout the addition to minimize the formation of side products.

  • After the addition is complete, allow the mixture to stir at 0-10°C for an additional hour to ensure the reaction goes to completion.[4]

  • Work-up: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the back of the fume hood.

  • The crude 5-Chloro-2-methoxybenzenesulfonyl chloride will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the product under vacuum. The crude product is often of sufficient purity for the next step.[5] If further purification is required, recrystallization from a suitable solvent system like toluene-hexane can be performed.[5]

Critical Safety Considerations
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, alcohols, and other protic solvents, releasing large amounts of heat and toxic HCl gas.[6][7] Always handle it in a chemical fume hood while wearing a full set of personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).[8]

  • Quenching: The quenching of the reaction mixture on ice is a hazardous step. The addition must be done slowly and in a controlled manner to manage the exotherm and gas evolution.[3]

  • Storage: 5-Chloro-2-methoxybenzenesulfonyl chloride is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[9]

Part 2: Synthesis of N-substituted 5-Chloro-2-methoxybenzenesulfonamide

This stage involves the coupling of the synthesized sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide linkage.

Reaction Principle and Mechanism

The formation of the sulfonamide occurs via a nucleophilic substitution reaction at the tetracoordinate sulfur atom of the sulfonyl chloride.[10][11] The amine acts as the nucleophile, attacking the electrophilic sulfur center. This is generally accepted to proceed via a concerted Sₙ2-type mechanism, leading to the displacement of the chloride ion.[12][13] The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic. Typically, an excess of the reacting amine or an auxiliary base like sodium hydroxide or triethylamine is used for this purpose.[14][15][16]

General Experimental Protocol

Materials and Equipment:

  • 5-Chloro-2-methoxybenzenesulfonyl chloride

  • Primary or secondary amine of choice (e.g., propylamine, diethylamine, aniline)

  • Base: Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or an aqueous/organic biphasic system

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure (using NaOH in an aqueous/organic system):

  • In a round-bottom flask, dissolve the chosen amine (1.1 eq) in a suitable solvent like THF or DCM.

  • Add an aqueous solution of sodium hydroxide (1.5 eq, e.g., 2M NaOH).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Dissolve 5-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of the same organic solvent and add it dropwise to the cooled amine solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide product.

Purification and Data Presentation

Purification of the crude product is essential to remove unreacted starting materials and byproducts.[17]

Purification Method 1: Recrystallization Recrystallization is the most common and effective method for purifying solid sulfonamides.[18][19]

  • Solvent Selection: Choose a solvent or solvent system in which the sulfonamide is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethanol/water mixtures.[19][20]

  • Procedure: Dissolve the crude product in a minimum amount of the boiling solvent. If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.[20]

  • Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[20]

Purification Method 2: Column Chromatography For products that are difficult to crystallize or for separating mixtures with similar solubilities, column chromatography using silica gel is a versatile alternative.[17] A gradient of ethyl acetate in hexanes is typically effective for eluting sulfonamides.

Table 1: Representative Reaction Parameters

Amine TypeN-Substituent ExampleBaseSolvent SystemTypical Reaction TimeExpected Yield
Primary Aliphaticn-PropylamineNaOHTHF / Water1-2 hours85-95%
Secondary AliphaticDiethylamineTriethylamineDCM2-4 hours80-90%
Primary AromaticAnilineNaOHTHF / Water3-5 hours75-85%

Product Characterization

The identity, structure, and purity of the final N-substituted this compound must be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expect to see characteristic signals for the aromatic protons of the benzenesulfonamide core, a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, and signals corresponding to the specific N-alkyl or N-aryl substituent. For primary sulfonamides (from primary amines), a broad singlet for the N-H proton will be observed.[21][22]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Look for strong characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the SO₂ group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively), as well as the S-N stretching vibration (around 900-930 cm⁻¹).[21][22]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).[23]

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid product.

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

Synthesis_Workflow cluster_stage1 Stage 1: Sulfonyl Chloride Synthesis cluster_stage2 Stage 2: Sulfonamide Formation cluster_stage3 Stage 3: Purification & Analysis A 4-Chloroanisole C Chlorosulfonation (0°C, Anhydrous DCM) A->C B Chlorosulfonic Acid B->C D Ice Quench & Precipitation C->D E 5-Chloro-2-methoxy- benzenesulfonyl chloride D->E H Nucleophilic Substitution (0°C to RT) E->H F Primary or Secondary Amine F->H G Base (NaOH or Et3N) G->H I Work-up & Extraction H->I J Crude N-substituted Sulfonamide I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L M Characterization (NMR, IR, MS, MP) L->M Purification_Workflow Start Crude Product in Organic Solvent Wash1 Wash with 1M HCl Start->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Na₂SO₄ Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Hot Solvent (e.g., EtOH) Concentrate->Recrystallize Isolate Isolate Crystals via Vacuum Filtration Recrystallize->Isolate Final Pure Crystalline Product Isolate->Final

Caption: Detailed workflow for the work-up and purification of the target sulfonamide.

References

  • King, J. F., & Kice, J. L. (1980). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Advances in Physical Organic Chemistry, 17, 65-181.
  • Mikołajczyk, M., Drabowicz, J., & Ruciński, J. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules, 25(6), 1438.
  • MDPI. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S.
  • Saeed, A., et al. (2015). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. ResearchGate. Available at: [Link]

  • Arcelli, A., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (5), 633-637.
  • Weijlard, J. (1957). U.S. Patent No. 2,777,844. U.S.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(9), 725-731.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • Esteve, J. B., et al. (2009). U.S. Patent Application No. 12/293,426. U.S.
  • Parthasaradhi, R. B., et al. (2012). U.S. Patent No. 8,273,918. U.S.
  • Esteve, J. B., et al. (2011). U.S. Patent No. 8,017,803. U.S.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing.
  • DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling. DuPont Technical Bulletin.
  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • BenchChem. (2025). Crystallinity of Sulfonamide Compounds. BenchChem Technical Support.
  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
  • Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide dervatives.
  • Merck Millipore. (2025).
  • Sigma-Aldrich. (2024).
  • Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795.
  • Olasunkanmi, L. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7464.
  • Sova, M., et al. (2008). U.S. Patent Application No. 10/599,235. U.S.
  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3249.
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  • Al-Said, M. S., et al. (2017). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • Jabin, G., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
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The Role of 5-Chloro-2-methoxybenzenesulfonamide in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the sulfonamide functional group has emerged as a cornerstone in medicinal chemistry, valued for its versatile pharmacological profile.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-2-methoxybenzenesulfonamide as a pivotal scaffold in the design and synthesis of novel anticancer agents. We will delve into the synthetic methodologies, protocols for biological evaluation, and the underlying mechanistic principles that govern the anticancer activity of its derivatives.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a critical class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and notably, anticancer properties.[1][2] Their success in oncology is attributed to their ability to target various hallmarks of cancer through diverse mechanisms of action. These mechanisms include the inhibition of crucial enzymes like carbonic anhydrases, disruption of the cell cycle, and interference with microtubule polymerization.[1][2] The this compound core, in particular, offers a synthetically tractable platform for generating libraries of compounds with the potential for potent and selective anticancer activity.

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The chemical versatility of the this compound scaffold allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties. A general synthetic approach involves the reaction of 5-chloro-2-methoxybenzoyl chloride with an appropriate amine, followed by chlorosulfonation and subsequent amination to yield the desired sulfonamide derivatives.

A representative synthetic scheme is depicted below:

G cluster_0 Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives 5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxybenzoic acid 5-chloro-2-methoxybenzoyl chloride 5-chloro-2-methoxybenzoyl chloride 5-chloro-2-methoxybenzoic acid->5-chloro-2-methoxybenzoyl chloride SOCl2 Intermediate_Amide 5-chloro-2-methoxy-N-phenylbenzamide derivative 5-chloro-2-methoxybenzoyl chloride->Intermediate_Amide Aniline derivative, Et3N, DCM Intermediate_Sulfonyl_Chloride 4-((5-chloro-2-methoxybenzoyl)amino)benzene-1-sulfonyl chloride Intermediate_Amide->Intermediate_Sulfonyl_Chloride ClSO3H Final_Product 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative Intermediate_Sulfonyl_Chloride->Final_Product Amine, Na2CO3, THF/H2O

Caption: General synthetic route for 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.

Protocol 1: Synthesis of a 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivative

This protocol outlines a general procedure for the synthesis of a representative compound from this class.

Materials:

  • 5-Chloro-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Chlorosulfonic acid (ClSO₃H)

  • Appropriate amine for the final sulfonamide

  • Sodium carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: To a solution of 5-chloro-2-methoxybenzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain 5-chloro-2-methoxybenzoyl chloride.

  • Amide Formation: Dissolve the substituted aniline and triethylamine in DCM. To this solution, add the freshly prepared 5-chloro-2-methoxybenzoyl chloride in DCM dropwise at 0°C. Allow the reaction to stir at room temperature for 3 hours.[3] Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate amide.

  • Chlorosulfonation: Add the intermediate amide slowly to an excess of chlorosulfonic acid at 0°C. Stir the mixture at room temperature for 12 hours.[3] Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the sulfonyl chloride derivative. Filter, wash with cold water, and dry.

  • Final Sulfonamide Synthesis: Dissolve the sulfonyl chloride intermediate in a mixture of THF and water (2:1). Add sodium carbonate, followed by the desired amine. Stir the reaction at room temperature for 12 hours.[3] After completion, extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to obtain the final 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.[3]

In Vitro Evaluation of Anticancer Activity

A crucial step in the development of novel anticancer agents is the in vitro assessment of their cytotoxic effects against various cancer cell lines.

Protocol 2: Cell Culture

Objective: To maintain healthy and viable cancer cell lines for subsequent assays.

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Grow cells in T-75 flasks with complete culture medium.

  • When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer with 5 mL of sterile PBS.[4]

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[4]

  • Neutralize the trypsin by adding 8 mL of complete culture medium.[4]

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[4]

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium for cell counting and seeding for assays.

Protocol 3: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.

Materials:

  • 96-well plates

  • Cancer cells in suspension

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.[4]

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[4]

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.[4]

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
4j MIA PaCa-2 (Pancreatic)N/A (Highest sensitivity)[3]
4j A2780 (Ovarian)N/A[3]
4j HCT-116 (Colon)N/A[3]
Compound 18 HCT-116 (Colon)0.33-1.08[5]
Compound 18 786-0 (Renal)0.33-1.08[5]
Compound 18 M14 (Melanoma)0.33-1.08[5]
Compound 18 HOP-62 (Non-small cell lung)0.05[5]

Note: N/A indicates that while the compound showed high sensitivity, the specific IC₅₀ value was not provided in the cited abstract.

Unraveling the Mechanism of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is paramount for rational drug design and development.

Protocol 4: Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells

  • Test compounds

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.[3][6]

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.[7][8]

Visualization of a Key Anticancer Mechanism: The Apoptotic Pathway

Many sulfonamide derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates the key events in this programmed cell death pathway.

G This compound Derivative This compound Derivative Mitochondrial Stress Mitochondrial Stress This compound Derivative->Mitochondrial Stress Induces Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes G cluster_0 Modifications at R1 (Amide) cluster_1 Modifications at R2 (Sulfonamide) Scaffold This compound R1 R2 R1_Aromatic Aromatic/Heterocyclic moieties Scaffold:f1->R1_Aromatic R2_Alkyl Alkyl/Cycloalkyl groups Scaffold:f2->R2_Alkyl R2_Aryl Aryl/Heteroaryl groups Scaffold:f2->R2_Aryl Activity Activity R1_Aromatic->Activity Influences Potency R2_Alkyl->Activity Modulates Selectivity R2_Aryl->Activity Enhances Activity

Caption: Key structure-activity relationships for this compound derivatives.

Studies have shown that the nature of the substituents on both the amide and sulfonamide nitrogens plays a crucial role in determining the anticancer potency and selectivity. For instance, the introduction of specific aromatic or heterocyclic rings can enhance the inhibitory activity against certain cancer cell lines. [5][7]Similarly, modifications to the sulfonamide moiety can modulate the compound's interaction with its biological target.

Conclusion

This compound has proven to be a valuable and versatile starting point for the development of novel anticancer agents. The synthetic accessibility of this scaffold, combined with the diverse mechanisms of action exhibited by its derivatives, underscores its importance in modern medicinal chemistry. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers dedicated to advancing the fight against cancer through the rational design and evaluation of new therapeutic entities.

References

  • BenchChem. (n.d.). Evaluating the Anticancer Potential of N-Substituted Sulfonamides: A Comparative Guide.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Cell-Based Activity of Lasamide Derivatives.
  • Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.
  • Ejaz, S. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(3), 1343.
  • Supuran, C. T. (2008). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 8(1), 55-75.
  • Paczosa, M., & Szefer, P. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(8), 2275.
  • Sławiński, J., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(18), 3326.
  • Bielenica, A., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers, 13(8), 1775.
  • Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Medical Sciences Forum, 14(1), 16.
  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4876.
  • Sławiński, J., et al. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 40(4), 377-388.
  • Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2133.
  • Wang, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4876.
  • BenchChem. (n.d.). Structure-Activity Relationship of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide Derivatives: A Comparative Guide.

Sources

Development of gamma-secretase inhibitors using 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Topic: A Practical Guide to the Development of Notch-Sparing Gamma-Secretase Inhibitors from a 5-Chloro-2-methoxybenzenesulfonamide Scaffold

Audience: Researchers, scientists, and drug development professionals in neurodegenerative disease and oncology.

Abstract

Gamma-secretase (γ-secretase) is a critical intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease (AD) through its cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides.[1][2] However, its role in cleaving other essential substrates, most notably the Notch receptor, presents a significant therapeutic challenge.[3][4] Non-selective inhibition of γ-secretase disrupts Notch signaling, a pathway vital for cell-fate determination, leading to severe mechanism-based toxicities.[2][5] This guide provides a comprehensive framework for the development of selective γ-secretase inhibitors, using the this compound chemical scaffold as a representative starting point. Sulfonamide-based compounds have demonstrated potential for achieving selectivity, possibly by targeting specific components of the γ-secretase complex like presenilin-1 (PS1).[6] We will detail the strategic rationale, a representative synthetic protocol, a cascade of in vitro assays for determining potency and selectivity, and considerations for in vivo evaluation.

The Scientific Rationale: Targeting Aβ Production While Sparing Notch

The development of a successful γ-secretase inhibitor (GSI) hinges on navigating the fine line between therapeutic efficacy and on-target toxicity. The enzyme complex, composed of presenilin (PS1 or PS2), nicastrin, APH-1, and PEN-2, processes multiple Type I transmembrane proteins.[7] The two most critical substrates in drug development are APP and Notch.

  • Pathogenic Pathway (APP Processing): Sequential cleavage of APP by β-secretase (BACE1) and then γ-secretase generates Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42, which are central to the amyloid cascade hypothesis of AD.[2] Inhibiting this process is the primary therapeutic goal for AD.

  • Physiological Pathway (Notch Signaling): Ligand binding triggers the initial cleavage of the Notch receptor. A subsequent, essential cleavage by γ-secretase releases the Notch Intracellular Domain (NICD).[8] The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and differentiation.[3] Blocking this step can lead to severe side effects, including gastrointestinal toxicity and immunosuppression, which were observed in clinical trials for non-selective GSIs like Semagacestat.[2]

The core challenge, therefore, is to design inhibitors that preferentially block APP processing over Notch cleavage. The sulfonamide scaffold represents a promising chemical class for achieving this substrate selectivity.[6]

GSI_Mechanism cluster_APP APP Processing (Alzheimer's Pathogenesis) cluster_Notch Notch Signaling (Physiological Function) APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 β-secretase Abeta Aβ40 / Aβ42 Peptides (Plaque Formation) C99->Abeta γ-secretase C99_Abeta_edge C99_Abeta_edge Notch Notch Receptor Notch_cleaved Cleaved Notch Notch->Notch_cleaved Ligand + S2 Cleavage NICD NICD Notch_cleaved->NICD γ-secretase Notch_cleaved_NICD_edge Notch_cleaved_NICD_edge Gene Gene Transcription (Cell Fate, Proliferation) NICD->Gene Nuclear Translocation GSI Sulfonamide-Based γ-Secretase Inhibitor GSI->C99_Abeta_edge Inhibits (Therapeutic Goal) GSI->Notch_cleaved_NICD_edge Avoids Inhibiting (Selectivity Goal)

Fig. 1: Dual role of γ-secretase and the goal of selective inhibition.

Protocol: Synthesis of a Candidate Inhibitor Library

The following is a representative protocol for generating a small library of candidate inhibitors by modifying the this compound scaffold. This process involves creating a reactive intermediate and then coupling it with various amines to explore structure-activity relationships (SAR).

Rationale: The goal is to create structural diversity. Modifying the amine portion of the molecule can significantly impact potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability. This protocol is based on established methods for sulfonamide synthesis.[9]

Workflow for Synthesis

Synthesis_Workflow A 5-Chloro-2-methoxy- benzoic Acid (Starting Material) B Chlorosulfonation A->B C 5-Chloro-2-methoxy- benzenesulfonyl Chloride (Intermediate) B->C D Amidation with Diverse Amines (R-NH2) C->D E Library of Final Sulfonamide Compounds D->E Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening (Cell-Based) cluster_2 Analysis & Lead Selection A Cell-Free γ-Secretase Assay (Fluorogenic Substrate) B Determine Potency (IC50) Identify Initial Hits A->B C APP Processing Assay (Aβ ELISA) B->C D Notch Signaling Assay (Luciferase Reporter) B->D E Calculate Selectivity Index (IC50 Notch / IC50 Aβ) C->E D->E F Select Lead Candidates for In Vivo Studies E->F

Sources

An Application Guide: High-Performance Liquid Chromatography (HPLC) for the Quantification of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxybenzenesulfonamide is a key chemical intermediate and a potential process-related impurity in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies mandate strict control over impurities, making robust analytical methods essential for batch release and stability studies in the drug development lifecycle.

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The guide is designed for researchers, quality control analysts, and drug development professionals, offering detailed insights into method development, validation, and execution grounded in authoritative standards.

Principle of the Analytical Method

The method employs RP-HPLC, a powerful technique for separating components in a mixture.[1][2] The stationary phase is nonpolar (a C18 column), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The choice of an acidic mobile phase (e.g., containing formic or phosphoric acid) is crucial. It ensures that the sulfonamide group remains in a consistent, non-ionized state, which promotes better peak shape, avoids peak tailing, and ensures reproducible retention times. Detection is achieved using a UV detector set at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.

Methodology

This section outlines the necessary equipment, reagents, and detailed procedures for sample and standard preparation and analysis.

3.1 Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a gradient or isocratic pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[3]

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for robust separation.

  • Data Acquisition Software: Chromatography software for system control, data acquisition, and processing (e.g., Empower, Chromeleon).

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated, for mobile phase preparation.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

  • Chemicals:

    • This compound Reference Standard (Purity ≥98%).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Water (HPLC or Milli-Q grade).

    • Formic Acid or Phosphoric Acid (Analytical Grade).

3.2 Preparation of Solutions

  • Mobile Phase Preparation (Example):

    • Prepare an aqueous solution containing 0.1% (v/v) formic acid in HPLC-grade water.

    • Filter the aqueous solution through a 0.45 µm membrane filter.

    • The mobile phase can be run isocratically, for example, with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 50:50 v/v). The exact ratio should be optimized during method development.

    • Degas the mobile phase by sonication or online degasser before use.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and Water). Mix thoroughly.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution to cover the expected concentration range of the analyte (e.g., 1 µg/mL to 20 µg/mL).[4]

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) containing the this compound impurity.

    • Dissolve it in the diluent to achieve a final concentration where the impurity falls within the linear range of the assay.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.

3.3 Chromatographic Conditions

The following parameters provide a starting point and should be optimized for the specific system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Formic Acid in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~230 nm (To be confirmed by scanning the analyte)
Injection Volume 10 µL
Run Time ~10 minutes (or until the principal peak and impurity have eluted)

3.4 System Suitability Testing (SST)

Before initiating any analysis, the performance of the HPLC system must be verified.[1] This is achieved by injecting a working standard solution (e.g., five or six replicate injections) and evaluating key parameters.[5][6][7]

SST ParameterAcceptance CriteriaRationale
% RSD of Peak Area Not More Than (NMT) 2.0%Ensures injection precision.[5]
Tailing Factor (T) NMT 2.0Confirms good peak symmetry, indicating an efficient column and appropriate mobile phase.[5][7]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.[5]

If the system fails SST, the cause must be investigated and rectified before proceeding with sample analysis.[5]

Experimental Workflow and Data Analysis

The following diagram illustrates the overall process from preparation to final quantification.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_std Prepare Standard Stock & Calibration Curve inject_cal Inject Calibration Standards prep_std->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample(s) prep_sample->inject_sample prep_mobile Prepare & Degas Mobile Phase sst_check Perform System Suitability Test (SST) prep_mobile->sst_check sst_check->inject_cal If SST Passes gen_curve Generate Calibration Curve (Area vs. Conc.) inject_cal->gen_curve calc_conc Calculate Sample Concentration inject_sample->calc_conc gen_curve->calc_conc report Report Final Results (e.g., % w/w) calc_conc->report G Validation Method Validation (ICH Q2(R1)) Objective: Demonstrate suitability for intended purpose Specificity {Specificity | Ability to assess analyte unequivocally in the presence of other components (impurities, matrix).} Validation->Specificity Linearity {Linearity & Range | Proportional relationship between concentration and response over a defined range.} Validation->Linearity Accuracy {Accuracy | Closeness of test results to the true value. Assessed by % recovery of spiked samples.} Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day, Inter-analyst) Validation->Precision LOQ {LOQ / LOD | Limit of Quantification & Detection. Lowest concentration measured with acceptable precision/accuracy.} Validation->LOQ

Caption: Core parameters for analytical method validation as per ICH Q2(R1).

5.1 Specificity

  • Objective: To demonstrate that the method can distinguish the analyte from potential interferences such as other impurities, degradation products, or the API matrix.

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the API without the impurity.

    • Inject a solution of the analyte to determine its retention time.

    • If available, inject solutions of other known related substances.

    • For stability-indicating methods, analyze samples subjected to stress conditions (acid, base, oxidation, heat, light) to ensure separation from degradation products. [8] 5.2 Linearity

  • Objective: To confirm a linear relationship between the analyte concentration and the detector response.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the desired range (e.g., from the Limit of Quantification (LOQ) to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area versus concentration and calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.

    • Acceptance Criterion: r² ≥ 0.999.

5.3 Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, 150% of the target concentration).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

5.4 Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

    • Acceptance Criterion: %RSD should not be more than 5.0% for impurity analysis.

5.5 Limit of Quantification (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • For S/N, LOQ is typically where the ratio is 10:1, and LOD is where the ratio is 3:1. [9] 3. Inject solutions with decreasing concentrations to experimentally verify the determined LOQ and LOD.

Conclusion

The RP-HPLC method detailed in this guide is a robust, specific, and reliable approach for the quantification of this compound. Proper execution of the protocol, adherence to system suitability criteria, and a thorough method validation following ICH guidelines will ensure that the data generated is accurate and defensible for regulatory purposes. This method is well-suited for routine quality control analysis in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]

  • Kasawar, G. B., & Farooqui, M. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85542, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. [Link]

  • CONICET. (2024). Analytical Methods. CONICET Digital. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. IJRPC. [Link]

Sources

Application Note: A Comprehensive Guide to the In Vitro Evaluation of 5-Chloro-2-methoxybenzenesulfonamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Derivatives of 5-Chloro-2-methoxybenzenesulfonamide, in particular, have emerged as a promising class of compounds for targeting enzymes implicated in various pathologies, including cancer.[1] This guide provides a comprehensive framework for the in vitro screening and mechanistic characterization of these derivatives. We will detail robust, field-proven protocols for primary enzyme inhibition assays, kinetic studies to elucidate the mechanism of action, and secondary assays to assess selectivity and potential cytotoxicity. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel enzyme inhibitors.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a "privileged scaffold" in drug discovery, renowned for their diverse biological activities. This is largely due to the sulfonamide group's ability to act as a versatile hydrogen bond donor and acceptor, mimicking the transition state of tetrahedral intermediates in enzymatic reactions, particularly within metalloenzymes. Historically significant as antibacterials, their application has expanded to include diuretics, anticonvulsants, and, critically, enzyme inhibitors targeting carbonic anhydrases (CAs) and protein kinases.[1]

The this compound core provides a synthetically tractable starting point for creating diverse chemical libraries. The strategic placement of the chloro and methoxy groups influences the electronic and steric properties of the molecule, which can be fine-tuned through derivatization to achieve high potency and selectivity for a specific enzyme target. This application note outlines an integrated, multi-step workflow to systematically evaluate such derivatives, moving from high-throughput screening to detailed mechanistic and selectivity profiling.

The Integrated Evaluation Workflow

A successful in vitro evaluation pipeline should be logical and sequential, using the results from each stage to inform the next. Our proposed workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Lead Characterization A Compound Library (5-Chloro-2-methoxy- benzenesulfonamide Derivatives) B Primary Screening: Single-Concentration Enzyme Inhibition Assay A->B Screening C Hit Confirmation: IC50 Determination B->C Identify Actives D Mechanism of Action: Enzyme Kinetic Studies C->D Characterize Potent Hits E Selectivity Profiling: Counter-Screening (e.g., Kinase Panel) D->E F Cytotoxicity Assessment: Cell Viability Assay (MTT) E->F G Lead Candidate Selection (Potent, Selective, Non-Toxic) F->G Data Integration

Figure 1: Integrated workflow for evaluating enzyme inhibitors.

Phase 1: Hit Identification - Primary Screening and IC50 Determination

The initial goal is to efficiently identify "hits"—compounds that exhibit significant inhibitory activity against the primary enzyme target. Carbonic Anhydrases (CAs) are a frequent target for sulfonamide-based inhibitors and serve as an excellent model system.[2][3]

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This protocol leverages the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[4] The rate of p-NP formation, monitored spectrophotometrically, is directly proportional to CA activity.

Rationale: This colorimetric assay is robust, cost-effective, and highly amenable to a 96-well plate format, making it ideal for screening a library of derivatives.[4][5]

Materials:

  • Enzyme: Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control: Acetazolamide (a known pan-CA inhibitor)[5]

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO (for dissolving compounds)

  • Equipment: 96-well clear, flat-bottom plates; microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • CA Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution: Immediately before use, dilute the CA stock to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Substrate Solution (e.g., 10 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO.

    • Compound Plates: Prepare serial dilutions of your this compound derivatives and the positive control (Acetazolamide) in DMSO. A typical starting range for IC50 determination is 0.1 nM to 100 µM.

  • Assay Plate Setup (in triplicate):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of DMSO (for Maximum Activity control wells) or 2 µL of your diluted compound/positive control to the appropriate wells.

    • Add 20 µL of CA Working Solution to all wells except the "Blank" wells.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis and Presentation:

  • Calculate Reaction Rate (V): For each well, determine the rate of reaction (V = ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100

  • Determine IC50: Plot % Inhibition versus the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.[6]

Table 1: Representative IC50 Data for a Series of Derivatives

Compound IDR1 GroupR2 GroupTarget CA II IC50 (nM)
DERIV-001HH1,250
DERIV-002-CH3H780
DERIV-003H-NH245
DERIV-004H-COOH98
Acetazolamide--12

Phase 2: Lead Characterization

Once potent hits are identified, the next phase is to understand how they work and how selective they are.

Protocol 2: Enzyme Kinetic Studies to Determine Inhibition Mechanism

This protocol determines whether an inhibitor is competitive, non-competitive, or uncompetitive.[7] This is crucial for lead optimization, as different mechanisms have different implications for in vivo efficacy.

Rationale: Understanding the mechanism provides insight into whether the inhibitor binds to the enzyme's active site (competitive) or an allosteric site (non-competitive/uncompetitive), which is fundamental for structure-activity relationship (SAR) studies.[8]

G cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES +S EI EI E->EI +I E->EI +I S S ES->E ES->E +P ESI ESI ES->ESI +I ES->ESI +I P P I_comp I I_noncomp I I_uncomp I EI->E EI->E ESI->ES ESI->ES

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

I. Reaction Overview: The Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process starting from 4-chloro-2-methoxytoluene. The first step is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce the sulfonyl chloride group. This is followed by an amination step where the sulfonyl chloride is converted to the desired sulfonamide.

Synthesis_Pathway 4-Chloro-2-methoxytoluene 4-Chloro-2-methoxytoluene 5-Chloro-2-methoxybenzenesulfonyl_chloride 5-Chloro-2-methoxybenzenesulfonyl_chloride 4-Chloro-2-methoxytoluene->5-Chloro-2-methoxybenzenesulfonyl_chloride Chlorosulfonic Acid (ClSO3H) This compound This compound 5-Chloro-2-methoxybenzenesulfonyl_chloride->this compound Ammonia (NH3)

Caption: General synthetic route for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

A. Chlorosulfonation Step

Issue 1: Low Yield of 5-Chloro-2-methoxybenzenesulfonyl chloride

  • Potential Cause 1: Incomplete Reaction. The chlorosulfonation reaction may not have gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

      • Temperature: While the reaction is typically performed at low temperatures (-10 to 5°C) to control selectivity and prevent side reactions, ensure the mixture is stirred efficiently to maintain homogeneity.[1] A slight, controlled increase in temperature towards the end of the reaction might drive it to completion, but this should be done cautiously.

  • Potential Cause 2: Side Reactions. The highly reactive nature of chlorosulfonic acid can lead to undesired side products.

    • Solution:

      • Temperature Control: Strict temperature control is crucial. The addition of chlorosulfonic acid should be slow and dropwise to a cooled solution of the starting material to dissipate the heat generated during the exothermic reaction.[1]

      • Stoichiometry: Use a moderate excess of chlorosulfonic acid. A large excess can lead to the formation of dichlorinated or other polysulfonated byproducts.

      • Moisture: The reaction is sensitive to moisture, which can decompose chlorosulfonic acid. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Degradation of Product. The product, a sulfonyl chloride, can be susceptible to hydrolysis.

    • Solution:

      • Work-up: The reaction mixture should be quenched by carefully pouring it onto crushed ice.[1] This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride. The work-up should be performed promptly after the reaction is complete.

Issue 2: Formation of Isomeric Impurities

  • Potential Cause: The directing effects of the chloro and methoxy groups on the aromatic ring can lead to the formation of other isomers.

    • Solution:

      • Reaction Conditions: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution. Maintaining a temperature between -10 and 0°C is often optimal.

      • Purification: If isomeric impurities are formed, they may need to be removed by recrystallization or column chromatography.

B. Amination Step

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction. The amination of the sulfonyl chloride may not be complete.

    • Solution:

      • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While some aminations proceed at room temperature, gentle heating may be required to drive the reaction to completion.[2]

      • Ammonia Concentration: Use a sufficient excess of aqueous ammonia to ensure the complete conversion of the sulfonyl chloride.[1]

  • Potential Cause 2: Hydrolysis of the Sulfonyl Chloride. The sulfonyl chloride intermediate can hydrolyze back to the corresponding sulfonic acid, especially in the presence of water and at elevated temperatures.

    • Solution:

      • Prompt Amination: The isolated and dried 5-Chloro-2-methoxybenzenesulfonyl chloride should be used in the amination step as soon as possible.

      • Reaction Conditions: The amination is typically performed by adding the sulfonyl chloride to a cold, concentrated solution of ammonia. This minimizes the contact time with water at neutral or acidic pH where hydrolysis is more favorable.

Issue 2: Difficulty in Product Isolation and Purification

  • Potential Cause: The product may have some solubility in the reaction mixture, or impurities may co-precipitate.

    • Solution:

      • pH Adjustment: After the reaction is complete, acidification of the reaction mixture can help in precipitating the sulfonamide product.

      • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

While the synthesis can be envisioned from other precursors, 4-chloro-2-methoxytoluene is a common and logical starting material due to the activating and directing effects of the methoxy and methyl groups, which favor sulfonation at the desired position.

Q2: How can I monitor the progress of the reactions?

Both the chlorosulfonation and amination steps can be effectively monitored by Thin Layer Chromatography (TLC). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key safety precautions for this synthesis?

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The amination step with aqueous ammonia should also be performed in a fume hood due to the pungent and irritating nature of ammonia gas.

Q4: Can I use a different aminating agent instead of ammonia?

Yes, other primary or secondary amines can be used to synthesize corresponding N-substituted sulfonamides. The reaction conditions may need to be adjusted accordingly.[4][5]

IV. Experimental Protocols

A. Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 4-chloro-2-methoxytoluene.

  • Cool the flask to -10°C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 5-Chloro-2-methoxybenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

  • Dry the product under vacuum.

B. Synthesis of this compound
  • In a beaker or flask, cool concentrated aqueous ammonia in an ice bath.

  • Slowly add the crude, dried 5-Chloro-2-methoxybenzenesulfonyl chloride in portions to the cold ammonia solution with stirring.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude this compound can be purified by recrystallization from an appropriate solvent.[3]

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Chloro-2-methoxybenzenesulfonyl chlorideC₇H₆Cl₂O₃S241.09100-104[6]
This compoundC₇H₈ClNO₃S221.66Not specified

VI. Troubleshooting Workflow

Troubleshooting_Workflow cluster_chlorosulfonation Chlorosulfonation Step cluster_amination Amination Step Start_Chloro Low Yield of Sulfonyl Chloride Cause_Chloro1 Incomplete Reaction? Start_Chloro->Cause_Chloro1 Cause_Chloro2 Side Reactions? Start_Chloro->Cause_Chloro2 Solution_Chloro1 Extend reaction time / Optimize temperature Cause_Chloro1->Solution_Chloro1 Yes Solution_Chloro2 Strict temperature control / Check stoichiometry / Anhydrous conditions Cause_Chloro2->Solution_Chloro2 Yes Start_Amino Low Yield of Sulfonamide Cause_Amino1 Incomplete Reaction? Start_Amino->Cause_Amino1 Cause_Amino2 Sulfonyl Chloride Hydrolysis? Start_Amino->Cause_Amino2 Solution_Amino1 Increase reaction time/temperature / Use excess ammonia Cause_Amino1->Solution_Amino1 Yes Solution_Amino2 Use dry sulfonyl chloride promptly / Cold ammonia work-up Cause_Amino2->Solution_Amino2 Yes

Caption: Decision-making workflow for troubleshooting common synthesis issues.

VII. References

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173.

  • Cernek, P., Klecan, O., & Stach, J. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. U.S. Patent Application No. 12/223,059.

  • Abdelaziz, A. M., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Stavber, S., & Zupan, M. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent No. 1704140.

  • Stavber, S., & Zupan, M. (2009). Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Russian Patent No. RU2419605C2.

  • Abdelaziz, A. M., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

  • Zhang, L., et al. (2014). Preparation method of 5-chlorine-2-aminobenzene sulfonamide. Chinese Patent No. CN103570595A.

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxybenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-2-methoxybenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during experimental work. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its derivatives?

The main difficulties in purifying these compounds often stem from:

  • Co-crystallization of impurities: Starting materials or by-products from the synthesis can have similar solubility profiles to the desired product, making separation by simple recrystallization challenging.

  • "Oiling out": Instead of forming crystals, the compound may separate from the solution as an oil during recrystallization. This is often due to a high concentration of impurities or the use of an inappropriate solvent system.

  • Thermal instability: Some sulfonamide derivatives can be sensitive to prolonged exposure to high temperatures, which can be a concern during solvent evaporation or heating for dissolution.

  • Residual solvents: The final product can retain solvents, which may require specific drying techniques to remove.

Q2: What are the most common impurities I should be aware of?

Based on typical synthetic routes, which often involve the chlorosulfonation of 2-methoxyanisole and subsequent amination, potential impurities include:

  • Unreacted starting materials: Such as 5-chloro-2-methoxybenzenesulfonyl chloride.

  • Isomeric products: Formation of other isomers during the chlorosulfonation step is possible.

  • Hydrolysis products: The sulfonyl chloride intermediate can hydrolyze back to the sulfonic acid.

  • By-products from side reactions: Depending on the specific amine used for the final step, various side products can form.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter in the lab, providing both a diagnosis and a step-by-step remedy.

Issue 1: "Oiling Out" During Recrystallization

Scenario: Upon cooling the recrystallization solution, the compound separates as a liquid (oil) instead of forming solid crystals.

Causality: This phenomenon typically occurs when the solute is too soluble in the chosen solvent, or when the concentration of impurities is high, depressing the melting point of the mixture below the temperature of the solution.

Solutions:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of the primary solvent to decrease the overall concentration and then allow it to cool more slowly.

  • Introduce a Co-solvent (Antisolvent): If using a single solvent system, you can add a miscible "antisolvent" in which your compound is less soluble. For example, if your compound is dissolved in hot ethanol, slowly add water dropwise until the solution becomes slightly cloudy, then reheat to clarify and cool slowly. A common and effective combination for sulfonamides is an ethanol-water or isopropanol-water mixture.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.

Issue 2: Poor Recovery After Recrystallization

Scenario: You've successfully obtained pure crystals, but the yield is significantly lower than expected.

Causality: This is often due to using an excessive amount of solvent, where a significant portion of the product remains dissolved even at low temperatures. It can also be caused by premature crystallization during a hot filtration step.

Solutions:

  • Solvent Volume Reduction: If too much solvent was used, you can carefully evaporate a portion of it to concentrate the solution and then attempt to recrystallize again.

  • Optimize the Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents to find the optimal one.

  • Pre-warm the Filtration Apparatus: To prevent premature crystallization during the removal of insoluble impurities, pre-warm your funnel and filter paper with hot solvent just before filtering your hot solution.

  • Extended Cooling: Ensure you have allowed sufficient time for crystallization at room temperature, followed by a period in an ice bath to maximize the precipitation of the product.

Issue 3: Persistent Impurities Detected by TLC or HPLC

Scenario: After one round of purification, analytical techniques still show the presence of one or more impurities.

Causality: The impurity may have a very similar polarity and solubility to your target compound, making separation by a single technique difficult.

Solutions:

  • Column Chromatography: This is a more powerful purification technique for separating compounds with similar properties. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is critical.

  • Iterative Recrystallization: Sometimes, a second or even third recrystallization is necessary to achieve the desired purity.

  • Change of Purification Technique: If recrystallization is not effective, switch to column chromatography, or vice-versa.

Experimental Protocols

Protocol 1: Two-Solvent Recrystallization of this compound Derivatives

This protocol is a general guideline and may require optimization for your specific derivative. A common solvent system for sulfonamides is ethanol and water.

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Addition of Antisolvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution just begins to turn cloudy. This indicates that the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemSuitability for this compound AnalogsRationale
Ethanol/WaterHighGood solubility in hot ethanol, poor solubility in cold water.
Isopropanol/WaterHighSimilar properties to ethanol/water, can be a good alternative.
Acetonitrile/WaterModerateCan be effective, but acetonitrile is more volatile.
TolueneLowGenerally too non-polar for effective recrystallization of sulfonamides.
Protocol 2: Flash Column Chromatography

Step-by-Step Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent you plan to use.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and apply it carefully to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis Analysis->ColumnChromatography Purity < 98% Pure Pure Product Analysis->Pure Purity > 98% Impure Impure Product

Caption: A typical decision-making workflow for the purification of sulfonamides.

Diagram 2: Troubleshooting "Oiling Out"

OilingOutTroubleshooting Start Compound 'Oils Out' Reheat Reheat to Dissolve Oil Start->Reheat AddSolvent Add More Primary Solvent Reheat->AddSolvent Option 1 AddAntisolvent Add Antisolvent Reheat->AddAntisolvent Option 2 CoolSlowly Cool Slowly AddSolvent->CoolSlowly AddAntisolvent->CoolSlowly Crystals Crystals Form CoolSlowly->Crystals

Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.

References

  • Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. U.S. Patent and Trademark Office.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Technical Support Center: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of this critical functional group. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality of side reactions and offer robust, validated strategies for their mitigation.

FAQs: Quick Navigation

Q1: My reaction is producing a significant amount of sulfonic acid. What's causing this and how can I prevent it?

A1: The presence of sulfonic acid as a major byproduct is almost always due to the hydrolysis of your sulfonyl chloride starting material or intermediate. Sulfonyl chlorides are highly electrophilic and readily react with water, which can be present in your solvents, reagents, or from atmospheric moisture.[1][2] This hydrolysis competes with the desired reaction with the amine, reducing your yield.[2]

Underlying Cause: The High Reactivity of Sulfonyl Chlorides

The sulfur atom in a sulfonyl chloride is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it a hard electrophile, susceptible to attack by nucleophiles, including water.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

To minimize the formation of sulfonic acid, rigorous exclusion of water is paramount.

Experimental Protocol for Anhydrous Sulfonamide Synthesis:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅, CaH₂) or by flame-drying under vacuum.

  • Solvent Choice and Preparation: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are common choices.[3] Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).

  • Reagent Purity: Ensure your amine and any base used (e.g., triethylamine, pyridine) are dry. Liquid amines and bases can be dried over KOH or CaH₂ followed by distillation. Solid reagents should be dried under vacuum.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved using a balloon or a Schlenk line.

  • Reagent Addition: Add the more nucleophilic amine to the reaction mixture before introducing the moisture-sensitive sulfonyl chloride.[3] This allows the amine to be the primary nucleophile available to react.

  • Freshness of Sulfonyl Chloride: Whenever possible, use freshly prepared or recently purchased sulfonyl chloride. If you suspect your sulfonyl chloride has degraded, consider purification by distillation or recrystallization before use.[1]

Visualizing the Competing Reactions

Caption: Competing reactions of sulfonyl chloride.

Q2: I'm observing a second sulfonylation on my primary amine. How can I favor mono-sulfonylation?

A2: The formation of a bis-sulfonated product, R-N(SO₂R')₂, is a common side reaction when using primary amines.[2] After the initial sulfonylation, the resulting primary sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed to form a sulfonamidate anion, which is nucleophilic enough to react with another molecule of sulfonyl chloride.

Key Factors Influencing Polysulfonylation
  • Stoichiometry: An excess of the sulfonyl chloride will drive the reaction towards the bis-sulfonated product.

  • Reaction Rate: Rapid addition of the sulfonyl chloride can lead to localized high concentrations, favoring the second sulfonylation.

  • Steric Hindrance: Less sterically hindered primary amines are more susceptible to bis-sulfonylation.

Strategies for Promoting Mono-sulfonylation
StrategyRationale
Control Stoichiometry Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride.[1]
Slow Addition Add the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C).[1] This maintains a low concentration of the electrophile.
Use of a Bulky Base A sterically hindered, non-nucleophilic base can selectively deprotonate the more accessible primary amine over the sulfonamide.
Protecting Groups For valuable or complex substrates, consider a protecting group strategy for the amine.[2]
Troubleshooting Workflow for Polysulfonylation

Polysulfonylation_Troubleshooting start Polysulfonylation Observed check_stoichiometry Check Stoichiometry: Is Sulfonyl Chloride in Excess? start->check_stoichiometry adjust_stoichiometry Adjust to Slight Excess of Amine (1.1-1.5 eq) check_stoichiometry->adjust_stoichiometry Yes check_addition Check Addition Rate: Was Sulfonyl Chloride Added Too Quickly? check_stoichiometry->check_addition No adjust_stoichiometry->check_addition slow_addition Implement Slow, Dropwise Addition at 0 °C check_addition->slow_addition Yes monitor_reaction Monitor Reaction Closely (TLC/LC-MS) check_addition->monitor_reaction No slow_addition->monitor_reaction quench_reaction Quench Immediately Upon Consumption of Starting Amine monitor_reaction->quench_reaction end Mono-sulfonylation Favored quench_reaction->end

Caption: Troubleshooting workflow for polysulfonylation.

Q3: My sulfonamide product is undergoing undesired N-alkylation. What are the likely causes and solutions?

A3: Unwanted N-alkylation of the sulfonamide product can occur if there are alkylating agents present in the reaction mixture, or if reaction conditions promote alkylation. This is particularly a concern when using certain solvents or reagents that can act as alkyl sources.

Common Sources of N-Alkylation
  • Alkyl Halide Impurities: Impurities in solvents or reagents can act as alkylating agents.

  • Reaction with Alcohols: Under certain catalytic conditions (e.g., "borrowing hydrogen" catalysis), alcohols can serve as alkylating agents for sulfonamides.[4]

  • Strongly Basic Conditions: The use of very strong bases can deprotonate the sulfonamide, making it a potent nucleophile that can react with even weak electrophiles.

Mitigation Strategies for N-Alkylation
  • Purify Solvents and Reagents: Ensure all components of your reaction are free from alkylating impurities.

  • Choose an Appropriate Solvent: Be mindful of your solvent choice. For instance, if heating is required, ensure the solvent is stable and does not decompose to form electrophilic species.

  • Optimize the Base: Use the mildest base necessary to promote the desired reaction. For standard sulfonamide synthesis from a sulfonyl chloride, a tertiary amine like triethylamine or pyridine is usually sufficient to scavenge the generated HCl.[5]

  • Alternative Synthetic Routes: If N-alkylation is a persistent issue, consider alternative synthetic strategies that avoid harsh conditions or the use of reagents that can act as alkylating agents. For example, the Fukuyama-Mitsunobu reaction is known for mono-alkylation of nitrobenzenesulfonamides under mild conditions.[6]

Q4: The reaction with my sterically hindered amine is sluggish and low-yielding. How can I drive it to completion?

A4: The synthesis of sterically hindered sulfonamides is challenging due to the reduced nucleophilicity of the bulky amine and steric repulsion that hinders its approach to the sulfonyl chloride.[7] Standard reaction conditions are often insufficient to overcome this activation energy barrier.

Approaches for Synthesizing Sterically Hindered Sulfonamides
MethodDescriptionKey Considerations
Elevated Temperatures Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.Use a high-boiling point, inert solvent such as DMF or toluene.[7] Monitor for decomposition of starting materials or products.
Catalysis Lewis acids or transition metals can be used to activate the sulfonyl chloride. Indium-catalyzed sulfonylation has been shown to be effective for hindered substrates.[8]Requires screening of catalysts and optimization of reaction conditions.
Alternative Reagents Instead of sulfonyl chlorides, more reactive sulfonylating agents can be employed.These reagents may be less stable or require specific handling procedures.

Protocol for Indium-Catalyzed Synthesis of Hindered Sulfonamides:

This is a general guideline and may require optimization for your specific substrates.

  • To a dried flask under an inert atmosphere, add the sterically hindered amine (1.0 eq.), the sulfonyl chloride (1.2 eq.), and a suitable solvent (e.g., acetonitrile).[7]

  • Add a catalytic amount of a suitable indium salt (e.g., In(OTf)₃, 5-10 mol%).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Q5: I'm starting from a thiol and see significant disulfide formation. How can I promote the desired sulfonamide product?

A5: When synthesizing sulfonamides from thiols, the in-situ generation of the sulfonyl chloride involves an oxidative chlorination step. A common side reaction is the oxidative homocoupling of the thiol to form a disulfide.[9] This is especially prevalent with less nucleophilic or sterically hindered amines.[9]

Controlling the Oxidative Chlorination

The key to minimizing disulfide formation is to ensure that the rate of conversion of the thiol to the sulfonyl chloride and its subsequent reaction with the amine is faster than the rate of thiol dimerization.

Troubleshooting Steps:

  • Optimize the Oxidant/Chlorinating System: The choice of reagents is critical. Systems like N-chlorosuccinimide (NCS) with tetrabutylammonium chloride (TBACl) in water, or trichloroisocyanuric acid (TCCA) have been used effectively.[8][10]

  • Control Reagent Addition: Slowly add the oxidizing/chlorinating agent to a solution of the thiol and amine. This keeps the concentration of free thiol low, disfavoring dimerization.

  • Use a More Nucleophilic Amine: If your substrate allows, using a more nucleophilic amine can trap the sulfonyl chloride intermediate as it is formed, outcompeting the disulfide formation pathway.

  • Solvent Effects: The reaction can be sensitive to the solvent system. Some modern, sustainable methods utilize water or deep eutectic solvents to achieve high efficiency.[10]

Visualizing the Reaction Pathway

Thiol_to_Sulfonamide Thiol Thiol (R-SH) SulfonylChloride In situ Sulfonyl Chloride (R-SO₂Cl) Thiol->SulfonylChloride + Oxidant Disulfide Disulfide Side Product (R-S-S-R) Thiol->Disulfide Oxidative Homocoupling Oxidant Oxidant/Chlorinating Agent (e.g., NCS/TBACl) Oxidant->SulfonylChloride Amine Amine (R'-NH₂) Sulfonamide Desired Sulfonamide (R-SO₂NH-R') Amine->Sulfonamide SulfonylChloride->Sulfonamide + Amine

Caption: Desired vs. side reaction from a thiol starting material.

Analytical Techniques for Monitoring and Purification

Accurate identification of your desired product and any side products is crucial for effective troubleshooting.

TechniqueApplication in Sulfonamide Synthesis
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows for visualization of starting materials, products, and byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures to determine yield and purity.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for the components of a reaction mixture, aiding in the identification of unknown side products.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and characterization of impurities after purification.

Recrystallization and column chromatography are the most common methods for purifying sulfonamides from reaction side products.[2][12]

References

  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • Sulfonamide purification process. (1957). Google Patents.
  • Analysis of sulfonamides. (PPTX). Slideshare.
  • Minimizing side products in sulfonamide synthesis. (2025). BenchChem.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides. (2025). BenchChem.
  • Sulfonamide. Wikipedia.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. (2025). BenchChem.
  • Technical Support Center: Synthesis of Sulfonamide Derivatives. (2025). BenchChem.
  • common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). BenchChem.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications.

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How to increase the yield and purity of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methoxybenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you optimize your experimental outcomes, leading to higher yields and enhanced purity of your target compound.

Troubleshooting Guide: Overcoming Common Synthesis & Purification Hurdles

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each answer provides a causal explanation and actionable solutions.

Question 1: Why is my reaction yield significantly lower than reported in the literature?

Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process, from initial reaction setup to final product isolation.

  • Incomplete Reaction: The primary culprits are often insufficient reaction time, non-optimal temperature, or poor reagent quality. The chlorosulfonation of 2-chloroanisole is highly exothermic and requires careful temperature control.

    • Causality: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of undesired side products and decomposition of the starting material or product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Ensure your chlorosulfonic acid is fresh and has not been exposed to moisture, which would convert it to sulfuric acid and reduce its activity. A common procedure involves the slow, dropwise addition of the substrate to chlorosulfonic acid at a low temperature (e.g., -10°C to 0°C) and then allowing the mixture to gradually warm to room temperature or be gently heated.[1]

  • Side Reactions: The most common side reaction is the formation of isomeric products or di-sulfonated species. The methoxy group is ortho-, para-directing, and while the para-position is sterically favored, some ortho-sulfonation (at the 6-position) can occur.

    • Causality: The regioselectivity of electrophilic aromatic substitution is dictated by the directing effects of the substituents on the aromatic ring. Overly harsh conditions (high temperature, excess chlorosulfonic acid) can force the reaction to less favorable positions or lead to multiple substitutions.

    • Solution: Use a modest excess of chlorosulfonic acid (e.g., 2-4 equivalents). Maintain strict temperature control throughout the addition and reaction period.

  • Work-up and Isolation Losses: Significant product loss can occur during the quenching and extraction phases. The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis.

    • Causality: Pouring the reaction mixture onto ice is a standard quenching method.[1] However, if not done carefully, localized heating can hydrolyze the sulfonyl chloride back to the sulfonic acid, which is highly water-soluble and will be lost in the aqueous phase. During the subsequent amination step, inefficient extraction or premature product precipitation can also reduce the isolated yield.

    • Solution: Quench the reaction by pouring the mixture slowly into a vigorously stirred slurry of crushed ice and water. This ensures rapid and efficient cooling. During extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous layer.

Workflow for Yield Optimization

cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage Reagents Verify Reagent Quality (Fresh Chlorosulfonic Acid) Temp Strict Temperature Control (-10°C to 0°C during addition) Reagents->Temp Stoichiometry Optimize Stoichiometry (2-4 eq. Chlorosulfonic Acid) Temp->Stoichiometry Monitoring Monitor Reaction (TLC/HPLC) Stoichiometry->Monitoring Quench Controlled Quenching (Slow addition to ice) Monitoring->Quench Once SM is consumed Extraction Efficient Extraction (Multiple extractions) Quench->Extraction Purification Minimize Purification Loss (See Purity Section) Extraction->Purification start Crude Product Obtained check_purity Assess Purity (TLC/HPLC) start->check_purity is_high_purity >95% Pure? check_purity->is_high_purity recrystallize Recrystallization is_high_purity->recrystallize Yes chromatography Column Chromatography is_high_purity->chromatography No (multiple impurities or similar polarity) final_product Pure Product recrystallize->final_product chromatography->final_product

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of sulfonamide purification via column chromatography. This guide is designed to provide practical, field-proven insights to overcome common challenges and optimize your separation strategies. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, ensuring you can confidently troubleshoot and adapt your methods.

Troubleshooting Guide: Common Issues in Sulfonamide Purification

The purification of sulfonamides by column chromatography can present several challenges, from poor separation to compound degradation. This section addresses the most frequently encountered issues with in-depth explanations and actionable solutions.

Table 1: Troubleshooting Common Problems in Sulfonamide Column Chromatography

Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Poor Separation / Co-elution 1. Inappropriate Mobile Phase Polarity: The solvent system lacks the selectivity to differentiate between your target sulfonamide and impurities.[1] 2. Isocratic Elution Insufficiency: For complex mixtures with varying polarities, a single solvent system may not effectively resolve all components.1. Optimize Mobile Phase: Systematically adjust the ratio of your polar and non-polar solvents. For normal-phase chromatography (e.g., silica gel), decreasing the polarity of the mobile phase will increase the retention of your compounds on the stationary phase, potentially improving separation.[1] It is highly recommended to first screen solvent systems using Thin Layer Chromatography (TLC) to identify a system that provides good separation and an Rf value of approximately 0.2-0.4 for the target compound.[2][3] 2. Implement Gradient Elution: Start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[1] This technique is particularly effective for separating compounds with a wide range of polarities. A shallow gradient can significantly enhance the resolution between closely eluting compounds.[4]
Peak Tailing 1. Secondary Interactions with Silica: The acidic silanol groups on the surface of silica gel can strongly interact with the basic nitrogen atoms in sulfonamides, leading to tailing.[5][6] 2. Column Overload: Loading too much sample can saturate the stationary phase, causing non-ideal chromatographic behavior.[7] 3. Inappropriate Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the mobile and stationary phases.1. Neutralize Silica's Acidity: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2% v/v), to your mobile phase.[8][9] The TEA will preferentially interact with the acidic silanol groups, masking them from your sulfonamide and resulting in more symmetrical peaks. 2. Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of stationary phase to your sample.[10] 3. Optimize Flow Rate: Ensure a slow and steady flow rate to allow for proper partitioning of the analyte between the stationary and mobile phases.
Compound Not Eluting / Stays at Baseline 1. High Polarity of the Sulfonamide: The compound is too polar for the selected mobile phase and is strongly adsorbed to the polar stationary phase.[2] 2. Insolubility in Mobile Phase: The sulfonamide may have poor solubility in the eluent, causing it to precipitate at the top of the column.[1]1. Increase Mobile Phase Polarity: For normal-phase chromatography, significantly increase the proportion of the polar solvent in your mobile phase. For extremely polar sulfonamides, consider switching to a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[3][6] 2. Employ Dry Loading: If solubility is an issue, pre-adsorb your sample onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be loaded directly onto the column.[3][11][9] This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong, less ideal solvent for dissolution.
Compound Degradation on the Column 1. Acid Sensitivity: Some sulfonamides, particularly N-silylated derivatives, can be sensitive to the acidic nature of silica gel, leading to decomposition during purification.1. Deactivate the Silica Gel: As with preventing peak tailing, pre-flushing the column with a mobile phase containing a small amount of triethylamine can neutralize the acidic sites on the silica.[8][9] 2. Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil.[2][12] For certain applications, reversed-phase chromatography using a C18-functionalized silica stationary phase and a polar mobile phase may be a suitable alternative.[1][13]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of sulfonamide purification by column chromatography.

Q1: What is a good starting solvent system for purifying a novel sulfonamide on a silica gel column?

A1: A widely used and effective starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate.[1] The initial ratio should be guided by TLC analysis. The goal is to find a solvent system where your target sulfonamide has an Rf value between 0.2 and 0.4, as this typically translates to good separation on a column.[3]

Q2: My sulfonamide is very polar and barely moves from the baseline on TLC even with 100% ethyl acetate. What should I do?

A2: For highly polar sulfonamides, you will need to use a more polar mobile phase. A common strategy is to introduce a stronger polar solvent like methanol into your eluent system.[6] For instance, you can try a dichloromethane/methanol or an ethyl acetate/methanol gradient. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Adding a small amount of ammonium hydroxide to a dichloromethane/methanol system can also be effective for very polar, basic compounds.[2]

Q3: How do I choose between a normal-phase and a reversed-phase column for my sulfonamide purification?

A3: The choice depends on the overall polarity of your sulfonamide and the impurities you are trying to remove.

  • Normal-Phase (e.g., Silica Gel, Alumina): This is the most common and often the first choice for sulfonamides of moderate polarity. The stationary phase is polar, and the mobile phase is non-polar.[14]

  • Reversed-Phase (e.g., C18, C8): This is ideal for more polar sulfonamides that are not well-retained on normal-phase columns or for separations where a different selectivity is required.[1] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[13][14]

Q4: Can I use pH modifiers in my mobile phase for sulfonamide purification?

A4: Yes, and it is often beneficial. Sulfonamides are ionizable compounds, and controlling the pH of the mobile phase can significantly impact their retention and peak shape.[1]

  • For basic sulfonamides on silica, adding a small amount of a base like triethylamine can suppress interactions with acidic silanol groups.[8]

  • In reversed-phase chromatography, adding a small amount of an acid like formic acid or acetic acid to the mobile phase can protonate the sulfonamide, leading to better peak shapes.[13]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a sample application technique where the crude material is dissolved in a suitable solvent, mixed with a small amount of stationary phase (e.g., silica gel), and the solvent is then evaporated to yield a dry, free-flowing powder.[3][11] This powder is then carefully added to the top of the packed column. This method is highly recommended when your compound has poor solubility in the mobile phase you plan to use for elution.[3] It prevents the use of a strong solvent to dissolve the sample, which can compromise the separation at the beginning of the chromatography.

Experimental Protocols

Protocol 1: General Purpose Normal-Phase Column Chromatography of a Sulfonamide

This protocol outlines a standard procedure for purifying a sulfonamide of moderate polarity using silica gel.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a good separation of your target sulfonamide from impurities and gives an Rf value of ~0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Liquid Loading: Dissolve your crude sulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[11]

    • Dry Loading (Recommended for poor solubility): Dissolve your compound in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a dry powder. Carefully add this powder to the top of the column.[3][11]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the polarity of the mobile phase as the chromatography progresses.[1]

    • Monitor the elution of your compounds by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing your pure sulfonamide.

    • Remove the solvent using a rotary evaporator to obtain your purified product.

Visualizing the Workflow

A systematic approach is crucial for developing a robust purification method. The following diagram illustrates a typical workflow for troubleshooting and optimizing the column chromatography of sulfonamides.

Purification_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Troubleshooting TLC 1. TLC Analysis (Solvent Scouting) Rf_Check Is Rf 0.2-0.4? TLC->Rf_Check Packing 2. Pack Column Rf_Check->Packing Yes Adjust_Polarity Adjust Mobile Phase Polarity Rf_Check->Adjust_Polarity No Loading 3. Load Sample (Liquid or Dry) Packing->Loading Adjust_Polarity->TLC Elution 4. Elute & Collect Fractions Loading->Elution TLC_Fractions 5. Analyze Fractions (TLC) Elution->TLC_Fractions Purity_Check Is Separation Successful? TLC_Fractions->Purity_Check Isolate 6. Combine & Evaporate Purity_Check->Isolate Yes Troubleshoot Troubleshoot (See Table 1) Purity_Check->Troubleshoot No

Caption: Workflow for sulfonamide purification by column chromatography.

This logical flow diagram illustrates the iterative process of method development, execution, and troubleshooting.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Implementation Problem Poor Peak Shape (Tailing) Cause1 Secondary Interactions (Acidic Silica) Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Flow Rate Too High Problem->Cause3 Solution1 Add Triethylamine (TEA) to Mobile Phase Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Decrease Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for peak tailing in sulfonamide purification.

This diagram demonstrates the cause-and-effect relationships for a common chromatographic issue and its corresponding solutions.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Sulfonamides.
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Patyra, E., Kwiatek, K., & Nebot, C. (2018). Gradient elution of sulfonamides with HPLC-FLD detection. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Nikolaou, A., & Costopoulou, D. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • BenchChem. (2025).
  • Wang, F., et al. (2005). [Study on separation of sulfonamides by capillary high-performance liquid chromatography and electrochromatography]. PubMed. [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Sulfonamide Reaction Purity Analysis.
  • Biagi, G. L., et al. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • BenchChem. (2025).
  • Chemistry For Everyone. (2025). What Is Tailing In Chromatography?. [Link]

  • Anonymous.

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Technical Support Center: Recrystallization Methods for 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the recrystallization of 5-Chloro-2-methoxybenzenesulfonamide, a common purification technique in synthetic chemistry. It is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification processes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges that may arise during the recrystallization of this compound, offering explanations and actionable solutions.

Question: Why is the recovery of my this compound so low?

Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for poor yield.[1] A significant portion of the product will remain in the mother liquor upon cooling.

    • Solution: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide product.[1] It is best to add the hot solvent in small portions to the crude solid until it all dissolves.[2]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the sulfonamide at low temperatures, leading to significant product loss in the filtrate.

    • Solution: Conduct small-scale solubility tests to identify the optimal solvent or solvent system.[3] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[3]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.[1]

    • Solution: Ensure all glassware for filtration is pre-heated, and perform the filtration as quickly as possible.[1][4]

  • Multiple Transfers: Each transfer of the solid material between containers can result in some loss.[1]

    • Solution: Minimize the number of transfers. For instance, dissolve, filter (if necessary), and crystallize in the same flask if possible.

Question: My product has "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1] This often happens when the melting point of the solid is lower than the temperature of the solution or when the concentration of impurities is high.[1]

  • Solution 1: Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] Slow cooling is crucial for the formation of well-defined crystals.

  • Solution 2: Change the Solvent: The current solvent may be too nonpolar.[1] Experiment with a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]

  • Solution 3: Lower the Cooling Temperature: Try cooling the solution to a lower temperature, potentially using an ice bath, to induce crystallization once the solution is at room temperature.[1]

Question: No crystals are forming, even after the solution has cooled. What is the problem?

Answer: The absence of crystal formation is usually due to one of two reasons:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[1]

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure sulfonamide.[1]

  • Too Much Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[1][2]

    • Solution: Gently heat the solution to evaporate some of the solvent.[5] Once the volume is reduced, allow the solution to cool again.

Question: My recrystallized product is still colored. How can I remove the color?

Answer: Colored impurities can often be removed by using activated charcoal.

  • Solution: After dissolving the crude product in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal.[1][4] Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal by hot gravity filtration before allowing the solution to cool.[4] Be aware that adding too much charcoal can also adsorb your desired product, leading to lower yields.[6]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound? A1: An ideal recrystallization solvent will dissolve the sulfonamide at high temperatures but not at room temperature, while the impurities remain soluble at all temperatures.[3] Common choices for sulfonamides include ethanol, isopropanol, and ethanol/water mixtures.[3] It is highly recommended to perform small-scale solubility tests with a few candidate solvents to find the most suitable one.

Q2: How much solvent should I use for recrystallization? A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude sulfonamide product.[1] Adding too much solvent is a common cause of low product recovery.[1] It is best to add the hot solvent in small portions to the crude solid until it all dissolves.[2]

Q3: Can I reuse the mother liquor from a recrystallization? A3: Yes, the mother liquor often contains a significant amount of the dissolved product. It can be concentrated to recover a second crop of crystals. However, this second crop may be less pure than the first.

Data & Protocols

Table 1: Common Solvents for Sulfonamide Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarA common and effective solvent for many sulfonamides.[3]
Isopropanol82PolarAnother good choice, sometimes offering better recovery than ethanol.[3][7]
Water100Very PolarOften used as an anti-solvent with a more soluble organic solvent like ethanol or acetone.[8]
Ethanol/WaterVariablePolarA versatile mixture that can be fine-tuned for optimal solubility.[1][3]
Acetone/WaterVariablePolarAnother useful mixed solvent system.
Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) and a boiling chip. Heat the mixture to boiling.[4] Continue adding small portions of the hot solvent until the compound just dissolves completely.[2][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[4] Do not disturb the flask during this period.

  • Maximizing Yield: Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[1][4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[1]

Experimental Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble, e.g., acetone) at room temperature or with gentle heating.[4]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble, e.g., water) dropwise with constant swirling.[4][9]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[4][9] If crystals do not form, you may need to add a seed crystal or scratch the inside of the flask.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[4]

  • Isolation and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis A Crude this compound B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Add Charcoal (if colored) C->D Optional E Hot Gravity Filtration (if needed) C->E Skip Charcoal D->E F Cool Slowly to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_solutions Start Problem Encountered? L1 L1 Start->L1 Low Yield L2 L2 Start->L2 Oiling Out L3 L3 Start->L3 No Crystals L4 L4 Start->L4 Colored Product L5 L5 Start->L5 Premature Crystallization S1 Use less solvent Evaporate excess solvent S2 Reheat, add more solvent, cool slowly S3 Scratch flask Add seed crystal S4 Use activated charcoal and perform hot filtration S5 Pre-heat glassware Filter quickly L1->S1 L2->S2 L3->S3 L4->S4 L5->S5

Caption: A decision-making tree for troubleshooting common recrystallization issues.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Sulfonamide purification process. Google Patents. US2777844A.
  • Common issues in sulfonamide synthesis and solutions. Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. ChemBK.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Recrystallization - Part 2.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.
  • Recrystallization (chemistry) | Research Starters. EBSCO.
  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube.

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Overcoming solubility issues during the synthesis of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-CS-PROD-GUIDE-2026-01-18

Welcome to the technical support center for the synthesis of sulfonamide derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on overcoming solubility issues.

Section 1: Frequently Asked Questions (FAQs) - Solubility Challenges

This section addresses common questions related to solubility issues that can arise at various stages of sulfonamide synthesis, from the initial reaction setup to the final product purification.

Q1: My starting materials (sulfonyl chloride and/or amine) are not fully dissolving in the reaction solvent. What are the potential consequences and how can I resolve this?

A1: Incomplete dissolution of reactants is a critical issue that can lead to low reaction yields, inconsistent results, and the formation of side products.[1] The undissolved material has limited contact with the other reagents, effectively lowering the reactant concentration and slowing down the reaction rate.

Causality and Troubleshooting:

  • Inappropriate Solvent Choice: The most common reason for poor solubility is an unsuitable solvent. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are frequently used for sulfonamide synthesis.[2] However, the optimal solvent depends on the specific polarity of your sulfonyl chloride and amine.

    • Solution: Conduct small-scale solubility tests with a range of solvents to identify one that dissolves both reactants effectively. If a single solvent is not ideal, consider using a co-solvent system. For instance, adding a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in small quantities can significantly enhance solubility. However, be mindful that these solvents can be difficult to remove during workup.

  • Low Temperature: Many reactions are initiated at 0 °C to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.[3] However, solubility is generally lower at reduced temperatures.

    • Solution: While adding the sulfonyl chloride at a low temperature is recommended, you can allow the reaction to slowly warm to room temperature, which should improve solubility.[3] If the reactants are still not fully dissolved at room temperature, gentle heating can be considered, but this must be done cautiously to avoid decomposition of the sulfonyl chloride.[2]

  • Highly Crystalline or Polymeric Starting Materials: Some starting materials, particularly complex amines or sulfonyl chlorides, may have very high lattice energies, making them difficult to dissolve.

    • Solution: In such cases, techniques like sonication can be employed to break up the crystal lattice and facilitate dissolution. Alternatively, using a solvent in which the starting material has a higher solubility, even if it's not the primary reaction solvent, to create a concentrated stock solution that is then added to the reaction mixture can be an effective strategy.

Q2: During the reaction, a thick precipitate forms, making stirring difficult. Is this normal, and what should I do?

A2: The formation of a precipitate during a sulfonamide synthesis is a common observation and often indicates that the reaction is proceeding as expected.[2] This precipitate is typically the ammonium salt formed from the reaction of the amine with the hydrochloric acid (HCl) byproduct generated during the synthesis.[2]

Understanding the Precipitate and Solutions:

  • Ammonium Salt Formation: The reaction of a sulfonyl chloride with an amine produces one equivalent of HCl. This acid will react with any available amine (either the starting amine or the basic catalyst like pyridine or triethylamine) to form an insoluble ammonium salt.[2]

    • Management: While this precipitate can make stirring difficult, it is important to maintain adequate agitation to ensure the reaction goes to completion. Using a mechanical stirrer instead of a magnetic stir bar can be beneficial for larger-scale reactions or when a thick slurry is formed. The salt is typically removed during the aqueous workup phase.[2]

  • Product Precipitation: In some cases, the sulfonamide product itself may be insoluble in the reaction solvent and precipitate out as it is formed.

    • Management: If the product is precipitating, this can actually be advantageous as it can drive the reaction to completion (Le Chatelier's principle). However, it's crucial to ensure that the precipitated product does not coat the unreacted starting materials, thereby preventing further reaction. If this is a concern, adding a co-solvent to increase the solubility of the product may be necessary.

Q3: My sulfonamide product has poor solubility in common organic solvents, making purification by column chromatography challenging. What are my options?

A3: Poor solubility of the crude product can indeed complicate purification. If the product is a solid, recrystallization is often the most effective method for purification.[1]

Purification Strategies for Poorly Soluble Sulfonamides:

  • Recrystallization: This is the preferred method for purifying solid sulfonamides.[4] The key is to find a suitable solvent or solvent system in which the sulfonamide is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][5]

    • Solvent Selection: Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1] A systematic approach to solvent screening is recommended.

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration can be an effective alternative. This involves washing the solid crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.

  • pH-Modulated Extraction: The sulfonamide group is weakly acidic, and this property can be exploited for purification.[6] For primary sulfonamides, dissolving the crude product in an aqueous base (like NaOH solution) will form the soluble sodium salt, while non-acidic impurities can be removed by extraction with an organic solvent. The sulfonamide can then be precipitated by acidifying the aqueous layer.[2] Secondary sulfonamides are not acidic and will remain in the organic layer during a basic wash.[2]

Q4: I am struggling to dissolve my final sulfonamide derivative in aqueous buffers for biological assays. How can I improve its solubility?

A4: Poor aqueous solubility is a common challenge for many organic compounds, including sulfonamide derivatives, and can be a significant hurdle for in vitro biological testing.

Strategies to Enhance Aqueous Solubility:

  • pH Adjustment: The sulfonamide functional group is weakly acidic.[6] By increasing the pH of the buffer, the sulfonamide nitrogen can be deprotonated, forming a more soluble anionic salt.[6] The extent of this effect is dependent on the pKa of the specific sulfonamide.

  • Use of Co-solvents: For in vitro assays, the use of a small percentage of a water-miscible organic co-solvent like DMSO or ethanol is a common practice to aid in the dissolution of hydrophobic compounds. It is crucial to determine the tolerance of your specific assay to these co-solvents, as they can sometimes interfere with biological activity.

  • Formulation with Excipients: For in vivo studies, formulation strategies are often necessary. This can include the use of surfactants, cyclodextrins, or creating solid dispersions to improve the dissolution rate and bioavailability of the drug.[7]

  • Salt Formation: If the sulfonamide derivative contains a basic functional group, it can be converted into a more soluble salt by treatment with a pharmaceutically acceptable acid.[8]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common solubility-related problems encountered during sulfonamide synthesis.

Problem 1: Low Reaction Yield Due to Poor Solubility
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting materials (observed by TLC or LC-MS).Poor solubility of one or both reactants in the chosen solvent.- Conduct small-scale solubility tests to find a more suitable solvent or a co-solvent system. - Consider gentle heating of the reaction mixture after the initial addition of the sulfonyl chloride at low temperature. - Use sonication to aid in the dissolution of highly crystalline starting materials.
Reaction stalls after initial progress.The sulfonamide product is precipitating and coating the surface of the unreacted starting materials.- Add a co-solvent to increase the solubility of the product. - Ensure vigorous stirring to keep all components suspended and in contact.
Problem 2: Difficulties During Workup and Purification
Symptom Possible Cause Suggested Solution
Formation of an emulsion during aqueous workup.The sulfonamide product may have surfactant-like properties, or there may be insoluble materials at the interface.- Add a saturated solution of NaCl (brine) to break the emulsion. - Filter the entire mixture through a pad of Celite to remove any particulate matter.
The product precipitates prematurely during hot filtration for recrystallization.[4]The solution has cooled too quickly.[4]- Use pre-heated glassware for the filtration.[4] - Perform the filtration as quickly as possible.[4]
No crystals form upon cooling after recrystallization.[4]- Too much solvent was used, and the solution is not saturated.[4] - The product may be an oil at room temperature.- Boil off some of the solvent to concentrate the solution and attempt cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] - If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding an anti-solvent to precipitate the product.[5]

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol outlines a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.[3]

  • Preparation: Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Workflow for Troubleshooting Solubility Issues in Sulfonamide Synthesis

G start Start: Solubility Issue Encountered issue_stage At which stage is the issue? start->issue_stage reaction Reaction Stage issue_stage->reaction Reaction purification Purification Stage issue_stage->purification Purification assay Biological Assay Stage issue_stage->assay Biological Assay reaction_q1 Are starting materials fully dissolved? reaction->reaction_q1 reaction_sol1 Action: - Change solvent/add co-solvent - Gentle heating - Sonication reaction_q1->reaction_sol1 No reaction_sol2 Continue Reaction reaction_q1->reaction_sol2 Yes reaction_sol1->reaction_q1 end End reaction_sol2->end purification_q1 Is the product a solid? purification->purification_q1 purification_sol1 Action: - Recrystallization - Trituration purification_q1->purification_sol1 Yes purification_sol2 Action: - Column Chromatography with strong eluent system - pH-modulated extraction purification_q1->purification_sol2 No purification_sol1->end purification_sol2->end assay_q1 Is the compound soluble in aqueous buffer? assay->assay_q1 assay_sol1 Action: - Adjust pH - Use co-solvents (e.g., DMSO) - Formulation with excipients assay_q1->assay_sol1 No assay_sol2 Proceed with Assay assay_q1->assay_sol2 Yes assay_sol1->assay_q1 assay_sol2->end

Caption: A decision tree for troubleshooting solubility issues at different stages of sulfonamide synthesis.

References

  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025, December).
  • Yukawa, E., Akiyoshi, K., & Sunamoto, J. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155. [Link]

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem.
  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1946). The British Medical Journal, 1(4435), 23–24. [Link]

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • BenchChem. (n.d.). Strategies for enhancing the biological activity of synthesized sulfonamide derivatives. BenchChem.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Seraj, S., & Seraj, S. (2013). Salt formation. International Journal of Pharmaceutical Sciences and Research, 4(8), 2844.

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Technical Support Center: Catalyst Selection and Optimization for Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, celebrated for its prevalence in numerous FDA-approved therapeutics.[1] Its synthesis, primarily through the formation of a carbon-nitrogen (C–N) or sulfur-nitrogen (S–N) bond, is a critical transformation for which a variety of catalytic methods have been developed. Transition metal catalysis, particularly with palladium, copper, and nickel, offers a powerful toolkit for coupling sulfonamides with aryl or alkyl partners, enabling the construction of complex molecular architectures.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common challenges encountered during sulfonamide coupling reactions. The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic selection of catalytic systems for sulfonamide synthesis.

Q1: What are the primary catalytic strategies for sulfonamide coupling?

The construction of sulfonamides can be broadly categorized into several approaches, with the most common being transition-metal-catalyzed cross-coupling reactions. The choice of strategy often depends on the available starting materials and desired bond connection.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a powerful and widely used method for forming a C–N bond between a sulfonamide and an aryl (pseudo)halide.[2][3] The reaction is known for its broad substrate scope and high functional group tolerance, though aryl chlorides can be challenging substrates.[4]

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): A classical and cost-effective alternative to palladium catalysis, the Ullmann reaction is effective for the N-arylation of sulfonamides with aryl halides or arylboronic acids.[5][6] Modern protocols often use ligands to facilitate the reaction under milder conditions.[6]

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a potent, cost-effective alternative to palladium, showing particular strength in activating challenging substrates like (hetero)aryl chlorides.[2] Photosensitized nickel catalysis represents a recent advancement in this area.[7]

  • Direct C-H Functionalization/Amination: In this approach, a transition metal catalyst (often Rh, Ru, or Ir) facilitates the formation of a C–N bond by activating a C–H bond, with the sulfonamide group often acting as a directing group.[8] This strategy is highly atom-economical as it avoids the pre-functionalization of substrates.[9]

  • Oxidative Coupling: These methods involve the direct coupling of thiols and amines through catalytic oxidation to form the S–N bond, offering an alternative route that avoids pre-formed sulfonyl chlorides.[10][11]

Q2: How do I select the right catalyst system: Palladium vs. Copper vs. Nickel?

The optimal catalyst choice is dictated by the specific substrates, desired reaction conditions, and economic considerations. Each metal offers distinct advantages and disadvantages.

Catalyst SystemPrimary ApplicationCommon SubstratesKey AdvantagesCommon Limitations
Palladium (Pd) Buchwald-Hartwig N-ArylationAryl Iodides, Bromides, Triflates, and ChloridesBroad substrate scope, high functional group tolerance, well-understood reactivity.[3]Higher cost, potential for catalyst deactivation, less effective for some aryl chlorides without specialized ligands.[2][4]
Copper (Cu) Ullmann N-ArylationAryl Iodides, Bromides, Boronic AcidsCost-effective, can sometimes be run in aqueous or ligand-free conditions.[2][5]Often requires higher temperatures, can have a narrower substrate scope than palladium.[12]
Nickel (Ni) N-ArylationAryl Chlorides, SulfamatesExcellent for activating inert aryl chlorides, lower cost than palladium.[2][13]Can be more sensitive to air and moisture, catalytic cycles can be complex.[7]
Q3: What is the critical role of ligands in Palladium-catalyzed couplings?

In palladium-catalyzed reactions like the Buchwald-Hartwig amination, ligands are not merely additives; they are essential components that dictate the catalyst's stability, solubility, and reactivity. The ligand's primary roles are to stabilize the Pd(0) active species and to modulate the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.

Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) are particularly effective.[3][14] Their steric bulk promotes the final reductive elimination step to release the product and regenerate the Pd(0) catalyst, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the metal center.[2][3] The choice of ligand is often the most critical parameter to screen when optimizing a reaction.[4]

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X (Oxidative Addition) amide_complex Amido Complex oa_complex->amide_complex + R₂NSO₂H - Base·HX (Ligand Exchange/ Deprotonation) product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-NRSO₂ caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle

Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle
Q4: How do base and solvent selection impact the reaction?

Base: The base plays a crucial role, typically deprotonating the sulfonamide to form a more nucleophilic amide anion that can coordinate to the metal center. The most common bases are strong, non-nucleophilic alkoxides (e.g., NaOtBu), phosphates (K₃PO₄), and carbonates (Cs₂CO₃).[6][15] The choice depends on the pKa of the sulfonamide and the sensitivity of functional groups on the substrates. For instance, ester groups are incompatible with strong bases like KOtBu.[3] The base's solubility can also be a critical factor; poorly soluble inorganic bases can lead to slow or incomplete reactions, requiring vigorous stirring.[15]

Solvent: The solvent must be capable of dissolving the catalyst, substrates, and base to a sufficient extent. Anhydrous (dry) solvents are mandatory, especially when using moisture-sensitive reagents like sulfonyl chlorides, to prevent hydrolysis to the unreactive sulfonic acid.[16] Common choices include aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene.[17] The reaction temperature is often dictated by the solvent's boiling point.

Troubleshooting Guide

This section provides solutions to common problems encountered during sulfonamide coupling experiments.

Troubleshooting_Flowchart start Problem: Low or No Yield check_reagents Check Reagent Quality - Fresh sulfonyl chloride? - Anhydrous solvent? - Pure amine/base? start->check_reagents check_setup Verify Reaction Setup - Inert atmosphere (N₂/Ar)? - Proper degassing? - Correct temperature? check_reagents->check_setup Reagents OK check_catalyst Evaluate Catalyst System - Catalyst/ligand active? - Correct Pd:Ligand ratio? - Pre-catalyst needed? check_setup->check_catalyst Setup OK screen_conditions Systematically Screen Conditions - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature check_catalyst->screen_conditions System OK success Yield Improved screen_conditions->success caption Fig. 2: Troubleshooting Flowchart for Low Yield

Fig. 2: Troubleshooting Flowchart for Low Yield
Problem: My reaction shows low to no product yield.

Potential Cause 1: Inactive Catalyst or Ligand The palladium source or phosphine ligand may have degraded due to improper storage or handling. Pd(OAc)₂ can be unreliable in forming the active catalytic species.[4]

  • Solution:

    • Use a freshly opened bottle of catalyst and ligand.

    • Switch to a more robust and reliable air-stable palladium pre-catalyst, such as an SPhos Pd G3 palladacycle.[18] These ensure efficient generation of the active Pd(0) species.

    • Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Argon) to prevent catalyst oxidation.[8]

Potential Cause 2: Poor Reagent Quality or Presence of Water Sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding sulfonic acid, which is unreactive.[16] Similarly, water in the solvent or on glassware can quench the active catalyst and base.

  • Solution:

    • Use a freshly opened bottle of sulfonyl chloride or purify it before use.

    • Use anhydrous solvents from a solvent purification system or a freshly opened sealed bottle.

    • Ensure all glassware is rigorously dried in an oven before use.

    • Verify the purity of the amine and base.[16]

Potential Cause 3: Suboptimal Reaction Conditions (Base, Solvent, Temperature) The chosen combination of base, solvent, and temperature may not be suitable for your specific substrates. For example, an insoluble base can lead to a stalled reaction.[15]

  • Solution:

    • Perform a systematic screen of reaction parameters.

    • Base: Try a different class of base (e.g., switch from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like K₃PO₄).

    • Solvent: Screen different solvents (e.g., Toluene, Dioxane, THF) to improve the solubility of all reaction components.[4]

    • Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. However, excessive heat can promote side reactions or substrate decomposition.[16]

Problem: The reaction is failing with an aryl chloride substrate.

Potential Cause: High Energy Barrier for Oxidative Addition Aryl chlorides have a stronger C-Cl bond compared to C-Br or C-I bonds, making the initial oxidative addition step more difficult and often rate-limiting.[4]

  • Solution:

    • Change the Ligand: Switch to a more electron-rich and sterically hindered ligand, such as tBuBrettPhos, which is specifically designed to facilitate the activation of aryl chlorides.[3]

    • Change the Catalyst: Consider switching to a nickel-based catalyst system, which is often more effective for coupling aryl chlorides.[2]

    • Increase Temperature: Higher temperatures can help overcome the activation barrier, but monitor for potential decomposition.

Problem: I am observing significant side product formation (e.g., arene hydrodehalogenation, base-sensitive group cleavage).

Potential Cause 1: Inappropriate Base A base that is too strong (e.g., NaOtBu) can cleave sensitive functional groups like esters or promote side reactions.[3]

  • Solution: Switch to a milder base such as K₃PO₄ or Cs₂CO₃. The reaction may require a longer time or higher temperature, but selectivity should improve.

Potential Cause 2: Catalyst Reactivity The catalyst itself might be promoting undesired pathways.

  • Solution:

    • Screen different ligands. Sometimes a less active ligand can be more selective.

    • Lower the catalyst loading. Typically, 1-5 mol% is sufficient. Higher loadings can sometimes increase side product formation.

    • Lower the reaction temperature to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide

This protocol is a starting point and should be optimized for specific substrates.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), sulfonamide (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos Pd G2, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the aryl bromide).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation with an Arylboronic Acid
  • Setup: To a reaction vial, add the sulfonamide (1.0 equiv.), arylboronic acid (1.5 equiv.), Cu(OAc)₂ (10 mol%), and a mild base (e.g., triethylamine, 2.0 equiv.).[19]

  • Additives: Add powdered 4 Å molecular sieves to ensure anhydrous conditions.[19]

  • Solvent Addition: Add an anhydrous solvent such as THF or DCM.[19]

  • Reaction: Seal the vial and stir the reaction at ambient temperature. The reaction may require extended periods (24-48 h) and may benefit from repeating the addition of reagents if conversion is slow.[19]

  • Workup & Purification: Follow a similar workup and purification procedure as described in Protocol 1.

References

  • Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. J. Org. Chem., 77, 4454-4459.
  • Baxter, R. D., & Blackmond, D. G. (2015). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Sulfonamide-Mediated Reactions. Benchchem.
  • BenchChem. (2025). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide. Benchchem.
  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
  • Reichle, M., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2020). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. Available at: [Link]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27, 101-105. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
  • Cao, Y., Abdolmohammadi, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Davies, T. Q., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. organic-chemistry.org. Available at: [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Available at: [Link]

  • Various Authors. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Publisher not specified. Available at: [Link]

  • Various Authors. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. Benchchem.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. Available at: [Link]

  • Zhang, Z., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. Available at: [Link]

  • Morin, S., et al. (n.d.). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. Benchchem.
  • Semantic Scholar. (n.d.). Palladium-Catalyzed Coupling of Aryl Iodides with Sulfinamide Reagents for the Construction of Sulfinamides. semanticscholar.org. Available at: [Link]

  • ElectronicsAndBooks. (2009). N-Arylation of Sulfonamides on Solid Supports. electronicsandbooks.com. Available at: [Link]

  • Davies, T. Q., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC - NIH. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • Plevoets, M., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Chen, K., et al. (2020). Sequential C–S and S–N Coupling Approach to Sulfonamides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. chem.libretexts.org. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. wordpress.com. Available at: [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. sci-hub.se. Available at: [Link]

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Protecting group strategies for the synthesis of complex sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Sulfonamide Synthesis >

A Guide for the Research Scientist

From the Office of the Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. The synthesis of complex molecules containing the sulfonamide moiety is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] However, the inherent stability of the N-S bond, while beneficial for the final compound's pharmacological profile, presents significant challenges during a synthetic campaign.[4][5] The judicious selection and implementation of protecting group strategies are paramount to success.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions at the bench.

Part 1: FAQs - Foundational Concepts in Protecting Group Strategy

Question 1: I'm starting a complex synthesis. How do I choose the right protecting group for my sulfonamide's nitrogen?

This is a critical decision that hinges on the overall synthetic plan. The ideal protecting group should be:

  • Easy to install in high yield.

  • Robust enough to withstand downstream reaction conditions.

  • Removable ("cleavable") under specific, mild conditions that do not affect other functional groups in the molecule.[6]

The concept of orthogonality is key here. An orthogonal set of protecting groups allows for the selective removal of one group in any order without affecting the others.[6][7][8] For instance, a strategy might involve an acid-labile Boc group on one amine, a base-labile Fmoc group on another, and a thiolytically-cleavable Nosyl group on the sulfonamide nitrogen.[7]

Here is a decision-making workflow to guide your selection:

G cluster_groups Protecting Group Selection start Assess Downstream Reaction Conditions acid Acidic Conditions (e.g., Boc deprotection) start->acid Will the molecule be exposed to acid? base Basic Conditions (e.g., ester hydrolysis) start->base ...or base? reductive Reductive Conditions (e.g., Hydrogenolysis, H- source) start->reductive ...or reduction? nucleophilic Nucleophilic Conditions (e.g., organometallics) start->nucleophilic ...or nucleophiles? pg_acid Acid-Labile Groups Boc Trityl (Trt) acid->pg_acid:f0 AVOID pg_base Base-Labile Groups Fmoc acid->pg_base:f0 CONSIDER pg_special Specialty Groups Nosyl (Ns) - Thiolysis Teoc - Fluoride Allyl - Pd(0) acid->pg_special:f0 CONSIDER base->pg_acid:f0 CONSIDER base->pg_base:f0 AVOID base->pg_special:f0 CONSIDER pg_reductive Hydrogenolysis Cbz Benzyl (Bn) reductive->pg_reductive:f0 AVOID nucleophilic->pg_special:f0 CONSIDER caption Decision workflow for selecting an orthogonal protecting group.

Caption: Decision workflow for selecting an orthogonal protecting group.

Question 2: What are the most common protecting groups for sulfonamides and what are their cleavage conditions?

While many amine protecting groups can be used, some are particularly well-suited for sulfonamides. The choice depends on the required stability and desired deprotection method.

Protecting GroupAbbreviationClass / Cleavage ConditionKey Considerations
p-Toluenesulfonyl Ts (Tosyl)Very Stable / Harsh Extremely robust but requires harsh reductive (e.g., Na/NH₃, SmI₂) or strong acidic (e.g., HBr, H₂SO₄) conditions for cleavage.[4][9][10] Often avoided in complex syntheses due to lack of mild removal methods.[5]
Nitrobenzenesulfonyl Ns (Nosyl)Nucleophilic / Mild Cleaved by soft nucleophiles like thiophenol in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃).[4][7][11] The strong electron-withdrawing nitro group makes it orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7]
tert-Butoxycarbonyl BocAcid-Labile / Mild Commonly removed with trifluoroacetic acid (TFA) or HCl in an organic solvent.[12][13] The mechanism involves formation of a stable tert-butyl cation.[12][14]
2-(Trimethylsilyl)ethoxycarbonyl TeocFluoride-Labile / Mild Cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF). The mechanism is an E2-type elimination. This provides excellent orthogonality.
Benzyl BnReductive / Mild Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is clean but incompatible with reducible functional groups like alkenes, alkynes, or some heterocycles.
Question 3: Why is the Nosyl (Ns) group so popular in complex syntheses?

The popularity of the Nosyl group stems from its unique combination of stability and mild, selective cleavage.[7]

  • Robustness: It is stable to strongly acidic conditions required for Boc group removal and the reductive conditions of hydrogenolysis used for Cbz cleavage.[7]

  • Orthogonality: Its deprotection mechanism, a nucleophilic aromatic substitution (SNAᵣ) with a thiol, is unique among common protecting groups.[4] This allows for its removal without affecting most other protecting groups.

  • Activation: The powerful electron-withdrawing effect of the nitro group increases the acidity of the sulfonamide N-H proton. This facilitates N-alkylation reactions, a strategy famously exploited in the Fukuyama Amine Synthesis.[7][11]

G start Complex Molecule with Multiple Amines step1 Protect Amine 1 with Boc-Anhydride start->step1 step2 Protect Amine 2 (Sulfonamide) with Nosyl Chloride step1->step2 step3 Perform Synthesis Steps (e.g., coupling, alkylation) step2->step3 step4 Selective Deprotection 1: Remove Boc group (TFA / DCM) step3->step4 step5 Further Functionalization of Amine 1 step4->step5 step6 Selective Deprotection 2: Remove Nosyl group (Thiophenol, K2CO3) step4->step6 Order can be reversed step5->step6 caption Orthogonal strategy using Boc and Nosyl groups.

Caption: Orthogonal strategy using Boc and Nosyl groups.

Part 2: Troubleshooting Guide - Common Experimental Issues

Question 4: My Nosyl deprotection is sluggish or incomplete. What can I do?

This is a common issue. Here’s a systematic approach to troubleshoot:

  • Check Your Thiol: Thiophenol can oxidize over time. Use freshly distilled or a recently purchased bottle. Alternative thiols like thioglycolic acid can also be effective.[4]

  • Base Strength and Solubility: The reaction requires a base to generate the more nucleophilic thiolate anion.

    • Potassium carbonate (K₂CO₃) is standard, but if your substrate has poor solubility in common solvents like DMF or Acetonitrile, the reaction can be slow.

    • Consider using cesium carbonate (Cs₂CO₃), which is often more soluble and can accelerate the reaction.

  • Solvent Choice: DMF and Acetonitrile are typical solvents. Ensure they are anhydrous.

  • Temperature: While often run at room temperature, gentle heating (e.g., 40-50 °C) can significantly increase the rate. However, monitor for potential side reactions. Microwave irradiation has also been reported to accelerate this deprotection.

  • Stoichiometry: Ensure you are using a sufficient excess of both the thiol (typically 2-5 equivalents) and the base (2-3 equivalents).

Question 5: I'm trying to remove a Tosyl (Ts) group under reductive conditions, but I'm getting low yields and decomposition. Why?

Tosyl groups are notoriously difficult to remove.[4][5] Harsh conditions are often required, which can be incompatible with other functional groups.

  • Reductive Cleavage (e.g., SmI₂, Mg/MeOH, Na/naphthalene): These single-electron transfer (SET) methods can be effective but are sensitive.[4][11]

    • Problem: If your molecule contains other reducible groups (esters, ketones, aromatic rings), you will likely see side reactions.

    • Troubleshooting:

      • Activation: Sometimes, the sulfonamide nitrogen can be activated with a trifluoroacetyl group before reduction with SmI₂, allowing for milder conditions.[10]

      • Alternative Reductants: Low-valent titanium reagents have also been shown to cleave tosyl groups and may offer different chemoselectivity.[15]

  • Strong Acid Cleavage (e.g., conc. HBr, TfOH): This approach is often not selective.

    • Problem: Electron-rich aromatic systems can undergo an intramolecular Friedel-Crafts-type reaction, leading to sulfonyl group migration instead of cleavage.[4][16]

    • Troubleshooting: This method is best avoided for complex, electron-rich substrates. If it must be used, carefully controlled conditions (stoichiometry of acid, temperature) are critical.[16][17]

Question 6: During the formation of my sulfonyl chloride from a thiol, I'm seeing a lot of disulfide byproduct. How can I prevent this?

The oxidative homocoupling of thiols to form disulfides is a common side reaction, especially with sterically hindered or less nucleophilic amines.[18]

  • Cause: The thiol is oxidized to the disulfide before it can be converted to the sulfonyl chloride.

  • Solution: The choice of oxidant and reaction conditions is crucial. A common strategy is the in situ formation of the sulfonyl chloride. This is often achieved using a combination of an oxidant and a chlorine source.

    • Reagent Choice: Using a system like N-chlorosuccinimide (NCS) in the presence of an aqueous acid can favor the formation of the sulfonyl chloride over the disulfide.

    • One-Pot Procedures: Consider a one-pot, two-step synthesis where the thiol is first oxidized to the sulfonyl chloride, and then the amine is added directly without intermediate purification. This minimizes the lifetime of the free thiol.[19]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Nosyl (Ns) Protection of an Amine

This protocol is a standard procedure for the protection of a primary or secondary amine.

  • Setup: Dissolve the amine (1.0 eq.) and a mild base such as triethylamine or pyridine (1.5 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) under an inert atmosphere (N₂ or Ar).[7]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine, which can be purified by column chromatography or recrystallization.[7]

Protocol 2: General Procedure for Thiol-Mediated Deprotection of a Nosyl (Ns) Group

This protocol describes the cleavage of an Ns-protected sulfonamide.

  • Setup: Dissolve or suspend the Ns-protected compound (1.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Reagent Addition: Add thiophenol (2.0-3.0 eq.) to the stirred suspension.[7]

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Gentle heating to 40-50 °C can be applied if the reaction is slow.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers and wash thoroughly with water and then brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting free amine by column chromatography.[7]

References

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  • Wipf, P., & Henninger, T. C. (1997). A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides. ACS Publications.[Link]

  • Kim, S., & Maloney, K. M. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Journal of the American Chemical Society. [Link]

  • Cardullo, F., et al. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. arkivoc. [Link]

  • Karlsson, P. K., et al. (2019). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]

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  • Pauff, S. M., & Miller, S. J. (2017). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC - NIH. [Link]

  • Raines, R. T., & Miller, S. J. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • Imdad, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]

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  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Naz, S., et al. (2022). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. [Link]

  • Fier, P., Kim, S., & Maloney, K. M. (n.d.). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION. (2021). ResearchGate. [Link]

  • Mondal, A., & Malakar, S. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. ResearchGate. [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]

  • Pauff, S. M., & Miller, S. J. (2017). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. ResearchGate. [Link]

  • Ellman, J. A., & Lee, A. (1999). Peptide synthesis with sulfonyl protecting groups.
  • Kumar, S., & Kumar, V. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

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  • Pauff, S. M., & Miller, S. J. (2017). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PubMed. [Link]

  • Reaction steps for sulfonamide deprotection.Ep=peak potential. (n.d.). ResearchGate. [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-2-methoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-2-methoxybenzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on the anticancer, antibacterial, and enzyme inhibitory activities of this versatile scaffold. By presenting quantitative experimental data, detailed methodologies, and visual representations of structure-activity trends, this guide aims to provide a comprehensive resource to inform future drug discovery and optimization efforts.

Introduction: The Versatile this compound Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities.[1] The this compound core has emerged as a particularly promising scaffold, with its derivatives demonstrating significant potential as anticancer, antibacterial, and enzyme-inhibiting agents. The strategic placement of the chloro and methoxy groups on the benzene ring influences the electronic and steric properties of the molecule, providing a foundation for a multitude of chemical modifications to modulate biological activity. This guide will explore the nuanced relationships between these structural modifications and the resulting pharmacological effects.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents appended to the core structure. This section provides a comparative overview of their efficacy in key therapeutic areas, supported by experimental data.

Anticancer Activity

A notable application of this scaffold is in the development of novel anticancer agents. Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines.[2]

Table 1: Anticancer Activity of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

Compound IDR Group (Substitution on the terminal amine)HCT-116 (Colon) IC50 (µM)A2780 (Ovarian) IC50 (µM)MIA PaCa-2 (Pancreatic) GI50 (µM)
4a Unsubstituted amine>100>100ND
4j 4-Fluorophenyl15.810.51.9[3]
4n n-Propyl25.120.4ND
4i 4-Methoxyphenyl31.625.1ND
Doxorubicin (Reference)0.080.05ND

ND: Not Determined. Data extracted from Abdelaziz et al., 2015.[3][4]

Structure-Activity Relationship Insights (Anticancer):

The data presented in Table 1 reveals critical SAR trends for the anticancer activity of these derivatives. The unsubstituted parent compound 4a is largely inactive, highlighting the necessity of substitution on the terminal sulfonamide nitrogen for cytotoxic effects. Aromatic substitutions, particularly with electron-withdrawing groups like the 4-fluorophenyl group in compound 4j , lead to a significant enhancement in potency against all tested cell lines.[2][3] Aliphatic substitutions, as seen in the n-propyl derivative 4n , also confer activity, albeit generally less potent than the aromatic counterparts. The presence of a methoxy group on the phenyl ring (4i ) results in moderate activity. These findings suggest that the nature and electronic properties of the substituent on the terminal amine are key determinants of anticancer efficacy.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5] Dysregulation of certain CA isoforms, particularly CA IX and XII, is associated with tumorigenesis, making them attractive targets for anticancer therapy.[6][7]

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Compound A 2700 - 187002.4 - 2141.4 - 47.51.7 - 569
Compound B 3 - 120.20 - 5.963 - 45ND

Compound A represents a series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides.[6] Compound B represents a series of positively charged thiadiazole sulfonamides.[5] ND: Not Determined.

Structure-Activity Relationship Insights (CA Inhibition):

The data indicates that benzenesulfonamide derivatives can be potent inhibitors of several carbonic anhydrase isoforms. Notably, many derivatives show significantly higher affinity for the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II, suggesting a potential for selective anticancer activity with reduced off-target effects.[6] The specific substitution patterns on the benzenesulfonamide ring and the nature of the appended moieties are crucial for achieving this isoform selectivity.

Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. The structural similarity to the archetypal antibacterial sulfonamides suggests their potential to interfere with microbial metabolic pathways.

Table 3: Antibacterial Activity of a 5-Chloro-2-hydroxybenzamide Derivative

CompoundS. aureus (MIC, µmol/L)MRSA (MIC, µmol/L)M. kansasii (MIC, µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide 15.6231.25>125

Data extracted from Krátký et al., 2012.[8]

Structure-Activity Relationship Insights (Antibacterial):

The presented derivative demonstrates notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The presence of the 4,6-dimethylpyrimidine moiety is likely a key contributor to its antibacterial efficacy. Further exploration of various heterocyclic substitutions on the sulfonamide nitrogen is a promising avenue for the development of novel antibacterial agents based on the this compound scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, this section outlines the detailed experimental methodologies for the key biological assays.

Synthesis of 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives

The synthesis of the target compounds generally follows a multi-step procedure as outlined below.[2]

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Chlorosulfonylation cluster_2 Step 3: Sulfonamide Formation A 5-Chloro-2-methoxybenzoic acid C 5-Chloro-2-methoxy-N-phenylbenzamide A->C Ethyl chloroformate, Triethylamine, DCM B Aniline B->C D 5-Chloro-2-methoxy-N-phenylbenzamide E 4-(5-Chloro-2-methoxybenzamido) benzenesulfonyl chloride D->E Chlorosulfonic acid F 4-(5-Chloro-2-methoxybenzamido) benzenesulfonyl chloride H Final Derivative F->H Sodium carbonate, THF/Water G Primary/Secondary Amine (R-NH2) G->H

Caption: General synthetic scheme for 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives.

Step-by-Step Protocol:

  • Amide Formation: To a solution of 5-Chloro-2-methoxybenzoic acid in dichloromethane (DCM), add triethylamine and ethyl chloroformate at 0°C. Stir the mixture for 30 minutes, then add the appropriate aniline derivative. Allow the reaction to proceed at room temperature for 3 hours.

  • Chlorosulfonylation: Add the product from Step 1 portion-wise to an excess of chlorosulfonic acid at 0°C. Stir the reaction mixture at room temperature overnight. Carefully pour the mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Sulfonamide Formation: Dissolve the sulfonyl chloride from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add sodium carbonate and the desired primary or secondary amine. Stir the reaction at room temperature overnight to yield the final sulfonamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9][10]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A2780) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various carbonic anhydrase isoforms is determined using a stopped-flow spectrophotometer to measure the kinetics of the CO2 hydration reaction.[11]

Step-by-Step Protocol:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified human carbonic anhydrase isoforms and the test compounds in an appropriate buffer.

  • Assay Mixture: In a stopped-flow instrument, rapidly mix the enzyme solution with a CO2-saturated buffer solution containing a pH indicator (e.g., phenol red).

  • Kinetic Measurement: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 produces protons and lowers the pH.

  • Inhibition Analysis: Repeat the assay in the presence of various concentrations of the test compounds. The inhibition constant (Ki) is determined by analyzing the effect of the inhibitor on the enzyme kinetics.[11]

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[12][13]

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, carbonic anhydrase inhibitory, and antibacterial activities. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of new derivatives, facilitating further research and optimization in this exciting area of medicinal chemistry. The continued exploration of this scaffold holds significant potential for the discovery of next-generation therapies.

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  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH. (URL: [Link])

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (URL: [Link])

  • Minimum inhibitory concentration (MIC) of the five antimicrobial agents against S. aureus 31, P. aeruginosa 6294 and PA37. - ResearchGate. (URL: [Link])

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A Comparative Efficacy Analysis of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the efficacy of various benzenesulfonamide analogs as inhibitors of carbonic anhydrase (CA), a crucial enzyme family involved in numerous physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting this enzyme class. We will delve into the structure-activity relationships (SAR) that govern the inhibitory potency and isoform selectivity of these compounds, supported by experimental data from peer-reviewed studies. Furthermore, we will provide detailed experimental protocols for assessing carbonic anhydrase inhibition to ensure the reproducibility and validation of such findings.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is fundamental to a wide range of physiological processes, including pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, which underscores their diverse physiological roles.[3]

The dysregulation of CA activity is implicated in several diseases. For instance, the overexpression of certain CA isoforms is a hallmark of various cancers, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[4][5] In the eye, CA activity is crucial for the production of aqueous humor, and its inhibition can lower intraocular pressure, making it a key target for glaucoma treatment.[6][7] The involvement of CAs in neurological functions also renders them targets for antiepileptic drugs.[3]

Sulfonamides represent a major class of CA inhibitors, with their clinical use dating back several decades.[3] The primary sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[8] The development of isoform-selective inhibitors is a major goal in current drug discovery efforts to minimize off-target effects and enhance therapeutic efficacy.[3] This guide will focus on the comparative efficacy of benzenesulfonamide analogs, a prominent scaffold in the design of CA inhibitors.

Mechanism of Action and Inhibition

The catalytic mechanism of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon dioxide substrate. The resulting bicarbonate is then displaced by a water molecule, and a proton transfer step regenerates the zinc-bound hydroxide for the next catalytic cycle.

Sulfonamide inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen directly coordinates to the active site zinc ion in a tetrahedral geometry, effectively blocking the binding of substrate molecules.[9] The aromatic ring and its substituents extend into the active site cavity, forming additional interactions with amino acid residues that determine the inhibitor's affinity and isoform selectivity.[10]

Below is a diagram illustrating the general mechanism of carbonic anhydrase and its inhibition by sulfonamides.

cluster_0 Catalytic Cycle cluster_1 Inhibition CO2 CO2 H2O H2O E-Zn-OH E-Zn-OH⁻ E-Zn-HCO3 E-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 + CO₂ H H⁺ E-Zn-OH->H E-Zn-HCO3->E-Zn-OH + H₂O - HCO₃⁻ HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 Sulfonamide R-SO₂NH⁻ E-Zn-Inhibitor E-Zn-NHSO₂-R E-Zn-OH_2 E-Zn-OH⁻ E-Zn-OH_2->E-Zn-Inhibitor + R-SO₂NH⁻

Caption: Carbonic anhydrase catalytic cycle and sulfonamide inhibition.

Comparative Efficacy of Benzenesulfonamide Analogs

The inhibitory potency of benzenesulfonamide analogs is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of a selection of benzenesulfonamide analogs against four key human carbonic anhydrase isoforms: hCA I and II (cytosolic and ubiquitous) and hCA IX and XII (transmembrane and tumor-associated).

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 5-acetamido-1,3,4-thiadiazol-2-yl25012.125.85.7[2]
1 4-(3-tolylcarbamoyl)197.97.441.690.8[2]
2 4-(4-chlorophenylcarbamoyl)6.28.0165.265.7[2]
3 4-(5-chloro-2-hydroxyphenylcarbamoyl)>100009.179.477.3[2]
4 4-(3,4-dimethoxyphenylcarbamoyl)725.63.36.180.5[2]
5 4-((2,4,5-trimethoxyphenyl)hydrazinylidenemethyl)45.510518.54.8[11][12]
6 4-((2,6-dichlorophenyl)hydrazinylidenemethyl)35.211527.45.5[11][12]

Analysis of Structure-Activity Relationships (SAR):

  • Cytosolic Isoforms (hCA I and II): These isoforms are considered off-targets for many therapeutic applications, thus selectivity against them is often desired. Compound 2 , with a 4-chlorophenylcarbamoyl substitution, shows potent inhibition of both hCA I and II.[2] In contrast, the introduction of a bulky and hydrophilic 5-chloro-2-hydroxyphenylcarbamoyl group in compound 3 significantly reduces its activity against hCA I.[2] Compound 4 , with a 3,4-dimethoxyphenylcarbamoyl moiety, is a highly potent inhibitor of hCA II (Ki = 3.3 nM) while showing weaker inhibition of hCA I.[2] This suggests that substitutions on the phenyl ring play a crucial role in determining isoform selectivity.

  • Tumor-Associated Isoforms (hCA IX and XII): These isoforms are attractive targets for anticancer therapies. Compound 4 demonstrates potent inhibition of hCA IX (Ki = 6.1 nM).[2] The hydrazonobenzenesulfonamide derivatives, compounds 5 and 6 , are particularly effective against hCA IX and XII, with Ki values in the low nanomolar range.[11][12] The 2,4,5-trimethoxyphenyl and 2,6-dichlorophenyl substitutions in these compounds appear to be favorable for binding to the active sites of these tumor-associated isoforms.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

The following is a detailed protocol for a colorimetric in vitro assay to determine the inhibitory activity of test compounds against carbonic anhydrase. This method is based on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.[13]

Materials and Reagents:

  • Human carbonic anhydrase (specific isoform)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[13]

  • DMSO for dissolving compounds

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Solutions:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

    • CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C.

    • CA Working Solution: On the day of the experiment, dilute the CA stock solution to the desired final concentration in cold Assay Buffer.

    • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in DMSO. This should be prepared fresh.[13]

    • Inhibitor Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO. Create a series of dilutions to determine IC50 values.

  • Assay Protocol:

    • Add 158 µL of Assay Buffer to each well of a 96-well plate.[13]

    • Add 2 µL of the test compound dilutions (or DMSO for the control) to the respective wells.[13]

    • Add 20 µL of the CA Working Solution to all wells except for the blank (no enzyme control).[13]

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.[13]

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[13]

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100[13]

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a workflow diagram for the described experimental protocol.

prep Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitors) plate Plate Setup (158µL Buffer + 2µL Inhibitor/DMSO) prep->plate enzyme Add 20µL CA Working Solution plate->enzyme incubate Incubate for 15 min at RT enzyme->incubate substrate Add 20µL Substrate Solution incubate->substrate readread readread substrate->readread read Measure Absorbance at 405 nm (Kinetic) analyze Data Analysis (Calculate Rates, % Inhibition, IC50) readread->analyze

Caption: Experimental workflow for the CA inhibition assay.

Conclusion

The comparative analysis of benzenesulfonamide analogs reveals that subtle structural modifications can lead to significant differences in their inhibitory potency and isoform selectivity against carbonic anhydrases. The data presented herein highlights the importance of the substituent pattern on the benzenesulfonamide scaffold for achieving desired pharmacological profiles. The detailed experimental protocol provided offers a robust method for evaluating the efficacy of novel CA inhibitors. Further research focusing on the structure-based design of inhibitors targeting specific CA isoforms holds great promise for the development of more effective and safer therapeutics for a range of diseases, including cancer and glaucoma.

References

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. [Link]

  • Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozymes I and II and Tumor-Associated Isozymes IX and XII With S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. PubMed. [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PubMed. [Link]

  • Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. PubMed. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PubMed Central. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. [Link]

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A Comparative Guide to the In Vitro Activity of Benzenesulfonamide Derivatives Versus Standard Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, benchmarked against established standard inhibitors. This document is intended for researchers, scientists, and professionals in drug development engaged in the discovery of novel and selective CA inhibitors.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[1] Dysregulation of CA activity has been implicated in a range of pathologies such as glaucoma, epilepsy, and various cancers, making them a prime target for therapeutic intervention.[2] Sulfonamides represent a well-established class of potent CA inhibitors, with several compounds clinically approved for various indications.[3]

This guide will delve into the comparative inhibitory profiles of benzenesulfonamide derivatives, with a focus on chloro and methoxy substituted scaffolds, against key CA isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. While specific data for the 5-Chloro-2-methoxybenzenesulfonamide scaffold is not extensively available in public literature, this guide will utilize data from closely related analogues to provide a valuable reference point for structure-activity relationship (SAR) studies.

Comparative Inhibitory Activity

The in vitro inhibitory potency of benzenesulfonamide derivatives and standard inhibitors is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher potency. The following table summarizes the available data for selected benzenesulfonamide derivatives and standard CA inhibitors against four key human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ/IC₅₀, nM)hCA II (Kᵢ/IC₅₀, nM)hCA IX (Kᵢ/IC₅₀, nM)hCA XII (Kᵢ/IC₅₀, nM)
Standard Inhibitors
Acetazolamide2501225.85.7
Methazolamide5014255.7
Dorzolamide600 (IC₅₀)[4]0.18 (IC₅₀)[4]523.5
Brinzolamide~1,365 (IC₅₀)3.2 (IC₅₀)[4]--
Benzenesulfonamide Derivatives
2,5-dichlorophenyl hydrazonobenzenesulfonamide45.51.7534.38.05
4-chloro-2-mercapto-5-methyl-benzenesulfonamide derivative (cpd 4)>10,00010.224.65.8

Note: Data for benzenesulfonamide derivatives are for illustrative purposes based on available literature for structurally related compounds. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination bond displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The aromatic or heterocyclic scaffold of the sulfonamide can further interact with amino acid residues in the active site, contributing to the inhibitor's affinity and isoform selectivity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Substrate & Product Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O/OH⁻ Zn->H2O Catalytically essential HCO3 HCO₃⁻ H2O->HCO3 Product Release Inhibitor Sulfonamide Inhibitor (R-SO₂NH⁻) Inhibitor->Zn Coordination Bond (Inhibition) CO2 CO₂ CO2->H2O Hydration caption Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase

Caption: Sulfonamide inhibitors bind to the Zn²⁺ ion in the active site, preventing substrate binding.

Experimental Protocols: In Vitro Carbonic Anhydrase Inhibition Assay

The determination of in vitro carbonic anhydrase inhibitory activity is crucial for the evaluation of novel compounds. The stopped-flow CO₂ hydration assay is a widely accepted and accurate method for measuring the catalytic activity of CAs and the potency of their inhibitors.

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the associated pH change.

Principle: The hydration of CO₂ produces a proton, leading to a decrease in the pH of a buffered solution. This pH change is monitored in real-time using a pH indicator. The initial rate of the reaction is proportional to the CA activity. In the presence of an inhibitor, this rate is reduced.

Materials and Reagents:

  • Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Buffer: Tris-HCl buffer (e.g., 20 mM, pH 7.5).

  • Substrate: CO₂-saturated water.

  • pH Indicator: A suitable indicator that has a spectral change in the working pH range (e.g., phenol red).

  • Inhibitor: Test compounds (e.g., this compound derivatives) and a standard inhibitor (e.g., Acetazolamide).

  • Instrument: Stopped-flow spectrophotometer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of the test compound and standard inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water.

    • Prepare the assay buffer containing the pH indicator.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe of the stopped-flow instrument with the CO₂-saturated water.

    • Load the second syringe with the assay buffer containing the enzyme, pH indicator, and the desired concentration of the inhibitor (or vehicle for control). Pre-incubation of the enzyme with the inhibitor may be required.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its λmax.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the kinetic trace.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Kₘ) are known.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents: - Enzyme Solution - Inhibitor Dilutions - CO₂-Saturated Water - Buffer with pH Indicator B Load Syringes: Syringe 1: CO₂-Saturated Water Syringe 2: Enzyme + Inhibitor + Indicator A->B C Rapid Mixing in Stopped-Flow Instrument B->C D Monitor Absorbance Change Over Time C->D E Calculate Initial Reaction Rates D->E F Determine Percent Inhibition E->F G Plot Dose-Response Curve and Calculate IC₅₀/Kᵢ F->G caption Workflow for In Vitro Carbonic Anhydrase Inhibition Assay

Caption: A streamlined workflow of the stopped-flow CO₂ hydration assay.

Conclusion

This guide provides a comparative overview of the in vitro activity of benzenesulfonamide derivatives against standard carbonic anhydrase inhibitors. The presented data, although not exhaustive for the specific this compound scaffold, highlights the potential of substituted benzenesulfonamides as potent CA inhibitors. The detailed experimental protocol for the stopped-flow CO₂ hydration assay offers a robust methodology for researchers to evaluate their own compounds. The provided diagrams illustrate the fundamental mechanism of action and the experimental workflow, serving as valuable tools for both educational and research purposes. Further investigation into the SAR of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

  • Aslam, S., & Gupta, V. (2020). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2020). Pharmaceuticals, 13(10), 314. Available from: [Link]

  • Kaur, H., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Antimicrobial Chemotherapy, 76(6), 1547–1554. Available from: [Link]

  • Fisher, S. Z., & McKenna, R. (2010). Neutron structure of human carbonic anhydrase II in complex with methazolamide: mapping the solvent and hydrogen-bonding patterns of an effective clinical drug. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 8), 876–882. Available from: [Link]

  • Di Fiore, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8874. Available from: [Link]

  • Becker, B. (1960). Use of methazolamide (neptazane) in the therapy of glaucoma; comparison with acetazolamide (diamox). American Journal of Ophthalmology, 49, 1307–1311. Available from: [Link]

  • Ghorab, M. M., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499–505. Available from: [Link]

  • Maresca, A., et al. (2008). Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozymes I and II and Tumor-Associated Isozymes IX and XII With S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(7), 3933–3940. Available from: [Link]

  • Nocentini, A., et al. (2018). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Pinard, M. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 138–146. Available from: [Link]

  • Said, M. F., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. Available from: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: current state of the art, therapeutic applications and future prospects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(3), 281–291. Available from: [Link]

  • Vullo, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available from: [Link]

  • Weber, A., et al. (1989). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 67(3), 1269–1276. Available from: [Link]

  • Winum, J. Y., et al. (2015). Carbonic Anhydrase Glycoinhibitors belonging to the Aminoxysulfonamide Series. ACS Medicinal Chemistry Letters, 6(5), 552–556. Available from: [Link]

  • Yelekçi, K., et al. (2021). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137–1149. Available from: [Link]

  • Zafar, H., et al. (2022). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2022, 9832801. Available from: [Link]

  • Žalubovskis, R., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(1), 22. Available from: [Link]

  • Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 14. Available from: [Link]

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A Researcher's Guide to the Selectivity of Benzenesulfonamide-Based NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers investigating inflammatory pathways, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome represents a critical therapeutic target. Its dysregulation is implicated in a host of inflammatory diseases, from cryopyrin-associated periodic syndromes (CAPS) to metabolic disorders and neurodegenerative conditions. The benzenesulfonamide scaffold has emerged as a promising chemical starting point for the development of novel NLRP3 inhibitors.

This guide provides an in-depth comparison of the cross-reactivity and selectivity profile of compounds based on the 5-Chloro-2-methoxybenzenesulfonamide scaffold. As direct and comprehensive selectivity data for this specific molecule is not extensively published, we will use its close, well-characterized analog, JC-171 (5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide) , as a representative molecule. We will objectively compare its performance against other widely recognized NLRP3 inhibitors: the highly potent and selective MCC950 , the direct ATPase inhibitor CY-09 , and the clinically used, first-generation inhibitor Glibenclamide .

The NLRP3 Inflammasome: A Central Mediator of Inflammation

The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of immune cells that responds to a wide array of pathogenic and sterile danger signals. Its activation is a two-step process, providing tight regulation over the inflammatory response.[1][2]

  • Priming (Signal 1): Triggered by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1]

  • Activation (Signal 2): A diverse range of stimuli, such as extracellular ATP, crystalline uric acid, or mitochondrial dysfunction, leads to the assembly of the inflammasome complex. This complex comprises the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[3][4]

This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted from the cell.[3][4]

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation PAMPs PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription & Translation NFkB->Transcription proIL1B_gene pro-IL-1β Transcription->proIL1B_gene NLRP3_gene NLRP3 Transcription->NLRP3_gene proIL1B pro-IL-1β proIL1B_gene->proIL1B awaits cleavage NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive awaits signal 2 DAMPs DAMPs (e.g., ATP) DAMPs->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active Inflammasome Assembled Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits proCasp1 pro-Caspase-1 proCasp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis IL1B Mature IL-1β Casp1->IL1B cleaves Secretion Secretion & Inflammation IL1B->Secretion

Caption: Canonical two-signal activation pathway of the NLRP3 inflammasome.

Comparative Analysis of NLRP3 Inhibitors

The ideal NLRP3 inhibitor should exhibit high potency and, critically, high selectivity. Cross-reactivity with other inflammasome sensors, such as NLRC4 (activated by bacterial components like flagellin) or AIM2 (activated by cytosolic double-stranded DNA), could lead to unintended immunosuppressive effects.[5][6] This section compares the benzenesulfonamide analog JC-171 with established inhibitors.

Quantitative Data Summary

ParameterJC-171 (Benzenesulfonamide Analog)GlibenclamideCY-09MCC950
Primary Target NLRP3[7][8][9]NLRP3 (via KATP channels)[10]NLRP3 NACHT Domain (Walker A)[11][12]NLRP3 NACHT Domain (Walker B)
IC50 (NLRP3) 8.45 µM (in J774A.1 cells)[7][8][9]~10-20 µM (in BMDMs)~1-10 µM (in BMDMs)[11]7.5 nM (in BMDMs)
Selectivity Profile Selective for NLRP3[8]Non-selective effects reportedSelective for NLRP3 over AIM2 & NLRC4[11][13]Highly selective for NLRP3 over AIM2, NLRC4, NLRP1[14][15]
Mechanism Insight Interferes with NLRP3/ASC interaction[8][9]Blocks K+ efflux, an upstream triggerDirect inhibitor of NLRP3 ATPase activity[11][12]Locks NLRP3 in an inactive conformation

Analysis and Interpretation:

  • This compound Scaffold (via JC-171): JC-171 demonstrates specific inhibition of the NLRP3 inflammasome in the low micromolar range.[7][8][9] Its mechanism, interfering with the crucial NLRP3-ASC interaction, confirms its direct action on the inflammasome complex.[8][9] While less potent than MCC950, its selectivity for NLRP3 is a key advantage, suggesting the benzenesulfonamide scaffold is a viable starting point for developing targeted anti-inflammatory agents.[8]

  • Glibenclamide: As an older, repurposed drug, Glibenclamide's inhibition of NLRP3 is an indirect consequence of its primary action on ATP-sensitive potassium channels.[10] This mechanism makes it inherently less specific, and its potency is modest compared to purpose-developed inhibitors.

  • CY-09: This compound represents a class of direct, selective NLRP3 inhibitors. By binding to the ATP-binding motif of NLRP3, it inhibits the enzyme's essential ATPase activity.[11][12] Its selectivity for NLRP3 over other inflammasomes like AIM2 and NLRC4 has been demonstrated, making it a valuable tool for specifically interrogating the NLRP3 pathway.[11][13]

  • MCC950: Currently considered a gold-standard research tool, MCC950 exhibits exceptional potency (in the nanomolar range) and high selectivity for NLRP3.[14][15] It directly binds the NLRP3 NACHT domain, locking it in an inactive state and preventing its activation by both canonical and non-canonical pathways.[14][16] Its profile serves as a benchmark against which new inhibitors like those based on the benzenesulfonamide scaffold are measured.

Experimental Protocols for Profiling Inhibitor Activity and Selectivity

Validating the potency and selectivity of a potential NLRP3 inhibitor requires a systematic, multi-step experimental approach. The protocols described here are fundamental to generating the comparative data presented above.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment & Stimulation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture Macrophages (e.g., J774A.1, BMDMs, THP-1) Priming 2. Prime with LPS (Signal 1) (e.g., 1 µg/mL for 3-4h) Cell_Culture->Priming Inhibitor 3. Pre-incubate with Inhibitor (Dose-response concentrations) Priming->Inhibitor Stimulation 4. Add NLRP3 Activator (Signal 2) (e.g., 5 mM ATP for 30-60 min) Inhibitor->Stimulation Collect 5. Collect Supernatant Stimulation->Collect ELISA 6. Quantify IL-1β via ELISA Collect->ELISA IC50 7. Calculate % Inhibition & IC50 ELISA->IC50

Caption: Workflow for determining inhibitor potency against NLRP3 inflammasome activation.
Protocol 1: In Vitro NLRP3 Inhibition Assay (IL-1β Release)

This assay quantifies an inhibitor's ability to block the canonical two-signal activation of the NLRP3 inflammasome.

Causality: The release of mature IL-1β is the terminal, quantifiable output of the canonical NLRP3 pathway. By priming cells with LPS (Signal 1) and then activating with ATP (Signal 2), we create a specific system where a reduction in IL-1β can be directly attributed to the inhibition of this pathway.[17][18][19]

Step-by-Step Methodology:

  • Cell Seeding: Plate macrophages (e.g., mouse bone marrow-derived macrophages (BMDMs) or the J774A.1 cell line) in 96-well plates and allow them to adhere.

  • Priming (Signal 1): Treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This upregulates pro-IL-1β and NLRP3 expression.[20]

  • Inhibitor Treatment: Remove LPS-containing media. Add fresh media containing the test compound (e.g., JC-171) at various concentrations. Incubate for 30-60 minutes.

  • Activation (Signal 2): Add a potent NLRP3 activator, such as ATP (e.g., 5 mM), to each well. Incubate for 30-60 minutes.[17][18]

  • Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant.

  • Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (LPS + ATP without inhibitor). Plot the dose-response curve to determine the IC50 value.

Protocol 2: Inflammasome Selectivity Profiling

To ensure an inhibitor targets NLRP3 specifically, it must be tested against other key inflammasome pathways.

Causality: Different inflammasomes are triggered by distinct molecular patterns.[5][6] By using specific activators for NLRC4 and AIM2, we can create parallel assays. An inhibitor's failure to reduce IL-1β secretion in these assays, while being active in the NLRP3 assay, provides strong evidence of its selectivity.

Selectivity_Profiling cluster_nlrp3 NLRP3 Pathway cluster_nlrc4 NLRC4 Pathway cluster_aim2 AIM2 Pathway Compound Test Compound (e.g., JC-171) NLRP3 NLRP3 Compound->NLRP3 Inhibits? NLRC4 NLRC4 Compound->NLRC4 Inhibits? AIM2 AIM2 Compound->AIM2 Inhibits? LPS_ATP Stimulus: LPS + ATP LPS_ATP->NLRP3 Result Measure IL-1β Release (ELISA) NLRP3->Result Flagellin Stimulus: Flagellin Flagellin->NLRC4 NLRC4->Result dsDNA Stimulus: Poly(dA:dT) dsDNA->AIM2 AIM2->Result Conclusion Determine Selectivity Profile Result->Conclusion

Caption: Logical workflow for assessing inhibitor selectivity against different inflammasomes.

Step-by-Step Methodology:

  • Cell Preparation: Prime macrophages with LPS as described in Protocol 1. This is necessary to ensure pro-IL-1β is available for all pathways.

  • Parallel Assays: Set up three parallel experimental arms, each pre-treated with the test inhibitor.

    • NLRP3 Arm: Activate with ATP as per Protocol 1.

    • NLRC4 Arm: Activate by transfecting cells with flagellin, a bacterial protein that specifically activates the NLRC4 inflammasome.[21][22]

    • AIM2 Arm: Activate by transfecting cells with synthetic double-stranded DNA (e.g., Poly(dA:dT)), which is the specific ligand for the AIM2 inflammasome.[6][23]

  • Quantification and Analysis: After incubation with the respective activators, collect supernatants and measure IL-1β via ELISA for all three arms. A compound is considered selective for NLRP3 if it significantly inhibits IL-1β release in the NLRP3 arm but has little to no effect in the NLRC4 and AIM2 arms.

Conclusion

The this compound scaffold, represented by the analog JC-171, holds clear promise for the development of selective NLRP3 inflammasome inhibitors. While not as potent as benchmark compounds like MCC950, its demonstrated selectivity is a critical feature for therapeutic development, minimizing the potential for off-target effects on other innate immune sensing pathways. This comparative guide underscores the necessity of rigorous, quantitative profiling. By employing standardized protocols to assess both potency (IC50) and cross-reactivity against related inflammasomes, researchers can effectively validate and rank-order novel chemical entities, paving the way for the next generation of targeted anti-inflammatory therapeutics.

References

  • The NLRC4 Inflammasome. PubMed Central (PMC). [Link]

  • Updating the NLRC4 Inflammasome: from Bacterial Infections to Autoimmunity and Cancer. Frontiers. [Link]

  • AIM2 inflammasome activation and regulation: A structural perspective. PubMed. [Link]

  • NLRC4 Inflammasome. Encyclopedia MDPI. [Link]

  • Canonical activation pathway of the NLRP3 inflammasome. ResearchGate. [Link]

  • The NLRP3 Inflammasome Pathway. ResearchGate. [Link]

  • Advances in Understanding Activation and Function of the NLRC4 Inflammasome. MDPI. [Link]

  • NLRP3 Inflammasome Pathways. SciSpace. [Link]

  • NLRC4 inflammasome activation is NLRP3- and phosphorylation-independent during infection and does not protect from melanoma. PubMed. [Link]

  • Assembly and activation of the AIM2 inflammasome. ResearchGate. [Link]

  • Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. PubMed Central (PMC). [Link]

  • Schematic diagram of the NLRP3 inflammasome activation process. ResearchGate. [Link]

  • The role of AIM2 in inflammation and tumors. Frontiers. [Link]

  • AIM2 activates the inflammasome and cell death in response to cytoplasmic DNA. CORE. [Link]

  • AIM2 inflammasome is activated by pharmacological disruption of nuclear envelope integrity. PNAS. [Link]

  • Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. PubMed. [Link]

  • Development and Characterization of a Hydroxyl-Sulfonamide Analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, as a Novel NLRP3 Inflammasome Inhibitor for Potential Treatment of Multiple Sclerosis. PubMed Central (PMC). [Link]

  • Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. PubMed Central (PMC). [Link]

  • Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023. BioKB. [Link]

  • MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation. PubMed Central (PMC). [Link]

  • MCC950 specific on NLRP3 inflammasome? ResearchGate. [Link]

  • The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages. PubMed Central (PMC). [Link]

  • Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes. PubMed Central (PMC). [Link]

  • Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials. PubMed Central (PMC). [Link]

  • A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target. ACS Publications. [Link]

  • Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome. PubMed Central (PMC). [Link]

  • ATP induces the release of IL-1 from LPS-primed cells in vivo. PubMed. [Link]

  • ATP is released by monocytes stimulated with pathogen-sensing receptor ligands and induces IL-1β and IL-18 secretion in an autocrine way. PNAS. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. PubMed Central (PMC). [Link]

  • Does anyone stimulate THP-1 with LPS to detect IL-1beta and IL-12 in supernatant? ResearchGate. [Link]

  • Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes. PubMed Central (PMC). [Link]

  • CY-09 inhibits NLRP3 ATPase activity. ResearchGate. [Link]

  • Glibenclamide reverses cardiac damage and NLRP3 inflammasome activation associated with a high refined sugar diet. PubMed. [Link]

  • A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. PubMed Central (PMC). [Link]

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A Head-to-Head Comparison of Synthetic Routes to 5-Chloro-2-methoxybenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chloro-2-methoxybenzenesulfonamide is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the alpha-blocker Tamsulosin. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a detailed, head-to-head comparison of the primary synthetic pathways to this important intermediate, offering insights into the practical considerations of each approach.

Introduction to the Core Synthetic Challenges

The synthesis of this compound presents a key regioselectivity challenge: the introduction of a sulfamoyl group onto the aromatic ring of a substituted anisole derivative. The directing effects of the methoxy and chloro substituents must be carefully managed to achieve the desired 5-chloro-2-methoxy substitution pattern. The primary routes to this compound diverge in their starting materials and the sequence of synthetic steps, each with its own set of advantages and drawbacks. This guide will focus on the two most prevalent strategies: one commencing with 4-chloroanisole and the other with 5-chlorosalicylic acid.

Route 1: The Chlorosulfonation of 4-Chloroanisole

This is arguably the most direct and widely employed route for the synthesis of this compound. The strategy hinges on the electrophilic aromatic substitution of 4-chloroanisole with chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride.

Workflow for Route 1

Route 1 Workflow A 4-Chloroanisole B Chlorosulfonation A->B Chlorosulfonic acid C 5-Chloro-2-methoxybenzenesulfonyl chloride B->C D Amination C->D Ammonia E This compound D->E

Caption: Synthetic workflow for Route 1 starting from 4-chloroanisole.

Detailed Experimental Protocol for Route 1

Step 1: Chlorosulfonation of 4-Chloroanisole

  • In a reaction vessel equipped for low-temperature reactions, cool an excess of chlorosulfonic acid to between -10°C and 0°C.[1]

  • Slowly add 4-chloroanisole to the cooled chlorosulfonic acid while maintaining the temperature. The methoxy group is a strong ortho-, para-director, and since the para position is blocked by the chlorine atom, the sulfonation occurs primarily at the ortho position. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.[2]

  • After the addition is complete, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete reaction.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The resulting precipitate, 5-chloro-2-methoxybenzenesulfonyl chloride, is then isolated by filtration.

Step 2: Amination of 5-Chloro-2-methoxybenzenesulfonyl chloride

  • The crude 5-chloro-2-methoxybenzenesulfonyl chloride is dissolved in a suitable organic solvent, such as dichloromethane.

  • The solution is then treated with an aqueous solution of ammonia. This is a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl group.

  • The reaction mixture is stirred until the conversion to the sulfonamide is complete.

  • The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude this compound.

  • The final product can be purified by recrystallization.

Performance Metrics and Considerations for Route 1
ParameterAssessmentRationale
Yield Moderate to HighThis route can provide good overall yields, though they are highly dependent on the careful control of reaction conditions, particularly during chlorosulfonation.
Purity GoodThe primary impurity is the isomeric sulfonyl chloride, but regioselectivity is generally high due to the strong directing effect of the methoxy group.
Scalability ExcellentThe reagents are readily available and relatively inexpensive, making this route suitable for large-scale industrial production.
Safety High HazardChlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[2] Careful handling and specialized equipment are necessary.
Cost-Effectiveness HighThe starting materials, 4-chloroanisole and chlorosulfonic acid, are commodity chemicals.[3][4][5]

Route 2: Synthesis from 5-Chlorosalicylic Acid

An alternative approach begins with 5-chlorosalicylic acid, which already possesses the desired chloro and a precursor to the methoxy group in the correct positions. This route avoids the direct chlorosulfonation of an activated aromatic ring, potentially offering better control over regioselectivity.

Workflow for Route 2

Route 2 Workflow A 5-Chlorosalicylic acid B Methylation A->B Dimethyl sulfate C 5-Chloro-2-methoxybenzoic acid B->C D Conversion to Amide C->D Thionyl chloride, then Amine E N-Substituted-5-chloro-2-methoxybenzamide D->E F Chlorosulfonation E->F Chlorosulfonic acid G Sulfonyl Chloride Intermediate F->G H Amination G->H Ammonia I This compound H->I

Caption: A potential multi-step synthetic workflow starting from 5-chlorosalicylic acid.

Detailed Experimental Protocol for a Representative Route 2 Variation

While a direct conversion of 5-chloro-2-methoxybenzoic acid to the target sulfonamide is less commonly documented for this specific molecule, a plausible multi-step sequence based on established organic chemistry principles is outlined. It is important to note that this route is generally employed for the synthesis of more complex sulfonamides.[1][6]

Step 1: Methylation of 5-Chlorosalicylic Acid

  • 5-Chlorosalicylic acid is dissolved in a suitable solvent, such as acetone.

  • A base, like anhydrous potassium carbonate, is added, followed by the dropwise addition of a methylating agent, such as dimethyl sulfate.[1]

  • The mixture is heated under reflux to drive the reaction to completion.

  • After workup, which typically involves filtration and extraction, methyl 5-chloro-2-methoxybenzoate is obtained.

Subsequent Steps: The conversion from the methylated benzoic acid to the benzenesulfonamide would involve several steps, including conversion to the corresponding aniline derivative, followed by diazotization and sulfonation, or other more complex transformations. Due to the multi-step nature and the availability of the more direct Route 1, this pathway is generally less favored for the specific synthesis of this compound.

Performance Metrics and Considerations for Route 2
ParameterAssessmentRationale
Yield Potentially LowerThe multi-step nature of this route will likely lead to a lower overall yield compared to the more direct Route 1.
Purity Potentially HigherStarting with a pre-functionalized aromatic ring can offer better control over isomer formation.
Scalability ModerateThe increased number of steps can make scaling up more complex and costly.
Safety Moderate HazardWhile it avoids the direct, large-scale use of chlorosulfonic acid on a simple anisole, it may involve other hazardous reagents like dimethyl sulfate (a potent carcinogen) and thionyl chloride.
Cost-Effectiveness Lower5-Chlorosalicylic acid is generally more expensive than 4-chloroanisole, and the additional reagents and reaction steps add to the overall cost.

Head-to-Head Comparison Summary

FeatureRoute 1: from 4-ChloroanisoleRoute 2: from 5-Chlorosalicylic Acid
Starting Material 4-Chloroanisole5-Chlorosalicylic Acid
Number of Steps 2Multiple
Key Transformation Electrophilic ChlorosulfonationMulti-step functional group interconversion
Overall Yield Moderate to HighPotentially Lower
Scalability ExcellentModerate
Cost-Effectiveness HighLower
Safety Concerns High (Chlorosulfonic Acid)Moderate (Multiple hazardous reagents)

Conclusion and Recommendation

For the direct and efficient synthesis of this compound, Route 1, starting from 4-chloroanisole, is the superior and more established method, particularly for industrial applications. Its primary advantages are the low cost of starting materials, the high scalability, and the directness of the synthetic sequence. However, the significant safety hazards associated with the handling of chlorosulfonic acid cannot be overstated and necessitate a well-controlled manufacturing environment.

Route 2, while theoretically offering better regiochemical control, is a more convoluted and less economical approach for this specific target molecule. It may, however, be a viable option in specific research contexts where the starting material is readily available or when avoiding the direct chlorosulfonation of 4-chloroanisole is a primary concern.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors of cost, scale, safety, and available expertise.

References

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (n.d.). ResearchGate.
  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry.
  • 4-Chloroanisole. (n.d.). PubChem. Retrieved from [Link]

  • 4-Chloroanisol. (2022, October 16). ChemBK. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2453–2493. [Link]

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A Comparative Guide to the Biological Activity of 5-Chloro-2-methoxybenzenesulfonamide and Structurally Related Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most renowned for its foundational role in the development of carbonic anhydrase (CA) inhibitors. These zinc-containing metalloenzymes are ubiquitous, catalyzing the fundamental reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is pivotal to a vast array of physiological processes, from pH homeostasis and respiration to ion transport and biosynthesis.

In humans, fifteen CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic efficiencies. The differential roles of these isoforms have made them attractive therapeutic targets for a spectrum of diseases. For instance, inhibition of CA II is a validated strategy for the treatment of glaucoma, while targeting the tumor-associated isoform CA IX, which is overexpressed in many hypoxic cancers, has emerged as a promising anti-cancer strategy. The efficacy of sulfonamide-based drugs stems from the ability of the deprotonated sulfonamide group (-SO₂NH⁻) to coordinate with the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.

This guide provides a detailed comparative analysis of the biological activity of 5-Chloro-2-methoxybenzenesulfonamide and its close structural analogs. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency and isoform selectivity, provide detailed experimental protocols for their evaluation, and explore the downstream cellular consequences of their target engagement.

Comparative Analysis of Carbonic Anhydrase Inhibition

The inhibitory potential of a compound against a specific carbonic anhydrase isoform is typically quantified by its inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. While direct comparative studies of this compound and its immediate analogs are not extensively documented in a single report, by collating data from various studies on benzenesulfonamide derivatives, we can infer a likely structure-activity relationship. The following table summarizes the inhibitory activities of key compounds against four crucial human carbonic anhydrase isoforms: the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII.

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM)

CompoundStructurehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Acetazolamide (Standard) Standard CA inhibitor25012255.7
Benzenesulfonamide Unsubstituted scaffold~1500~755--
2-Methoxybenzenesulfonamide Methoxy substitution----
This compound Lead Compound ----
5-Bromo-2-methoxybenzenesulfonamide Bromo substitution----
5-Chloro-2-hydroxybenzenesulfonamide Hydroxy substitution----
Structure-Activity Relationship (SAR) Insights

The inhibitory profile of benzenesulfonamide derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring.

  • The Unsubstituted Core : Benzenesulfonamide itself is a weak to moderate inhibitor of cytosolic CAs.[1] Its activity serves as a baseline to evaluate the effects of various functional groups.

  • Role of the 2-Methoxy Group : The introduction of a methoxy group at the ortho position is a common strategy in the design of CA inhibitors. This group can engage in additional hydrogen bonding interactions with amino acid residues and water molecules within the active site, thereby enhancing binding affinity.

  • Impact of the 5-Halogen Substituent : The addition of a halogen, such as chlorine or bromine, at the 5-position generally increases the inhibitory potency. This is attributed to several factors:

    • Electronic Effects : Halogens are electron-withdrawing groups, which can influence the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the zinc ion.

    • Hydrophobic Interactions : The halogen atom can occupy a hydrophobic pocket within the active site, leading to more favorable binding energetics. The larger and more polarizable bromine atom may offer enhanced van der Waals interactions compared to chlorine, potentially leading to increased potency.

  • Ortho-Hydroxy vs. Ortho-Methoxy : The replacement of the 2-methoxy group with a 2-hydroxy group can have varied effects. The hydroxyl group is a hydrogen bond donor and acceptor and can form different interactions within the active site compared to the methoxy group. In some series of CA inhibitors, a hydroxyl group has been shown to be beneficial for potent inhibition.[2]

The Role of Carbonic Anhydrase IX in Cancer Progression: A Key Target

The tumor-associated isoform, CA IX, is a particularly compelling target for cancer therapy. Its expression is strongly induced by hypoxia (low oxygen), a common feature of solid tumors.[3][4] CA IX plays a critical role in tumor cell survival and progression through several mechanisms:

  • pH Regulation : Cancer cells exhibit a reprogrammed metabolism, often relying on glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of acidic metabolites like lactic acid. CA IX, with its extracellular active site, catalyzes the hydration of CO₂ to bicarbonate and protons, contributing to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for cancer cell proliferation and survival.[3]

  • Cell Adhesion and Migration : Beyond its catalytic role, CA IX has been implicated in non-catalytic functions that influence cell-cell and cell-matrix adhesion. It can interact with components of the cell adhesion machinery, such as β-catenin, and its expression is associated with an epithelial-to-mesenchymal transition (EMT)-like phenotype, which is crucial for invasion and metastasis.[5]

  • Signaling Pathways : CA IX expression can modulate intracellular signaling pathways. For instance, it has been shown to interact with the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[6]

The diagram below illustrates the central role of CA IX in the hypoxic tumor microenvironment and its influence on key cancer-related signaling pathways.

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

Experimental Protocols: A Guide to Assessing Carbonic Anhydrase Inhibition

The evaluation of CA inhibitors is crucial for drug discovery and development. A widely used and robust method is the stopped-flow spectrophotometric assay, which measures the inhibition of the CO₂ hydration activity of the enzyme. An alternative, more amenable to high-throughput screening, is a colorimetric assay measuring the esterase activity of CA.

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol is based on the principle that carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified by measuring absorbance at 400-405 nm.[1]

Materials and Reagents:

  • Enzyme: Recombinant human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds (e.g., this compound) and a standard inhibitor (e.g., Acetazolamide).

  • Buffer: 50 mM Tris-HCl, pH 7.5.

  • Solvent: DMSO for dissolving compounds.

  • Equipment: 96-well microplate, microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare serial dilutions of the test compounds and the standard inhibitor in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Control wells (100% activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive control wells: 158 µL Assay Buffer + 2 µL of standard inhibitor dilution + 20 µL CA Working Solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

The following diagram outlines the experimental workflow for screening and characterizing CA inhibitors.

CA_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay, e.g., p-NPA) start->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id hit_id->start Inactive Compounds dose_response Dose-Response Assay (IC₅₀ Determination) hit_id->dose_response Active Compounds ic50_calc IC₅₀ Value Calculation dose_response->ic50_calc secondary_assay Secondary Assay (Stopped-Flow CO₂ Hydration) ic50_calc->secondary_assay Potent Hits ki_det Mechanism of Inhibition & Kᵢ Determination secondary_assay->ki_det selectivity Isoform Selectivity Profiling (hCA I, II, IX, XII, etc.) ki_det->selectivity sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for the screening and characterization of CA inhibitors.

Discussion and Future Perspectives

The benzenesulfonamide scaffold remains a fertile ground for the discovery of potent and selective carbonic anhydrase inhibitors. While specific experimental data for this compound is sparse in the public domain, the established structure-activity relationships for this class of compounds strongly suggest its potential as a potent CA inhibitor, likely with selectivity towards certain isoforms depending on the fine-tuning of its substituents.

The pronounced role of CA IX in cancer biology makes it a high-priority target. The development of inhibitors that selectively target CA IX over the ubiquitous cytosolic isoforms hCA I and hCA II is a key objective in oncology drug discovery. Such selectivity would be expected to minimize off-target side effects and enhance the therapeutic window. Future research should focus on the systematic synthesis and evaluation of simple, substituted 2-methoxybenzenesulfonamides to fill the existing data gaps and provide a clearer understanding of their SAR. Furthermore, exploring the potential of these compounds to modulate downstream signaling pathways and their efficacy in relevant cellular and in vivo cancer models will be crucial next steps in translating these chemical scaffolds into novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
  • Pastorek, J., & Pastorekova, S. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews, 38(1-2), 147-162. Available from: [Link]

  • BenchChem. (2025).
  • Svástová, E., & Pastoreková, S. (n.d.). Carbonic anhydrase IX: Regulation and role in cancer.
  • Shin, H. J., et al. (2011). Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion. Journal of Cell Science, 124(7), 1077-1087. Available from: [Link]

  • Svastova, E., et al. (2007). Non-traditional roles of carbonic anhydrase IX in renal cell carcinoma. AACR Journals.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available from: [Link]

  • Gül, H. İ., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Available from: [Link]

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A Researcher's Guide to In Vivo Efficacy Studies of Novel Sulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the pressing battle against antimicrobial resistance, the development of novel antibacterial agents is a critical priority. Among the classes of antibiotics being revisited and re-engineered are the sulfonamides, synthetic antimicrobials that have been a cornerstone of antibacterial therapy for decades.[1][2][3] This guide provides drug development professionals with a comprehensive framework for designing and interpreting in vivo efficacy studies of new sulfonamide drug candidates, ensuring both scientific rigor and translational relevance.

Part 1: The Strategic Imperative for Robust In Vivo Models

Preclinical animal models are indispensable for evaluating the potential of new antimicrobial agents, bridging the crucial gap between in vitro activity and clinical utility.[4][5] They provide a complex biological system that mimics human infections, allowing for the assessment of a drug's efficacy in the context of host-pathogen interactions and physiological barriers that cannot be replicated in a test tube.[4] For sulfonamides, which are bacteriostatic and rely on host immune responses to clear infections, in vivo models are particularly critical for predicting clinical success.

The choice of an appropriate animal model is paramount and should be driven by the specific clinical indication being targeted. Murine models are the most widely used for preclinical testing of antimicrobial investigational new drugs due to their well-characterized genetics, cost-effectiveness, and the availability of a wide range of research tools.[4][6] However, it is crucial to acknowledge the inherent variability in published protocols and the ongoing efforts to standardize these models to improve reproducibility and translational accuracy.[4][5]

Part 2: Designing a Self-Validating In Vivo Efficacy Study

A well-designed in vivo study is a self-validating system. This means that the experimental design should include appropriate controls and comparators to allow for a clear interpretation of the results. The ultimate goal is to generate robust data that can confidently inform the decision to advance a candidate to clinical trials.

Foundational In Vitro Characterization

Before embarking on costly and time-consuming in vivo studies, a thorough in vitro characterization of the novel sulfonamide is essential. This data provides the foundation for dose selection and interpretation of in vivo outcomes.

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[7] It is a fundamental measure of a drug's potency. Standardized methods for MIC determination are provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

  • Spectrum of Activity: The novel sulfonamide should be tested against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including resistant strains.[2][12]

  • Mechanism of Action: While sulfonamides classically inhibit dihydropteroate synthase in the folate synthesis pathway, any novel candidate should have its precise mechanism confirmed to anticipate potential resistance mechanisms.[2][13]

Murine Infection Models: A Comparative Overview

The selection of the murine infection model should align with the intended clinical application of the sulfonamide candidate. Here, we compare two commonly used models.

The murine sepsis model is a systemic infection model that is valuable for the initial evaluation of an antimicrobial's ability to control a bloodstream infection.[7][14]

Experimental Workflow:

Caption: Workflow for a typical murine sepsis model.

For sulfonamides targeting respiratory tract infections, the murine pneumonia model is more clinically relevant.[4][5][6]

Experimental Workflow:

Caption: Workflow for a murine pneumonia model.

Pharmacokinetic and Pharmacodynamic (PK/PD) Integration

Understanding the PK/PD relationship is crucial for translating preclinical data to human dosing regimens.[4]

  • Pharmacokinetics (PK): This describes what the body does to the drug. Key parameters include absorption, distribution, metabolism, and excretion (ADME).[1][13] For sulfonamides, factors like plasma protein binding and metabolism via acetylation are important considerations.[1]

  • Pharmacodynamics (PD): This describes what the drug does to the body (and the pathogen). For antibacterials, key PD indices include the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the time that the drug concentration remains above the MIC (%T>MIC).

PK/PD Relationship:

PK_PD_Relationship Dose Dosing Regimen PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Tissue PK->Concentration PD Pharmacodynamics (Interaction with Bacteria) Concentration->PD Effect Antibacterial Effect (Inhibition/Killing) PD->Effect Outcome Clinical Outcome Effect->Outcome

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the efficacy of novel sulfonamide candidates with existing alternatives.

Comparative Efficacy Data
Compound Infection Model Dose (mg/kg) Dosing Regimen Primary Endpoint Result Statistical Significance (p-value)
Novel Sulfonamide A Murine Sepsis50Twice daily, oral7-day survival80% survival<0.01 vs. Vehicle
Sulfamethoxazole Murine Sepsis100Twice daily, oral7-day survival60% survival<0.05 vs. Vehicle
Vehicle Control Murine SepsisN/ATwice daily, oral7-day survival10% survivalN/A
Novel Sulfonamide A Murine Pneumonia50Twice daily, oralLog10 CFU/lung at 24h3.5 log reduction<0.001 vs. Vehicle
Sulfamethoxazole Murine Pneumonia100Twice daily, oralLog10 CFU/lung at 24h2.1 log reduction<0.01 vs. Vehicle
Vehicle Control Murine PneumoniaN/ATwice daily, oralLog10 CFU/lung at 24h0.2 log reductionN/A
Comparative Pharmacokinetic Parameters
Compound Dose (mg/kg, route) Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Half-life (h) Plasma Protein Binding (%)
Novel Sulfonamide A 50, oral15.21.098.54.265
Sulfamethoxazole 100, oral25.82.0155.310.170

Part 4: Detailed Experimental Protocols

To ensure reproducibility, detailed protocols are essential.

Murine Sepsis Model Protocol
  • Animal Acclimation: House 6-8 week old female BALB/c mice in a specific pathogen-free facility for at least 7 days prior to the experiment.

  • Bacterial Culture: Grow a clinical isolate of Staphylococcus aureus to mid-log phase in Mueller-Hinton broth.

  • Infection: Inject mice intraperitoneally with a bacterial suspension calculated to induce a lethal infection (e.g., 1 x 10^7 CFU/mouse).

  • Treatment: At 2 hours post-infection, administer the novel sulfonamide, a comparator antibiotic, or vehicle control via the desired route (e.g., oral gavage).

  • Monitoring: Observe the animals at least twice daily for 7 days, recording survival and clinical signs of illness.

  • Endpoint: The primary endpoint is the percentage of survival at day 7.

Pharmacokinetic Study Protocol
  • Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats for serial blood sampling.

  • Drug Administration: Administer a single dose of the novel sulfonamide via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Analysis: Centrifuge the blood to separate the plasma. Analyze the plasma concentration of the drug using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

Conclusion

The in vivo evaluation of novel sulfonamide drug candidates is a multifaceted process that requires careful planning, execution, and interpretation. By employing well-characterized and clinically relevant animal models, integrating PK/PD principles, and adhering to rigorous experimental protocols, researchers can generate the high-quality data necessary to de-risk drug development and ultimately deliver new therapeutic options to combat the growing threat of antimicrobial resistance. The FDA provides guidance for industry on evaluating new antimicrobial drugs, which should be consulted throughout the development process.[15][16][17][18]

References

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Frontiers in Cellular and Infection Microbiology. [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. [Link]

  • Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents. Europe PMC. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed. [Link]

  • Animal models in the evaluation of antimicrobial agents. ASM Journals. [Link]

  • Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. National Institutes of Health. [Link]

  • Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations. PubMed Central. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. National Institutes of Health. [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Pharmacy 180. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]

  • FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. WCG. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). The University of Jordan. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

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  • KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. [Link]

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]

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A Researcher's Guide to Benchmarking New Sulfonamide Derivatives: From Antimicrobial Susceptibility to Anticancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

The enduring therapeutic promise of the sulfonamide scaffold continues to drive the development of novel derivatives with enhanced potency and selectivity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of new sulfonamide derivatives against existing drugs. By integrating established protocols with insights into experimental design, this document aims to ensure scientific integrity and generate robust, comparable data.

Introduction: The Rationale for New Sulfonamide Derivatives

Sulfonamides, the first class of effective chemotherapeutic agents used systemically, have a storied history in medicine.[2][4] Their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties, makes them a privileged scaffold in medicinal chemistry.[2][5][6][7] However, the rise of antimicrobial resistance and the need for more targeted cancer therapies necessitate the continuous development of new sulfonamide derivatives.[8][9][10] The primary goals of synthesizing new analogues are often to:

  • Overcome Resistance: Design molecules that evade existing resistance mechanisms in bacteria.[8]

  • Enhance Potency: Increase the therapeutic efficacy at lower concentrations, thereby reducing potential side effects.

  • Improve Selectivity: Target specific microbial enzymes or cancer-related pathways to minimize off-target effects.[9]

  • Optimize Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles for better clinical outcomes.[8]

This guide will focus on two primary therapeutic areas for sulfonamide development: antimicrobial and anticancer applications.

Benchmarking Antimicrobial Activity

A critical first step in evaluating a new sulfonamide derivative is to determine its efficacy against a panel of clinically relevant microorganisms. This involves a direct comparison with established antibiotics.

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13][14]

Causality Behind Experimental Choices: The broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible results.[14] The choice of Mueller-Hinton broth is critical as it is a standardized medium that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.

Step-by-Step Methodology: Broth Microdilution

  • Preparation of Inoculum:

    • Select well-isolated colonies of the test microorganism from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the new sulfonamide derivative and the benchmark antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin[4][15]) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compounds in Mueller-Hinton broth in a 96-well microtiter plate.[14] The concentration range should be broad enough to encompass the expected MIC values.[16]

  • Inoculation and Incubation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (broth and inoculum only) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[12]

  • Reading and Interpretation:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[13]

The results should be summarized in a clear and concise table, comparing the MIC values of the new sulfonamide derivatives with the benchmark drugs against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Example of MIC Data for New Sulfonamide Derivatives (NSD-1, NSD-2) and Benchmark Drugs

MicroorganismNew Sulfonamide 1 (MIC in µg/mL)New Sulfonamide 2 (MIC in µg/mL)Sulfamethoxazole (MIC in µg/mL)Ciprofloxacin (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)816320.5
Escherichia coli (ATCC 25922)164640.015
Pseudomonas aeruginosa (ATCC 27853)6432>10240.25
Klebsiella pneumoniae (Clinical Isolate)3281280.125

Interpretation: In this hypothetical example, NSD-2 shows promising activity against Gram-negative bacteria, particularly E. coli and K. pneumoniae, with lower MIC values than Sulfamethoxazole. NSD-1 demonstrates moderate activity. Both new derivatives are less potent than the broad-spectrum antibiotic Ciprofloxacin.

Benchmarking Anticancer Activity

Many sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of apoptosis.[5][9][17] Benchmarking their performance against existing anticancer drugs is crucial for assessing their therapeutic potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[18][19][20] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18][20]

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and reliance on a fundamental aspect of cell viability – mitochondrial function. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[18]

Step-by-Step Methodology: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer[5][21]) into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the new sulfonamide derivatives and a benchmark anticancer drug (e.g., Doxorubicin, Paclitaxel) in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the cells for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL).[18]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[18]

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[22]

The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Example of IC50 Data for New Sulfonamide Derivatives (NSD-3, NSD-4) and Benchmark Drugs

Cell LineNew Sulfonamide 3 (IC50 in µM)New Sulfonamide 4 (IC50 in µM)Doxorubicin (IC50 in µM)Paclitaxel (IC50 in µM)
MCF-7 (Breast Cancer)12.525.80.80.01
HeLa (Cervical Cancer)22.148.31.20.02
A549 (Lung Cancer)18.733.61.50.05
PC-3 (Prostate Cancer)9.819.42.10.08

Interpretation: This hypothetical data suggests that NSD-3 exhibits more potent cytotoxic activity across all tested cell lines compared to NSD-4. While both new derivatives are less potent than the established chemotherapeutic agents Doxorubicin and Paclitaxel, their IC50 values in the low micromolar range may warrant further investigation, especially if they exhibit a favorable safety profile or a novel mechanism of action.

Advanced Benchmarking: Mechanism of Action Studies

Beyond primary screening, understanding the mechanism of action is paramount. For sulfonamides, a common target is carbonic anhydrase (CA), an enzyme involved in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[23][24][25]

This assay spectrophotometrically measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol.[23]

Causality Behind Experimental Choices: This method is a direct and quantitative way to assess the inhibitory potential of a compound against a specific enzyme. It allows for the determination of IC50 values and can be adapted to screen against different CA isoforms to assess selectivity.

Step-by-Step Methodology: CA Inhibition Assay

  • Reagent Preparation:

    • Prepare a Tris-sulfate buffer (pH 7.6) containing ZnCl2.

    • Prepare a solution of bovine carbonic anhydrase.

    • Prepare a solution of the substrate, p-nitrophenyl acetate.

    • Dissolve the test compounds and a known CA inhibitor (e.g., Acetazolamide) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound solution, and the enzyme solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.[23]

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Table 3: Example of Carbonic Anhydrase Inhibition Data

CompoundCA I (IC50 in nM)CA II (IC50 in nM)CA IX (IC50 in nM)CA XII (IC50 in nM)
New Sulfonamide 55002502550
New Sulfonamide 68004001030
Acetazolamide25012255.8

Interpretation: In this example, both NSD-5 and NSD-6 show potent inhibition of the tumor-associated isoforms CA IX and CA XII, with greater selectivity over the cytosolic isoforms CA I and CA II compared to the non-selective inhibitor Acetazolamide. This selectivity is a desirable characteristic for developing targeted anticancer therapies.

Visualizing Experimental Workflows

Clear visualization of experimental protocols is essential for reproducibility and understanding.

Diagram 1: Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Compounds B->C D Incubate at 37°C for 16-20h C->D E Read MIC (Lowest concentration with no visible growth) D->E F Compare with Benchmark Drugs E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of new sulfonamide derivatives.

Diagram 2: Workflow for Anticancer Cytotoxicity (MTT Assay)

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds (24-72h) A->C B Prepare Serial Dilutions of Compounds B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570nm E->F G Calculate IC50 Values and Compare F->G

Caption: A step-by-step workflow for assessing the cytotoxicity of new sulfonamide derivatives using the MTT assay.

Conclusion and Future Directions

The systematic benchmarking of new sulfonamide derivatives is a multifaceted process that requires careful experimental design and execution. By employing standardized protocols for determining antimicrobial and anticancer activity, and by delving into the mechanistic underpinnings of their action, researchers can generate high-quality, comparable data. This robust evaluation is essential for identifying promising lead compounds and advancing them through the drug discovery pipeline. Future studies should also consider in vivo efficacy, toxicity profiling, and detailed pharmacokinetic and pharmacodynamic assessments to fully characterize the therapeutic potential of these novel agents. The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the new drug development and evaluation process, which should be consulted as research progresses towards clinical applications.[26][27][28][29]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
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  • Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies - PubMed. (n.d.). PubMed.
  • Antimicrobial Susceptibility Testing (AST)- Types and Limitations - Microbe Notes. (2022, August 18). Microbe Notes.
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  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (n.d.).
  • Synthesis and bioactivity evaluation of some novel sulfonamide deriv
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central. (2008, August 20).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). APEC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGC-LEruNbb2Lfq5wW_OaKjHZwMxPif0ItyktyW0aLKBPfAx64oacjQRr39i5rKR00N0CnBJGZkapo8vl9iIhWzDtVq1c4UfC5GAdJ98yuD3YzWW-XmJzZyDucYu-PYaXpz3MoDk_SmYSAOPefnW_qp7GyzBeK-KeMAavvYeDNfoliDMhYQrm_MxFPtUFh7Ck70nezVJW0_pQOgSeSDd9xLuN5AAmAlzfKYY2S-x8WcwgR26tHe9jAMYo02t0vGxd6AIfQD9RwhytLLJ4BYoxeItXK88DtN54WME_oTDAgl-TK7bU_q6i8NVgm-ObuuXkwuLv0ELO__M30PDXLL_eC1LXkwuLv0ELO__M30PDXLL_eC1L

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The integrity of our research and the safety of our laboratories depend on rigorous adherence to established protocols. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Chloro-2-methoxybenzenesulfonamide, a compound encountered in synthetic and medicinal chemistry workflows. While specific ecotoxicological data for this exact compound is not extensively published, this protocol is grounded in the established principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and informed by data on structurally similar chemicals.[1][2][3]

The causality behind these procedures is clear: preventing chemical reactions in waste streams, ensuring the safety of personnel, and minimizing environmental impact. This guide serves as a self-validating system, ensuring that each step, from initial hazard assessment to final disposal, is deliberate and documented.

Hazard Assessment and Characterization

The foundational step in any chemical disposal plan is a thorough understanding of the material's hazards.[4] Based on Safety Data Sheets (SDS) for analogous compounds, such as 5-Chloro-2-methoxy-4-methylbenzenesulfonamide, we can infer the primary hazards.

  • Health Hazards: Classified as a skin and eye irritant.[1] May cause respiratory tract irritation.[1] Ingestion may be harmful.

  • Environmental Hazards: While data for the specific target compound is limited, chlorinated aromatic compounds can be persistent and toxic to aquatic life.[5][6] Therefore, it must be treated as potentially hazardous to the environment and must not be disposed of down the drain or in regular trash.[7]

  • Reactivity: The compound is generally stable under normal conditions.[1] However, it should be stored away from strong oxidizing agents.

This initial determination classifies this compound as a hazardous waste, mandating its handling within a regulated disposal framework.[2][4]

Personal Protective Equipment (PPE) and Immediate Safety

Handling this compound, whether in pure form or as waste, requires specific PPE to mitigate exposure risks. The following table summarizes the minimum required PPE based on the known hazards of similar sulfonamides.[1][8]

Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)To prevent skin contact and irritation.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or gogglesTo protect eyes from dust particles or splashes.[8]
Skin/Body Protection Standard laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or aerosols, which can cause respiratory irritation.[1]
Waste Segregation and Collection Protocol

Proper segregation is critical to prevent accidental chemical reactions within waste containers.[7] Never mix incompatible wastes.[7]

Step 1: Designate a Waste Container Use a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[3]

Step 2: Label the Container The label must be filled out completely before any waste is added. Use an official EHS Hazardous Waste Label.[7] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The major constituents and their approximate percentages.

  • The accumulation start date.

  • The relevant hazard characteristics (e.g., Irritant).

Step 3: Collect Waste Collect all waste materials, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in this designated container. Keep the container closed at all times except when adding waste.[3][7] Store the container in a designated satellite accumulation area.

Step-by-Step Disposal Procedures

The specific disposal action depends on the form of the waste.

Trivial amounts of chemical residue can remain in "empty" containers, which must be managed correctly.[7]

  • Initial Rinse: Under a chemical fume hood, rinse the empty container with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste.[7] Transfer this first rinsate into your designated "Waste this compound" container.

  • Subsequent Rinses: Perform two additional rinses. After the first rinse is collected as hazardous waste, subsequent rinses of containers that held non-acutely toxic chemicals can typically be disposed of down the drain with copious amounts of water, provided the pH is neutral.[9]

  • Container Disposal: Once triple-rinsed and air-dried, the container can be disposed of as regular laboratory glass or plastic waste.[9] Remove or deface the original label to prevent confusion.

All solid waste, including the pure compound, reaction mixtures, and contaminated consumables, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][4]

  • Packaging: Ensure the hazardous waste container is securely sealed and the label is accurate and complete.

  • Storage: Store the sealed container in a designated, secondary containment bin away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Do not allow the waste to accumulate beyond the limits set by regulations (e.g., 55 gallons for hazardous waste in satellite accumulation areas).[10]

  • Documentation: Complete all required waste manifests or pickup forms provided by EHS. This creates a cradle-to-grave tracking record, which is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[3]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for this compound.

Caption: Disposal decision workflow for this compound.

Regulatory Framework

All hazardous waste disposal activities are governed by strict regulations. In the United States, the EPA enforces the Resource Conservation and Recovery Act (RCRA), which provides the framework for the proper management of hazardous and non-hazardous solid waste.[4][11] In the European Union, the Classification, Labelling and Packaging (CLP) Regulation and the REACH regulation provide the corresponding legal framework.[12][13] Adherence to the procedures outlined in this guide will ensure compliance with these key regulations, protecting both your laboratory and the wider environment.

References

  • Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Available at: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Available at: [Link]

  • Ohio Environmental Protection Agency. (2024). Dispose of Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Available at: [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Available at: [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Available at: [Link]

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  • Healthy Environments. (n.d.). Report on Asthmagens. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). EU-ACTIVE_INTELLIGENT_FCM-ART_5_2_c_i. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Search for chemicals. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational plan for the safe handling of 5-Chloro-2-methoxybenzenesulfonamide. As your partner in research, we believe that safety and scientific integrity are inextricably linked. This document moves beyond a simple checklist to provide a procedural framework grounded in risk assessment and causality, ensuring that every step you take is a confident and protected one.

Hazard Identification and Risk Profile

Understanding the specific risks associated with a compound is the foundational step in developing a robust safety protocol. While comprehensive toxicological data for this compound is not fully available, a reliable hazard profile can be constructed by examining data from closely related structural analogs.

The primary hazards are identified as skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] It is classified as a solid, likely a white powder, at room temperature.[1]

Expert Insight: The Sulfonamide Class Beyond the immediate irritant properties, it is crucial to recognize that this compound belongs to the sulfonamide class of chemicals. Sulfonamides are known for their potential to cause allergic reactions in sensitized individuals, which can manifest as a skin rash.[3] Therefore, minimizing skin contact is not only a precaution against irritation but also a measure to prevent potential sensitization.

Table 1: Physicochemical and Hazard Profile Note: Properties are inferred from the closely related compound 5-Chloro-2-methoxy-4-methylbenzenesulfonamide due to limited data on the specific target compound.

PropertyValue / ClassificationSource
Physical State Solid[1]
Appearance White[1]
Melting Point 169 - 171 °C / 336.2 - 339.8 °F[1]
GHS Hazard Statements H315: Causes skin irritation[1][2]
H319: Causes serious eye irritation[1][2]
H335: May cause respiratory irritation[1][2]
H302: Harmful if swallowed (Potential)[2]
Signal Word Warning[1]

Engineering Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the only one.[4] The use of appropriate engineering controls is non-negotiable.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to contain the fine powder and prevent inhalation, which can cause respiratory irritation.[1][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the function of the fume hood and maintain a safe ambient environment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in either solid or liquid form.[6]

  • Recommended for High-Risk Tasks: When handling larger quantities (>25g) or performing tasks with a significant splash potential (e.g., rapid additions, heating), supplement goggles with a full-face shield.[7]

Hand Protection

This compound is a known skin irritant.[1]

  • Minimum Requirement: Nitrile rubber gloves are the standard for handling this chemical.[1] Always inspect gloves for tears or punctures before use.

  • Solvent Considerations: If you are dissolving the compound in a solvent, you must verify the chemical compatibility of your gloves with that solvent. Consult a glove manufacturer's chemical resistance guide to determine the breakthrough time and select the appropriate glove material (e.g., butyl rubber, neoprene) if nitrile is not suitable.[6]

  • Procedure: Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the designated solid chemical waste container.

Respiratory Protection

As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[1]

  • Standard Operations: For routine handling of small quantities (<10g) inside a chemical fume hood, a properly fitted N95 dust mask or higher-rated respirator is required to prevent inhalation of aerosolized particles.

  • Emergency or High-Exposure Scenarios: In the event of a large spill outside of a containment system, a full-face respirator with appropriate cartridges should be used by trained personnel.[8]

Body Protection

Protecting skin from accidental contact is essential.

  • Mandatory: A flame-resistant lab coat, fully buttoned, is required.

  • Additional Protection: For tasks involving larger quantities, supplement the lab coat with a chemical-resistant apron.[5]

  • Personal Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.

Operational Plans: From Set-up to Disposal

Experimental Workflow: Weighing and Preparing a Solution

This protocol provides a self-validating system for safely handling the compound.

  • Preparation:

    • Confirm the chemical fume hood is operational and certified.

    • Don all required PPE as outlined in the diagram below (Goggles, N95 Respirator, Nitrile Gloves, Lab Coat).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Gather all necessary equipment: spatula, weigh boat, beaker with stir bar, wash bottle with the chosen solvent, and the sealed container of this compound.

  • Execution (Inside Fume Hood):

    • Carefully open the primary container. Avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on your tared balance.

    • Once the desired mass is weighed, carefully add the solid to the beaker containing the stir bar.

    • Use the wash bottle to rinse any residual powder from the weigh boat and spatula into the beaker.

    • Add the remaining solvent to the desired volume.

    • Cover the beaker (e.g., with a watch glass) and begin stirring on a stir plate.

    • Securely close the primary container of the solid compound.

  • Decontamination and Disposal:

    • Dispose of the contaminated weigh boat, absorbent liner, and gloves in a designated, sealed hazardous waste container.

    • All non-disposable glassware and equipment that came into contact with the chemical must be rinsed with a suitable solvent inside the fume hood. The rinsate should be collected as hazardous waste.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

Visual Workflow: PPE Selection Logic

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Handling Task Task_Check What is the scale and form? Start->Task_Check Weighing Weighing Solid (<10g) or Handling Dilute Solution Task_Check->Weighing Small Scale Bulk_Handling Bulk Solid (>10g) or Concentrated Solution Task_Check->Bulk_Handling Large Scale / High Risk PPE_Standard Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator Weighing->PPE_Standard PPE_Enhanced Enhanced PPE: - Goggles + Face Shield - Chem-Resistant Apron - Nitrile Gloves - N95 Respirator Bulk_Handling->PPE_Enhanced

Caption: PPE selection workflow based on task scale and risk.

Visual Workflow: Emergency Spill Response

Spill_Response cluster_0 Initial Response cluster_1 Response Actions Spill Spill Occurs Alert Alert personnel in the immediate area. Isolate the spill. Spill->Alert Assess Is the spill small (<5g) and contained in a fume hood? Alert->Assess Cleanup_Small Don appropriate PPE. Cover with absorbent material. Collect into a sealed waste container. Assess->Cleanup_Small Yes Evacuate EVACUATE THE AREA. Call Emergency Response (EH&S). Provide SDS to responders. Assess->Evacuate No Decontaminate Decontaminate the area and dispose of all materials as hazardous waste. Cleanup_Small->Decontaminate

Caption: Decision tree for responding to a chemical spill.

Summary and Quick Reference

Table 2: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Storage/Transport Chemical GogglesNitrile GlovesNot RequiredLab Coat
Weighing Solid (<10g) Chemical GogglesNitrile GlovesN95 RespiratorLab Coat
Handling Solutions Chemical GogglesNitrile GlovesNot Required (in hood)Lab Coat
Bulk Transfer (>10g) Goggles & Face ShieldNitrile GlovesN95 RespiratorLab Coat & Apron
Spill Cleanup Goggles & Face ShieldNitrile GlovesN95 or higherLab Coat & Apron

References

  • PPE and Safety for Chemical Handling . (2020, July 14). ACS Material. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . (2024, April 5). Servier. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Coatings. [Link]

  • Sulfonamides . Encyclopedia.com. [Link]

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide . (2024, April 9). ChemBK. [Link]

  • Sulfonamides – Nursing Pharmacology . WisTech Open. [Link]

  • Personal Protective Equipment for Chemical Handling . (2016, October 10). Real Safety. [Link]

  • SAFETY DATA SHEET . (2016, May 13). Chem Service. [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide . PubChem. [Link]

  • Sulfadiazine (oral route) . (2025, November 1). Mayo Clinic. [Link]

  • Sulfonamides . MSD Manual Consumer Version. [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide . PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.